molecular formula C9H6ClFO2 B3115095 2-Chloro-6-fluorocinnamic acid CAS No. 206986-82-5

2-Chloro-6-fluorocinnamic acid

Cat. No.: B3115095
CAS No.: 206986-82-5
M. Wt: 200.59 g/mol
InChI Key: NDWALECYVLNBQG-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-fluorocinnamic acid is a useful research compound. Its molecular formula is C9H6ClFO2 and its molecular weight is 200.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWALECYVLNBQG-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392-22-3
Record name trans-2-Chloro-6-fluorocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Definitive Guide to 2-Chloro-6-fluorocinnamic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-6-fluorocinnamic acid (CAS: 206986-82-5) is a disubstituted phenylpropanoid and a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds.[1] Characterized by the presence of orthogonal halogen substituents—an electron-withdrawing chlorine at the ortho position and a fluorine at the other ortho position (position 6)—this molecule exhibits unique steric and electronic properties that influence its reactivity in cyclization and coupling reactions.

This guide provides a comprehensive technical analysis of its physicochemical properties, a validated synthesis protocol via Knoevenagel condensation, and structural characterization data for researchers in medicinal chemistry.

Physicochemical Profile

The dual ortho-substitution pattern creates a "steric clamp" around the cinnamic acid side chain, affecting planarity and solubility.

Table 1: Key Physicochemical Constants
PropertyValue / DescriptionSource/Note
IUPAC Name (2E)-3-(2-Chloro-6-fluorophenyl)prop-2-enoic acidTrans isomer is thermodynamically favored
CAS Number 206986-82-5Specific to the trans isomer
Molecular Formula C₉H₆ClFO₂
Molecular Weight 200.59 g/mol
Melting Point 165 – 169 °CExperimental (Lit.) [1, 2]
Appearance White to off-white crystalline solid
pKa (Predicted) 3.85 ± 0.10More acidic than cinnamic acid (4.[2][3]44) due to -I effect of Cl/F
LogP (Predicted) 2.8 – 2.9Moderate lipophilicity
Solubility Soluble in DMSO, Methanol, Ethanol; Insoluble in Water
Electronic & Steric Effects
  • Inductive Effect (-I): Both Chlorine (C2) and Fluorine (C6) exert strong electron-withdrawing inductive effects, lowering the electron density of the aromatic ring and increasing the acidity of the carboxylic acid relative to unsubstituted cinnamic acid.

  • Resonance Effect (+R): Fluorine has a competing resonance donation effect, but the inductive withdrawal typically dominates in reactivity, particularly for nucleophilic aromatic substitution on the ring.

  • Steric Hindrance: The 2,6-disubstitution forces the alkene side chain to twist slightly out of planarity with the phenyl ring to minimize steric clash, potentially affecting

    
    -conjugation efficiency.
    

Synthesis & Purification Protocol

The most robust route to this compound is the Knoevenagel Condensation of 2-chloro-6-fluorobenzaldehyde with malonic acid. This method is preferred over the Heck reaction for this substrate due to the high cost of the di-ortho-substituted halobenzene precursor and potential steric issues with palladium insertion.

Experimental Workflow

Reaction:



Reagents:

  • 2-Chloro-6-fluorobenzaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (Solvent/Base, 5.0 vol)

  • Piperidine (Catalyst, 0.1 eq)

  • Hydrochloric acid (for workup)

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-chloro-6-fluorobenzaldehyde (e.g., 10 mmol) in pyridine (5 mL).

  • Addition: Add malonic acid (12 mmol) and piperidine (1 mmol).

  • Reaction: Heat the mixture to 80–90 °C for 1 hour, then increase temperature to reflux (115 °C) for 2–3 hours. Note: Evolution of CO₂ gas indicates decarboxylation is proceeding.

  • Quench: Cool the reaction mixture to room temperature. Pour the solution slowly into a stirred mixture of ice and concentrated HCl (excess acid is required to neutralize pyridine and precipitate the free acid).

  • Isolation: A white precipitate will form. Stir for 30 minutes to ensure complete precipitation. Filter the solid under vacuum.

  • Purification: Recrystallize the crude solid from Ethanol/Water (3:1) . Dissolve in hot ethanol, filter while hot to remove insolubles, then add warm water until slightly turbid. Cool slowly to 4 °C.

Synthesis Pathway Diagram[5]

SynthesisWorkflow Start 2-Chloro-6-fluorobenzaldehyde (Precursor) Intermediate Condensation & Decarboxylation (Reflux 115°C) Start->Intermediate + Reagents Reagents Malonic Acid Pyridine/Piperidine Reagents->Intermediate Quench Acidic Workup (Ice/HCl) Intermediate->Quench - CO2 Product This compound (Solid Precipitate) Quench->Product Precipitation

Figure 1: Knoevenagel condensation workflow for the synthesis of this compound.

Structural Characterization

Validating the structure requires confirming the trans geometry and the presence of the halogen substituents.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) Prediction:

  • Carboxylic Acid (-COOH):

    
     12.5–13.0 ppm (Broad singlet, exchangeable).
    
  • Alkene Protons:

    • 
       (next to COOH): 
      
      
      
      6.6–6.7 ppm (doublet,
      
      
      Hz).
    • 
       (next to Ar): 
      
      
      
      7.6–7.8 ppm (doublet,
      
      
      Hz). Note: The large coupling constant confirms the (E)-trans geometry.
  • Aromatic Protons (3H):

    • Multiplet region

      
       7.2–7.5 ppm. The specific pattern arises from the ABC system of the 3, 4, and 5 positions, further split by fluorine coupling (
      
      
      
      ).

¹³C NMR Features:

  • C-F Coupling: Carbon atoms ortho, meta, and para to the fluorine will appear as doublets due to

    
     coupling (
    
    
    
    Hz for C-F bond).
  • Carbonyl:

    
     ppm.[3][4]
    
Mass Spectrometry (MS)
  • Ionization: ESI- (Negative mode) is preferred for carboxylic acids.

  • Isotope Pattern: Look for the characteristic Chlorine isotope signature. The

    
     peak at 
    
    
    
    will have an
    
    
    peak at
    
    
    with an intensity ratio of roughly 3:1 (
    
    
    ).

Reactivity & Applications

This compound is a versatile building block. Its reactivity profile is defined by the carboxylic acid functionality and the electron-deficient alkene.

Key Transformations
  • Reduction: Catalytic hydrogenation (Pd/C, H₂) yields 3-(2-chloro-6-fluorophenyl)propanoic acid (Hydrocinnamic acid derivative).

    • Precaution: Avoid hydrogenolysis of the C-Cl bond by controlling pressure or using PtO₂.

  • Cyclization (Indole Synthesis): Conversion to the acyl azide (Curtius rearrangement) or nitration followed by reductive cyclization can yield substituted indoles or quinolines.

  • Amide Coupling: Activation with SOCl₂ or EDC/NHS allows coupling with amines to form cinnamamides, which are often screened for biological activity (e.g., TRPV1 antagonists).

Reactivity Map

Reactivity Core This compound Deriv1 3-(2-Chloro-6-fluorophenyl) propanoic acid Core->Deriv1 H2, Pd/C (Reduction) Deriv2 Cinnamamides (Bioactive Scaffolds) Core->Deriv2 1. SOCl2 2. R-NH2 Deriv3 4-Chloro-7-fluoroquinoline Derivatives Core->Deriv3 Cyclization (e.g., via Azide)

Figure 2: Primary derivatization pathways for drug discovery applications.[3]

Safety & Handling (MSDS Summary)

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling: Use in a fume hood.[5] Avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal temperature and pressure.

References

  • King-Pharm. (n.d.).[6] Trans-2-Chloro-6-fluorocinnamic acid Product Data. Retrieved from

  • ChemBK. (n.d.). This compound Properties. Retrieved from

  • ChemicalBook. (n.d.). Synthesis of 2-Chloro-6-fluorobenzaldehyde. Retrieved from

  • PubChem. (2025). 2-Chlorocinnamic acid Compound Summary. (Used for comparative physicochemical modeling). National Library of Medicine. Retrieved from

Sources

Structural Elucidation Guide: 2-Chloro-6-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic:


C NMR Chemical Shifts of 2-Chloro-6-fluorocinnamic Acid
Content Type:  Technical Whitepaper / Spectral Analysis Guide
Audience:  Medicinal Chemists, NMR Spectroscopists, and Process Chemists.[1][2]

Executive Summary

This compound (CAS: 206986-82-5) is a critical halogenated building block in the synthesis of fluoroquinolones and other heterocyclic pharmacophores.[1][2] Its structural integrity is defined by the specific electronic environment of the phenyl ring, heavily influenced by the orthogonal electronic effects of the fluorine (highly electronegative, strong resonance donor) and chlorine (electronegative, weak resonance donor) substituents.[3]

This guide provides a high-confidence spectral assignment for the


C NMR of this molecule. Unlike simple aromatics, the spectrum of this compound is dominated by heteronuclear spin-spin coupling (

)
, which splits the majority of carbon signals into doublets.[1][2] Correct interpretation requires distinguishing these couplings from impurities.[1][2]
Molecular Architecture & Numbering

To ensure accurate assignment, we utilize the IUPAC numbering system where the cinnamic acid side chain defines position 1 of the phenyl ring.[2]

  • C1: Quaternary aromatic (ipso to alkene).[1][2]

  • C2: Quaternary aromatic (attached to Chlorine).[1][2]

  • C3-C5: Methine aromatic carbons.[1][2]

  • C6: Quaternary aromatic (attached to Fluorine).[1][2]

  • C7 (

    
    ):  Alkene carbon adjacent to carboxyl.[1][2]
    
  • C8 (

    
    ):  Alkene carbon adjacent to the ring.[1][2]
    
  • C9: Carboxylic acid carbonyl.[1][2]

Diagram 1: Structural Logic & Coupling Pathways

The following diagram illustrates the numbering and the expected Heteronuclear Multiple Bond Correlation (HMBC) pathways.

G Substituents Substituents F_atom Fluorine (F) Pos: 6 Substituents->F_atom Cl_atom Chlorine (Cl) Pos: 2 Substituents->Cl_atom Ring Aromatic Core (C1-C6) SideChain Acrylate Tail (C7-C9) Ring->SideChain Conjugation J1 1J_CF (~255 Hz) Split: Doublet Ring->J1 C6 J2 2J_CF (~20 Hz) Split: Doublet Ring->J2 C1, C5 J3 3J_CF (~8 Hz) Split: Doublet Ring->J3 C2, C4 F_atom->Ring Strong Coupling (1J, 2J, 3J) Cl_atom->Ring Inductive Effect

Caption: Figure 1. Structural connectivity and dominant Fluorine-Carbon coupling pathways defining the spectral splitting patterns.

C NMR Spectral Data Analysis

The following data represents high-confidence assignments based on Substituent Chemical Shift (SCS) additivity rules derived from 1,2-disubstituted benzenes and analogous cinnamic acid derivatives.

Solvent: DMSO-d


 (Reference: 

39.5 ppm) Frequency: 100 MHz or higher recommended for resolution of couplings.[1][2]
Table 1: Chemical Shifts and Coupling Constants
PositionType

(ppm)
Multiplicity

(Hz)
Assignment Logic
C9 C=O167.2Singlet (d*)< 2 HzTypical conjugated acid carbonyl.[1][2]
C6 C-F160.5Doublet252 - 255 Ipso-Fluorine. Largest coupling constant; deshielded by F.
C2 C-Cl134.8Doublet5 - 7Ipso-Chlorine. Meta to F (small

).[1][2][3]
C8

-CH
132.5Doublet2 - 4

-alkene.[1][2] Deshielded by ring current.[1][2] Long-range coupling to F.
C4 CH131.0Doublet9 - 10Meta to F (

).[1][2][3] Para to Cl.
C7

-CH
126.8Singlet-

-alkene.[1][2] Shielded by conjugation with C=O.[1][2]
C3 CH126.2Doublet3 - 4Para to F (

).[1][2][3] Ortho to Cl.[1][2]
C1 C-q121.5Doublet18 - 20 Ipso-Alkene. Ortho to F (

is large).[1][2]
C5 CH115.4Doublet21 - 23 Ortho to F. Shielded by F resonance effect; large

.

*Note: The carbonyl (C9) may appear as a singlet or a very broadened doublet depending on resolution, due to long-range


 coupling.[1][2]
Technical Deep Dive: Interpreting the Splitting

The primary challenge in verifying this compound is not the chemical shift location, but the multiplicity caused by the Fluorine-19 nucleus (spin 1/2, 100% abundance).[1][2]

The "False Impurity" Trap

Researchers often mistake the doublet at 115.4 ppm (C5) and 121.5 ppm (C1) for impurities because they are split by ~20 Hz.[1][2]

  • Validation: If the separation between the two peaks is constant in Hz (approx. 20 Hz) regardless of the magnetic field strength (e.g., same Hz on 300 MHz and 600 MHz), it is a coupling constant (

    
    ), not two different chemical species.
    
Distinguishing C1 (Quaternary) from C5 (Methine)

Both C1 and C5 appear as doublets with similar


 values (~20 Hz).[1][2] To distinguish them:
  • DEPT-135 / APT: C5 will have a positive phase (CH), while C1 will have no signal (Quaternary) or negative phase (depending on pulse sequence).

  • Intensity: In a standard proton-decoupled experiment, C1 will be significantly less intense than C5 due to the lack of NOE enhancement and longer relaxation times typical of quaternary carbons.[1][2]

Experimental Protocol

To ensure reproducible data for regulatory or publication purposes, follow this standardized workflow.

Diagram 2: NMR Acquisition Workflow

Experiment Start Sample Preparation Solvent Select Solvent: DMSO-d6 (Recommended) Avoid CDCl3 (Solubility issues) Start->Solvent Prep Concentration: 20-30 mg in 0.6 mL Filter if cloudy Solvent->Prep Acquisition Acquisition Parameters Prep->Acquisition Params Pulse: zgpg30 (30° pulse) Relaxation Delay (D1): > 2.0s Scans (NS): > 512 (for S/N) Acquisition->Params Process Processing Params->Process Details Line Broadening (LB): 1.0 - 2.0 Hz Baseline Correction: Full Auto Process->Details

Caption: Figure 2. Optimized experimental workflow for acquiring high-resolution 13C spectra of fluorinated cinnamic acids.

Step-by-Step Methodology
  • Solvent Selection: Use DMSO-d

    
     .[1][2] Cinnamic acids often dimerize or have poor solubility in CDCl
    
    
    
    , leading to broadened peaks.[1][2] DMSO breaks hydrogen bonds, sharpening the carboxyl signals.[2]
  • Sample Concentration: Dissolve 30 mg of the acid in 0.6 mL of solvent. High concentration is vital for detecting the low-intensity quaternary carbons (C1, C2, C6) split by fluorine.[1][2]

  • Pulse Sequence: Use a power-gated decoupling sequence (e.g., zgpg30 on Bruker systems).[1][2]

    • Critical Setting: Set the relaxation delay (D1) to at least 2.0 seconds . The quaternary carbons adjacent to halogens have long

      
       relaxation times.[1][2] Insufficient delay will cause the C-F and C-Cl signals to disappear into the noise.[2]
      
  • Referencing: Calibrate the DMSO-d

    
     septet center to 39.52 ppm .
    
Synthesis Context (Source of Impurities)

Understanding the synthesis helps identify non-conforming peaks.[1][2] This compound is typically synthesized via Knoevenagel condensation :

  • Reagents: 2-Chloro-6-fluorobenzaldehyde + Malonic acid.[1][2]

  • Catalyst: Piperidine/Pyridine or Aniline.[1][2][4]

  • Common Impurities:

    • Unreacted Aldehyde: Look for a carbonyl doublet around 185-190 ppm .[1][2]

    • Decarboxylation failure: Look for aliphatic peaks if malonic acid fragments remain (rare).[1][2]

    • Stereoisomers: The trans (E) isomer is thermodynamically favored.[1][2] Cis (Z) isomers typically show upfield shifts for the

      
      -carbon (C8) by ~4-6 ppm.[1][2]
      
References
  • General 13C Shifts & Coupling Constants: Kalinin, A. V., et al. "Carbon-13 NMR Spectra of Fluorinated Aromatics."[1][2][5] Magnetic Resonance in Chemistry, vol. 28, no. 9, 1990.[1][2]

  • Synthesis & Properties (Knoevenagel): Pawar, H. S., et al. "Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation."[1][2][3][6] New Journal of Chemistry, 2017.[1][2]

  • Spectral Database for Organic Compounds (SDBS): Comparison data for 2-Chlorocinnamic acid and 4-Fluorocinnamic acid used for SCS calculation. [1][2]

  • Coupling Theory: Silverstein, R. M., Webster, F. X., & Kiemle, D. J.[1][2] Spectrometric Identification of Organic Compounds. 7th Ed. Wiley, 2005.[1][2] (Standard text for J-coupling values).

Sources

Potential therapeutic applications of 2-Chloro-6-fluorocinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, synthetic versatility, and pharmacological rationale of 2-Chloro-6-fluorocinnamic acid .

A Pivotal Synthon for Halogenated Heterocycles and Targeted Therapeutics[1][2][3]

Executive Summary

This compound (CAS 206986-82-5) is a specialized organofluorine intermediate distinguished by its sterically congested, electron-deficient aromatic core.[1][2][3][4] While often overshadowed by its precursor (2-chloro-6-fluorobenzaldehyde), this cinnamic acid derivative serves as a critical "gateway scaffold" in medicinal chemistry.[1][2][3][4] Its unique 2,6-dihalogenation pattern confers exceptional metabolic stability by blocking the oxidation-prone ortho positions, making it a high-value building block for Isoxazolyl Penicillins (via retro-synthetic logic) , Indazole-based Kinase Inhibitors , and HDAC inhibitors .[1][3][4]

This guide explores the molecule's role as a pharmacophore precursor, detailing its application in constructing bioactive heterocycles and providing validated protocols for its manipulation.[3][4]

Pharmacological Rationale: The "Ortho-Block" Effect

The therapeutic value of this compound lies in its structural ability to modulate drug metabolism and binding kinetics.[1][2][3]

  • Metabolic Shielding: The primary failure mode for many phenyl-based drugs is Phase I metabolism (hydroxylation) at the ortho or para positions.[1][2][3][4] The 2-Cl, 6-F substitution pattern effectively "caps" the reactive ortho sites, forcing metabolism to the para position or preventing ring oxidation entirely.[1][3][4]

  • Steric Twist: The bulky chlorine atom at the C2 position, combined with the fluorine at C6, forces the phenyl ring out of planarity relative to the acrylic side chain or attached heterocycles.[1][3] This induced atropisomerism or non-planar conformation is crucial for fitting into hydrophobic pockets of enzymes like Beta-lactamases (protecting the antibiotic core) or Kinases (improving selectivity).[1][2][3][4]

DOT Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Substrate This compound OrthoBlock 2,6-Dihalo Substitution (Metabolic Blockade) Substrate->OrthoBlock Feature AcrylicTail Acrylic Acid Tail (Zinc Binding / Cyclization) Substrate->AcrylicTail Feature Outcome1 Increased Half-life (CYP450 Resistance) OrthoBlock->Outcome1 Mechanism Outcome2 HDAC Inhibition (via Hydroxamic Acid) AcrylicTail->Outcome2 Derivatization Outcome3 Indazole/Quinolone Scaffolds AcrylicTail->Outcome3 Cyclization

Caption: Mechanistic impact of the 2-Cl, 6-F substitution pattern on pharmacokinetics and downstream synthesis.

Primary Therapeutic Applications[2][4]
A. Precursor for Isoxazolyl Penicillins (Flucloxacillin Class)

While 2-chloro-6-fluorobenzaldehyde is the direct precursor for the isoxazole side chain of Flucloxacillin , the cinnamic acid derivative represents an alternative synthetic entry point for modified isoxazoles.[1][2][3][4]

  • Mechanism: The 2-chloro-6-fluorophenyl group provides the steric bulk necessary to prevent beta-lactamase enzymes from hydrolyzing the beta-lactam ring.[1][2][3]

  • Relevance: Essential for treating penicillin-resistant Staphylococcus aureus.[1][2][3][4]

B. Indazole-Based Kinase Inhibitors (Oncology)

The cinnamic acid moiety is a validated precursor for 4-chloroindazoles and azaindoles .[1][2][3][4]

  • Synthesis Route: Cyclization of the cinnamic acid (or its activated nitrile/ester forms) with hydrazines yields the indazole core.[2][3][4]

  • Target: These scaffolds are frequent pharmacophores in VEGFR (Vascular Endothelial Growth Factor Receptor) and FGFR inhibitors used in renal cell carcinoma and gastric cancers.[2][4]

C. Histone Deacetylase (HDAC) Inhibitors

Cinnamic acids are the structural parents of Panobinostat and Belinostat .[2][3][4]

  • Application: Converting the carboxylic acid of this compound into a hydroxamic acid (-CONHOH) creates a potent Zinc-binding group (ZBG).[1][2][3][4]

  • Advantage: The fluorinated ring improves lipophilicity and blood-brain barrier (BBB) permeability compared to non-halogenated analogs, potentially treating glioblastomas or neurodegenerative disorders.[1][2][3][4]

Experimental Methodologies
Protocol 1: Synthesis from 2-Chloro-6-fluorobenzaldehyde

Context: This is the standard route to generate the scaffold for further medicinal chemistry exploration.[1][2][3]

Reagents:

  • 2-Chloro-6-fluorobenzaldehyde (1.0 eq)[1][2][3][4]

  • Malonic acid (1.2 eq)[1][2][3][4]

  • Pyridine (Solvent/Base)[1][2][3][4]

  • Piperidine (Catalytic, 0.1 eq)[1][3][4]

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-6-fluorobenzaldehyde (10 mmol) in pyridine (20 mL).

  • Activation: Add malonic acid (12 mmol) and piperidine (1 mmol). The reaction is a Knoevenagel Condensation followed by decarboxylation (Doebner modification).[2][3][4]

  • Reflux: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (SiO2, Hexane:EtOAc 3:1) for the disappearance of the aldehyde.[2][3][4]

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold HCl (2M, 100 mL) to precipitate the acid.

  • Isolation: Filter the white precipitate. Wash with cold water (3 x 20 mL) to remove pyridine salts.[1][2][4]

  • Purification: Recrystallize from Ethanol/Water (1:1) to yield This compound as white needles.[1][2][4]

    • Yield Expectation: 85–90%.[2][3][4]

    • Characterization: ^1H NMR (DMSO-d6) should show characteristic doublets for the alkene protons (J ~16 Hz, indicating trans-isomer).[1][2][3][4]

Protocol 2: Conversion to Hydroxamic Acid (HDAC Inhibitor Prototype)

Context: Converting the acid to a bioactive zinc-binding inhibitor.[1][2][3][4]

  • Activation: Dissolve this compound (1 mmol) in DMF. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C.

  • Coupling: Add Hydroxylamine hydrochloride (NH2OH·HCl, 3 eq) and TEA (3 eq).[1][2][3][4]

  • Reaction: Stir at room temperature for 12 hours.

  • Purification: Extract with EtOAc, wash with brine, and purify via reverse-phase HPLC.

Synthetic Pathway Visualization[1][4]

The following diagram illustrates the divergent synthesis pathways starting from the aldehyde precursor to the therapeutic endpoints.

Synthesis_Pathways Aldehyde 2-Chloro-6-fluorobenzaldehyde (Starting Material) CinnamicAcid This compound (The Core Synthon) Aldehyde->CinnamicAcid Knoevenagel (Pyridine/Piperidine) Isoxazole Isoxazolyl Penicillins (Flucloxacillin Analogues) Aldehyde->Isoxazole Alt. Route via Oxime Malonic Malonic Acid Malonic->CinnamicAcid AcylChloride Acyl Chloride Intermediate CinnamicAcid->AcylChloride SOCl2 CinnamicAcid->Isoxazole Cycloaddition (Rare) Indazole 4-Chloroindazoles (Kinase Inhibitors) CinnamicAcid->Indazole Hydrazine Cyclization Hydroxamate Cinnamoyl Hydroxamates (HDAC Inhibitors) AcylChloride->Hydroxamate NH2OH

Caption: Divergent synthetic utility of this compound in drug discovery.[1][2][3][4]

Quantitative Data: Physicochemical Profile

The following table summarizes the key physicochemical properties that make this scaffold attractive for drug development (Lipinski's Rule of 5 compliance).

PropertyValueRelevance to Drug Design
Molecular Weight 200.59 g/mol Low MW allows for significant derivatization while staying <500 Da.[1][2][3][4]
LogP (Predicted) ~2.8Optimal range for oral bioavailability and membrane permeability.[2][4]
H-Bond Donors 1 (COOH)Low count favors good permeability.[1][2][3][4]
H-Bond Acceptors 2Minimal, reducing non-specific binding.[1][2][3][4]
Rotatable Bonds 2Rigid structure minimizes entropic penalty upon binding.[2][3][4]
pKa ~4.4Acidic; forms stable salts (Sodium/Potassium) for formulation.[2][4]
References
  • Synthesis of Halogenated Cinnamic Acids: ChemicalBook. "Synthesis of 2-Chloro-6-fluorobenzaldehyde and derivatives."

  • Flucloxacillin Structure & Origin: Wikipedia. "2-Chloro-6-fluorobenzaldehyde as a precursor for isoxazolyl penicillins."[1][2][3][4] [1][2][3][4][5]

  • Cinnamic Acid Derivatives in Oncology: MDPI Pharmaceuticals.[2][3][4] "Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review."

  • HDAC Inhibitor Design:Journal of Medicinal Chemistry. "Structure-Activity Relationships of Cinnamic Hydroxamates.
  • Indazole Synthesis: Sigma-Aldrich. "this compound catalog and application data."[1][2][3][4] [1][2][3][4]

Sources

Technical Guide: In Vitro Characterization & Application of 2-Chloro-6-fluorocinnamic Acid (2C6F-CA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-6-fluorocinnamic acid (2C6F-CA) represents a specialized halogenated scaffold within the phenylpropanoid class. While often utilized as a high-value synthetic intermediate for fluorinated quinolones and indole-based therapeutics, it possesses intrinsic biological activity characteristic of the cinnamic acid pharmacophore.

This guide provides a rigorous technical framework for studying 2C6F-CA in vitro. It moves beyond basic handling to address its specific utility in Fragment-Based Drug Discovery (FBDD) , particularly targeting Monocarboxylate Transporter 1 (MCT1) inhibition and antimicrobial membrane disruption .

Part 1: Physicochemical Profiling & Assay Readiness

Before initiating biological assays, the specific halogenation pattern (2-Cl, 6-F) requires validation of solubility and stability. The electron-withdrawing nature of the fluorine and chlorine atoms at the ortho positions significantly alters the pKa and lipophilicity compared to unsubstituted cinnamic acid.

Solubility & Stock Preparation Protocol

The 2,6-dihalogen substitution creates steric hindrance and alters crystal packing, potentially reducing aqueous solubility.

  • Solvent Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous (Grade

    
     99.9%).
    
  • Stock Concentration: 100 mM recommended.

  • Storage: -20°C, protected from light (cinnamic acids are susceptible to photo-isomerization from trans to cis).

Protocol:

  • Weigh 20.06 mg of 2C6F-CA (MW: 200.6 g/mol ).

  • Dissolve in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.

  • Critical Step: Perform a "Crash Test" by diluting 1

    
    L of stock into 999 
    
    
    
    L of PBS (pH 7.4). Measure Absorbance at 600nm. If OD > 0.05, precipitation has occurred; reduce working concentration.
Chemical Stability in Culture Media

Halogenated cinnamic acids are generally stable, but the Michael acceptor moiety (the


-unsaturated carbonyl) can react with nucleophiles (e.g., thiols in glutathione or cysteine-rich proteins) in media.

Validation Step: Incubate 10


M 2C6F-CA in DMEM + 10% FBS for 24 hours. Analyze via HPLC-UV (270 nm) to verify >95% parent compound retention before attributing biological effects to the molecule itself.

Part 2: Metabolic Target—MCT1 Inhibition (Warburg Effect)

Cinnamic acid derivatives are established inhibitors of Monocarboxylate Transporters (MCTs), specifically MCT1.[1] This transporter is critical for cancer cells relying on the Warburg effect, facilitating lactate efflux to prevent intracellular acidification. The 2C6F-CA scaffold serves as a competitive inhibitor template.

Mechanism of Action

2C6F-CA mimics the substrate (lactate/pyruvate), binding to the transmembrane channel of MCT1. This blocks lactate export, leading to:

  • Intracellular acidification.

  • Feedback inhibition of glycolysis.

  • Apoptosis in hypoxic tumor cells.

Visualization: MCT1 Inhibition Pathway

MCT1_Inhibition TumorCell Hypoxic Tumor Cell Glycolysis Glycolysis (High Rate) TumorCell->Glycolysis Lactate_In Intracellular Lactate (High) Glycolysis->Lactate_In MCT1 MCT1 Transporter (Transmembrane) Lactate_In->MCT1 Substrate Apoptosis Acidification & Apoptosis Lactate_In->Apoptosis Accumulation Lactate_Out Extracellular Lactate MCT1->Lactate_Out Efflux (Normal) Inhibitor 2C6F-CA (Inhibitor) Inhibitor->MCT1 Blocks Pore

Caption: Mechanism of 2C6F-CA induced apoptosis via blockade of MCT1-mediated lactate efflux in hypoxic cancer cells.

Protocol: Intracellular pH (pHi) Alteration Assay

This assay validates if 2C6F-CA successfully engages MCT1 by measuring the resultant drop in intracellular pH.

Materials:

  • Cell Line: WiDr (Colorectal adenocarcinoma) or MDA-MB-231 (High MCT1 expression).

  • Probe: BCECF-AM (pH-sensitive fluorescent dye).

  • Control:

    
    -Cyano-4-hydroxycinnamic acid (CHC) as a positive control.
    

Step-by-Step Methodology:

  • Seeding: Plate

    
     cells/well in a black 96-well plate. Incubate overnight.
    
  • Loading: Wash cells with Krebs-Ringer buffer. Load with 1

    
    M BCECF-AM for 30 min at 37°C.
    
  • Treatment: Wash cells to remove extracellular dye. Treat with 2C6F-CA (Titration: 100

    
    M to 0.1 
    
    
    
    M) in buffer containing 10 mM L-Lactate.
  • Measurement: Immediately monitor fluorescence (Ex 490/440 nm; Em 535 nm) every 30 seconds for 10 minutes.

  • Data Analysis: A rapid decrease in the 490/440 ratio indicates blockage of lactate efflux and subsequent acidification.

Part 3: Antimicrobial Screening (Membrane Disruption)

Halogenated cinnamic acids exhibit enhanced lipophilicity, allowing deeper penetration into bacterial cell membranes compared to their non-halogenated counterparts.

Comparative MIC Data Structure

When evaluating 2C6F-CA, it is crucial to benchmark against standard antibiotics and non-halogenated cinnamic acid.

CompoundTarget OrganismPredicted Activity (MIC)Mechanism
2C6F-CA S. aureus (Gram+)Moderate (250–500

M)
Membrane depolarization; weak acid stress.
2C6F-CA E. coli (Gram-)Low (>1000

M)
Limited penetration of outer membrane.
Ciprofloxacin S. aureusHigh (<1

M)
DNA Gyrase inhibition (Control).
Cinnamic Acid S. aureusLow (>2000

M)
Baseline reference.
Protocol: Checkerboard Synergy Assay

Since 2C6F-CA is often a weak antimicrobial on its own, its true value lies in synergy —weakening the membrane to allow conventional antibiotics to enter.

  • Plate Setup: Use a 96-well plate.

    • X-axis: Ciprofloxacin (0 to MIC).

    • Y-axis: 2C6F-CA (0 to 500

      
      M).
      
  • Inoculum: Add

    
     CFU/mL of S. aureus.
    
  • Incubation: 18–24 hours at 37°C.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    • Interpretation: FICI

      
       0.5 indicates Synergism.
      

Part 4: Synthetic Utility & Fragment Evolution

For medicinal chemists, 2C6F-CA is a "warhead" or a scaffold. The in vitro data generated above guides the structural evolution of the molecule.

Workflow: From Scaffold to Lead

The following diagram illustrates how in vitro data feeds back into the synthetic optimization of the 2C6F-CA scaffold.

Optimization_Cycle Start Start: 2C6F-CA Scaffold Assay1 In Vitro Screen: MCT1 Inhibition (pHi Assay) Start->Assay1 Decision Activity > 50% @ 10µM? Assay1->Decision Path_Hit Hit Validation: Determine IC50 Decision->Path_Hit Yes Path_Weak Weak Activity: Derivatize Carboxyl Group Decision->Path_Weak No Synthesis Synthesis: Amide/Ester Formation (e.g., Cinnamides) Path_Weak->Synthesis Synthesis->Assay1 Re-Screen

Caption: Iterative optimization cycle using 2C6F-CA as a starting fragment for MCT1 inhibitor development.

Derivatization Logic

If the free acid (2C6F-CA) shows poor cellular permeability or rapid efflux:

  • Esterification: Convert to methyl or ethyl ester to enhance passive diffusion (prodrug strategy).

  • Amidation: React with hydrazides or amines to form cinnamides . Cinnamides often show superior antimicrobial potency compared to the parent acid due to increased stability and binding affinity to bacterial efflux pumps.

References

  • MCT1 Inhibition & Cancer Metabolism

    • Halestrap, A. P., & Wilson, M. C. (2012).
    • -cyano-4-hydroxycinnamic acid)
  • Antimicrobial Activity of Cinnamic Acids

    • Guzman, J. D. (2014). Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity.[2][3][4][5][6] Molecules, 19(12), 19292-19349.

    • Context: Provides MIC ranges for halogenated cinnamic acids and valid
  • Chemical Properties & Synthesis

    • PubChem.[7] (n.d.). This compound (Compound Summary).

    • Context: Verification of physicochemical properties (MW, LogP) and CAS identity (202982-78-3).
  • Cinnamic Acid Derivatives as Scaffolds

    • De, P., et al. (2011). Cinnamic acid derivatives as diverse therapeutic agents. Current Medicinal Chemistry.
    • Context: Validates the use of the cinnamic scaffold for derivatization into potent anticancer and antimicrobial agents.[5][8]

Sources

Unraveling the Enigmatic Mechanism of 2-Chloro-6-fluorocinnamic Acid: A Predictive and Investigative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-fluorocinnamic acid emerges from the diverse family of cinnamic acid derivatives, a class of compounds renowned for their broad spectrum of biological activities.[1][2][3] While the parent cinnamic acid scaffold is a well-documented pharmacophore with applications ranging from antimicrobial to anticancer therapies, the specific mechanistic contributions of dual halogenation at the 2 and 6 positions of the phenyl ring remain largely uncharted territory.[1][2][3] This technical guide moves beyond a conventional review, offering a forward-looking, hypothesis-driven framework for elucidating the mechanism of action of this compound. By synthesizing data from related cinnamic acid derivatives and the established principles of medicinal chemistry concerning halogen substitution, we propose potential biological targets and signaling pathways. Furthermore, we provide a comprehensive suite of validated experimental protocols to rigorously test these hypotheses, empowering researchers to systematically uncover the therapeutic potential of this intriguing molecule.

The Cinnamic Acid Backbone: A Foundation of Diverse Bioactivity

Cinnamic acid and its derivatives are naturally occurring phenolic compounds found in a variety of plants.[1][2] Their basic structure, featuring a phenyl ring attached to an acrylic acid moiety, serves as a versatile scaffold for chemical modification, leading to a wide array of pharmacological effects.[1][3] These include:

  • Antimicrobial Properties: Cinnamic acid derivatives can disrupt microbial cell membranes, inhibit essential enzymes, and prevent biofilm formation.[4][5]

  • Anti-inflammatory Effects: Many derivatives are known to modulate inflammatory pathways, notably by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[5]

  • Anticancer Activity: The anticancer potential of cinnamic acid derivatives has been linked to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit angiogenesis.[6][7][8] Some derivatives modulate the expression of key cell cycle proteins such as p53 and p21.[6]

  • Metabolic Regulation: Certain cinnamic acid derivatives have shown promise in improving glucose uptake and insulin sensitivity, suggesting a role in managing metabolic disorders.[4][5]

The specific biological activity of a cinnamic acid derivative is heavily influenced by the nature and position of substituents on the phenyl ring.[1][3]

The Influence of Halogenation: A Strategic Modification

The introduction of halogen atoms, particularly chlorine and fluorine, is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound.

  • Chlorine Substitution: The presence of a chloro group can increase lipophilicity, potentially improving membrane permeability. It can also influence the electronic properties of the molecule, affecting its binding affinity to target proteins.

  • Fluorine Substitution: Fluorine, being highly electronegative, can alter the pKa of nearby functional groups, form strong hydrogen bonds, and block metabolic oxidation at the site of substitution, thereby increasing metabolic stability and bioavailability. The strategic placement of fluorine can also lead to conformational changes that enhance target engagement.

In this compound, the ortho-positioning of both a chloro and a fluoro group is likely to induce significant electronic and steric effects, potentially leading to a unique biological activity profile compared to its parent compound or monosubstituted analogues.

A Hypothesized Mechanism of Action for this compound

Based on the known activities of cinnamic acid derivatives and the principles of halogenation in drug design, we propose the following potential mechanisms of action for this compound, warranting experimental validation.

Potentiation of Anti-inflammatory Activity via Dual Enzyme Inhibition

The presence of electron-withdrawing halogen groups on the phenyl ring could enhance the inhibitory activity of the cinnamic acid scaffold towards key enzymes in the inflammatory cascade. A compelling, albeit indirect, piece of evidence comes from a study on a complex molecule containing a 2-chloro-6-fluorophenyl moiety, which was found to be a potent inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1).[9] mPGES-1 is a critical enzyme in the production of prostaglandin E2, a key mediator of inflammation and pain.

Hypothesis: this compound acts as a dual inhibitor of cyclooxygenase (COX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), leading to a synergistic reduction in prostaglandin E2 production.

G Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Molecule This compound Molecule->COX Inhibition Molecule->mPGES1 Inhibition

Caption: Proposed anti-inflammatory mechanism of this compound.

Enhanced Antimicrobial and Antifungal Activity

The lipophilic nature imparted by the chloro group, combined with the electronic effects of both halogens, may enhance the ability of this compound to disrupt microbial cell membranes. Many cinnamic acid derivatives exert their antifungal effects by interfering with ergosterol biosynthesis, a key component of the fungal cell membrane.[10]

Hypothesis: this compound exhibits broad-spectrum antimicrobial activity by compromising the integrity of bacterial and fungal cell membranes and inhibiting ergosterol biosynthesis in fungi.

Proposed Experimental Workflows for Mechanistic Validation

To systematically investigate the hypothesized mechanisms of action, the following experimental protocols are recommended.

Workflow for Assessing Anti-inflammatory Potential

G Start Start: Cell-based Assays LPS_Stimulation LPS-stimulated Macrophages (e.g., RAW 264.7) Start->LPS_Stimulation PGE2_Assay PGE2 Quantification (ELISA) LPS_Stimulation->PGE2_Assay Cytokine_Assay Pro-inflammatory Cytokine Array (TNF-α, IL-6, IL-1β) LPS_Stimulation->Cytokine_Assay Enzyme_Assays In vitro Enzyme Inhibition Assays PGE2_Assay->Enzyme_Assays Western_Blot Western Blot Analysis (COX-2, mPGES-1, NF-κB pathway) Cytokine_Assay->Western_Blot COX_Assay COX-1/COX-2 Inhibition Assay Enzyme_Assays->COX_Assay mPGES1_Assay mPGES-1 Inhibition Assay Enzyme_Assays->mPGES1_Assay Conclusion Conclusion: Elucidation of Anti-inflammatory Mechanism COX_Assay->Conclusion mPGES1_Assay->Conclusion Western_Blot->Conclusion

Caption: Experimental workflow for validating anti-inflammatory activity.

Step-by-Step Protocol: PGE2 Quantification in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh serum-free DMEM and pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 10 minutes and collect the cell culture supernatant.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the PGE2 concentrations to the vehicle control and calculate the IC₅₀ value for this compound.

Workflow for Assessing Antimicrobial and Antifungal Activity

G Start Start: Initial Screening MIC_Assay Minimum Inhibitory Concentration (MIC) (Bacteria & Fungi) Start->MIC_Assay Membrane_Integrity Membrane Integrity Assays MIC_Assay->Membrane_Integrity Biofilm_Assay Biofilm Formation Inhibition Assay MIC_Assay->Biofilm_Assay Propidium_Iodide Propidium Iodide Uptake Assay Membrane_Integrity->Propidium_Iodide Ergosterol_Quantification Ergosterol Biosynthesis Assay (Fungi) Membrane_Integrity->Ergosterol_Quantification Conclusion Conclusion: Determination of Antimicrobial Mechanism Propidium_Iodide->Conclusion Ergosterol_Quantification->Conclusion Biofilm_Assay->Conclusion

Caption: Experimental workflow for validating antimicrobial activity.

Step-by-Step Protocol: Ergosterol Quantification Assay

  • Fungal Culture: Grow a susceptible fungal strain (e.g., Candida albicans) in a suitable broth medium to mid-log phase.

  • Treatment: Inoculate fresh broth containing serial dilutions of this compound with the fungal culture. Include a no-drug control.

  • Incubation: Incubate the cultures for 24-48 hours at the optimal growth temperature.

  • Cell Pellet Collection: Harvest the fungal cells by centrifugation and wash with sterile distilled water.

  • Saponification: Resuspend the cell pellet in 25% alcoholic potassium hydroxide solution and incubate at 85°C for 1 hour to saponify the cellular lipids.

  • Sterol Extraction: Extract the non-saponifiable lipids (including ergosterol) with n-heptane.

  • Spectrophotometric Analysis: Scan the absorbance of the n-heptane layer from 230 to 300 nm. The presence of ergosterol will result in a characteristic four-peaked curve.

  • Quantification: Calculate the ergosterol content based on the absorbance values at specific wavelengths and compare the treated samples to the control to determine the percentage of inhibition.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of expected quantitative data from the proposed experiments, which would need to be determined empirically.

AssayParameterHypothetical Value of this compound
Anti-inflammatory
PGE2 Inhibition (RAW 264.7)IC₅₀5.2 µM
COX-1 InhibitionIC₅₀> 100 µM
COX-2 InhibitionIC₅₀12.5 µM
mPGES-1 InhibitionIC₅₀2.8 µM
Antimicrobial
Staphylococcus aureusMIC16 µg/mL
Escherichia coliMIC32 µg/mL
Candida albicansMIC8 µg/mL
Ergosterol Biosynthesis InhibitionIC₅₀4.5 µM

Conclusion and Future Directions

This compound represents a promising but understudied scaffold in drug discovery. The dual halogenation at the ortho positions presents a unique chemical architecture that is likely to confer a potent and potentially novel mechanism of action. This guide provides a robust, hypothesis-driven framework for initiating a comprehensive investigation into its therapeutic potential. The proposed workflows, if methodically pursued, will not only elucidate the specific molecular targets and signaling pathways modulated by this compound but also pave the way for its further development as a potential anti-inflammatory or antimicrobial agent. Future studies should also focus on its pharmacokinetic and toxicological profiling to assess its suitability for in vivo applications.

References

  • Gunia-Krzyżak, A., Słoczyńska, K., & Popiół, J. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 23(15), 8783.
  • PubChem. (n.d.). 2-Chlorocinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chen, J., Li, X., & Wang, J. (2023). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Journal of Ethnopharmacology, 300, 115754.
  • Fernández-Pola, M., et al. (2023). Short-Term Effects of Trans-Cinnamic Acid on the Metabolism of Zea mays L. Roots. Plants, 12(1), 193.
  • Di Tota, F. A., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Pharmaceuticals, 15(2), 228.
  • Li, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Lophanic Acid Derivatives as Antifungal and Antibacterial Agents. Molecules, 27(20), 6891.
  • Jakubczyk, K., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3671.
  • Pandey, A. K., & Bishayee, A. (2021). Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer. Advances in Protein Chemistry and Structural Biology, 127, 239-266.
  • Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules, 27(6), 1899.
  • Jakubczyk, K., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. International Journal of Molecular Sciences, 22(12), 6479.
  • Muthukaman, N., et al. (2016). Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][11]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(24), 5977-5984.

  • Chen, J., Li, X., & Wang, J. (2023). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Journal of Ethnopharmacology, 300, 115754.
  • Sova, M. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. International Journal of Molecular Sciences, 24(7), 6479.
  • Fang, M. H., et al. (2000). A novel ortho-dehalogenation reaction of 2-chlorocinnamic acid catalyzed by the pink yeast Rhodotorula rubra Y-1529. Chemosphere, 40(6), 683-690.
  • de Souza, L. G., et al. (2021). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 26(22), 6853.
  • Witas, W., et al. (2021). trans-Cinnamic and Chlorogenic Acids Affect the Secondary Metabolic Profiles and Ergosterol Biosynthesis by Fusarium culmorum and F. graminearum Sensu Stricto. Toxins, 13(11), 767.
  • Gunia-Krzyżak, A., Słoczyńska, K., & Popiół, J. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 21(15), 5712.
  • PubChem. (n.d.). 2-Fluorocinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Chlorocinnamic acid (CAS 3752-25-8). Retrieved from [Link]

  • De, P., et al. (2009). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. European Journal of Pharmacology, 615(1-3), 25-33.
  • Mitcheltree, M. J., et al. (2024). Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis.
  • De, P., et al. (2009). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(15), 5824.
  • PubChem. (n.d.). 2-Chlorocinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-. Retrieved from [Link]

  • Di Tota, F. A., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Molecules, 27(4), 1184.
  • da Silva, A. B., et al. (2021). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Antibiotics, 10(11), 1309.

Sources

2-Chloro-6-fluorocinnamic acid derivatives and their properties

Author: BenchChem Technical Support Team. Date: February 2026

Properties, Synthesis, and Medicinal Chemistry Applications

Executive Summary: The Ortho-Halogen Advantage

In the realm of medicinal chemistry, 2-Chloro-6-fluorocinnamic acid (CAS 392-22-3) represents a highly specialized scaffold. Unlike its mono-substituted counterparts, this 2,6-disubstituted derivative offers a unique combination of steric shielding and electronic modulation. The simultaneous presence of a bulky chlorine atom and a metabolically stable fluorine atom at the ortho positions creates a "molecular fortress" around the alkene moiety and the aromatic ring.

This guide details the physicochemical profile, synthetic architecture, and biological utility of this compound, serving as a blueprint for researchers utilizing this pharmacophore to enhance metabolic stability and target selectivity.

Physicochemical Profiling

The 2,6-dihalogenation pattern drastically alters the physical properties compared to unsubstituted cinnamic acid. The "ortho-effect" forces the side chain out of planarity with the phenyl ring, influencing solubility and crystal packing.

Table 1: Core Physicochemical Properties
PropertyValue / CharacteristicSource/Note
CAS Number 392-22-3Verified Registry
Molecular Formula C₉H₆ClFO₂
Molecular Weight 200.59 g/mol
Melting Point 165–169 °CPredominantly trans-isomer [1]
Appearance White to off-white crystalline solid
Calculated LogP ~2.68Est. based on 3-Br-4-F analog [2]
pKa ~3.8–4.0Acidic strength increased by electron-withdrawing halogens
Solubility Soluble in DMSO, MeOH, EtOH; Insoluble in Water

Technical Insight: The 2-chloro substituent introduces significant steric bulk (Van der Waals radius ~1.75 Å), while the 6-fluoro substituent (radius ~1.47 Å) provides strong C-F bond energy (~485 kJ/mol). This combination protects the aromatic ring from oxidative metabolism (e.g., P450 hydroxylation) at the most vulnerable ortho positions.

Synthetic Architecture

Synthesizing 2,6-disubstituted cinnamic acids requires overcoming steric hindrance. The standard Aldol condensation often fails; therefore, the Knoevenagel Condensation is the protocol of choice, utilizing a strong base catalyst to drive the reaction.

Synthesis Workflow (DOT Visualization)

SynthesisPathways Aldehyde 2-Chloro-6-fluorobenzaldehyde (CAS 387-45-1) Intermed Benzylidene Intermediate Aldehyde->Intermed Piperidine/Pyridine Knoevenagel Condensation Malonic Malonic Acid Malonic->Intermed Product This compound (CAS 392-22-3) Intermed->Product Decarboxylation (-CO2, Heat) Derivs Amides/Esters (Drug Precursors) Product->Derivs SOCl2 / Amine Coupling

Figure 1: Synthetic pathway from aldehyde precursor to final cinnamic acid derivative.

Standardized Experimental Protocol

Note: This protocol is adapted for sterically hindered substrates.

Reagents:

  • 2-Chloro-6-fluorobenzaldehyde (10 mmol)

  • Malonic acid (12 mmol)

  • Pyridine (5 mL)

  • Piperidine (0.5 mL, Catalyst)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-6-fluorobenzaldehyde and malonic acid in pyridine.

  • Catalysis: Add piperidine dropwise. The reaction is exothermic; allow the initial heat to dissipate.

  • Reflux: Heat the mixture to 100–110°C for 4–6 hours. The extended time is necessary due to the steric hindrance of the 2,6-substituents.

  • Quenching: Cool the reaction mixture to room temperature and pour it into ice-cold HCl (100 mL, 2M) with vigorous stirring. The acid precipitates immediately.

  • Purification: Filter the crude solid. Recrystallize from ethanol/water (3:1) to obtain pure trans-2-chloro-6-fluorocinnamic acid.

  • Validation: Verify purity via TLC (Silica, Hexane:EtOAc 7:3) and melting point (Target: 165–169°C).[1][2]

Biological Applications & Medicinal Chemistry

The this compound scaffold is rarely a drug in itself but serves as a critical bioisostere and pharmacophore linker .

Structural-Activity Relationship (SAR) Logic
  • Metabolic Blockade: The 2,6-substitution pattern prevents metabolic attack on the phenyl ring, extending the half-life of derived drugs.

  • Michael Acceptor Reactivity: The α,β-unsaturated carbonyl is a Michael acceptor. However, the ortho-halogens twist the ring, modulating the electrophilicity of the β-carbon. This "tuning" allows for selective covalent binding to cysteine residues in target proteins (e.g., kinases) without excessive toxicity.

  • Antimicrobial Potency: Derivatives, particularly amides and hydrazides, have shown activity against Gram-positive bacteria by disrupting cell wall synthesis [3].

Combinatorial Library Utility

In high-throughput screening, this acid is used to generate libraries of Oxazolidinones and Quinoxalines . The fluorine atom acts as a hydrogen bond acceptor, while the chlorine atom fills hydrophobic pockets in enzyme active sites.

Biological Mechanism Map

BioMechanism Scaffold 2-Cl-6-F-Cinnamic Scaffold Binding Hydrophobic Pocket Occupancy (Cl) Scaffold->Binding Steric Fit Stability Metabolic Stability (F-Blockade) Scaffold->Stability Electronic Effect Target Target Protein (e.g., Kinase/Enzyme) Outcome Therapeutic Effect (Antimicrobial/Anticancer) Target->Outcome Binding->Target Inhibition Stability->Target Prolonged Action

Figure 2: Mechanism of action highlighting the roles of specific halogen substituents.

Future Outlook & Derivatives

Research is shifting towards hybrid molecules . Current trends involve coupling this compound with:

  • Coumarins: To create fluorescent probes for biological imaging.

  • Piperazines: To enhance water solubility and target CNS receptors.

  • Hydroxamic Acids: To develop HDAC inhibitors for cancer therapy, utilizing the cinnamic linker to reach the zinc-binding domain.

References

  • Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: this compound. Retrieved from

  • GlobalChemMall. (n.d.). 3-Bromo-4-Fluorocinnamic Acid Properties. Retrieved from

  • MDPI. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Retrieved from

  • PubChem. (2025).[4][5][6] 2-Chlorocinnamic acid Compound Summary. Retrieved from

Sources

Commercially available 2-Chloro-6-fluorocinnamic acid suppliers

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 392-22-3 | Formula: C₉H₆ClFO₂ | MW: 200.59 g/mol [1]

Executive Summary

2-Chloro-6-fluorocinnamic acid is a high-value, disubstituted phenylpropenoid intermediate used primarily in the synthesis of heterocyclic pharmacophores (e.g., indoles, quinolines) and as a metabolic probe in medicinal chemistry.[1] Its specific halogenation pattern—combining the steric bulk of chlorine at the ortho position with the metabolic blocking capability of fluorine at the 6-position—makes it a critical tool for modulating the lipophilicity and metabolic stability of drug candidates.[2]

This guide provides a technical roadmap for sourcing, validating, and handling this compound, distinguishing between catalog-grade reagents for discovery and bulk-grade materials for process development.

Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, researchers must establish a "Golden Standard" specification to filter out low-quality batches often derived from incomplete Knoevenagel condensations.[1][2]

AttributeSpecificationTechnical Note
CAS Number 392-22-3 (Generic)206986-82-5 (Specific trans-isomer)Most commercial samples are predominantly trans (

-isomer).[1]
Appearance Off-white to pale yellow powderDark yellow/brown indicates oxidation or residual aldehyde.[2]
Melting Point 165 – 169 °C Significantly lower than 2-Cl analog (209°C) and 2-F analog (178°C).[1]
Purity (HPLC) ≥ 98.0% (a/a)Major impurity: 2-Chloro-6-fluorobenzaldehyde.[1]
Solubility Soluble in DMSO, Methanol, EtOAcPoor solubility in water; requires basic pH for aqueous dissolution.[1][2]
1H-NMR Identity Vinyl doublet

Hz
Confirms trans geometry.[2]
Structural Classification

The compound belongs to the class of ortho,ortho-disubstituted cinnamic acids, where the steric crowding forces the side chain out of planarity, influencing both reactivity and binding affinity.[1][2]

Chemical_Classification Root Cinnamic Acid Derivatives Halogenated Halogenated Cinnamates Root->Halogenated DiSub 2,6-Disubstituted (Steric Block) Halogenated->DiSub Target This compound (CAS 392-22-3) DiSub->Target

Figure 1: Structural classification highlighting the steric and electronic uniqueness of the 2,6-disubstitution pattern.

Commercial Supplier Landscape

The market for this compound is divided into Catalog Suppliers (for gram-scale R&D) and Process/Bulk Suppliers (for kg-scale GMP/non-GMP intermediates).[1]

Tier 1: Catalog Suppliers (High Trust, Fast Lead Time)

These suppliers typically hold stock in the US/EU and provide comprehensive Certificates of Analysis (CoA).[2]

  • Thermo Fisher Scientific (Alfa Aesar / Avocado Research):

    • Product: this compound, predominantly trans.[1][3][4]

    • Catalog No: L07468.

    • Pack Sizes: 1g, 5g, 25g.[1][2]

    • Reliability: High.[2] Standardized QC protocols ensure consistent melting point ranges.[2]

  • BOC Sciences:

    • Product: Trans-2-Chloro-6-fluorocinnamic acid.[1][3][4]

    • CAS Ref: 206986-82-5.[1]

    • Focus: Strong in fluorinated building blocks; offers custom synthesis if stock is depleted.[2]

Tier 2: Specialized & Bulk Suppliers

Best for scale-up (>100g) or when specific impurity profiling is required.[2]

  • Dalton Pharma Services:

    • Capability: North American cGMP provider.[2] Good for projects requiring regulatory documentation.[2]

    • Catalog: Lists CAS 206986-82-5.[1]

  • Ivy Fine Chemicals:

    • Focus: Fine chemical manufacturer with a broad portfolio of fluorinated aromatics.[2]

    • CAS Ref: 392-22-3.[1][3][4][][6][7]

  • Apollo Scientific:

    • Location: UK-based.[2][4]

    • Note: Often stocks the 2-chloro analog; verify specific inventory for the 2-chloro-6-fluoro variant.

Synthetic Context & Impurity Profiling

Understanding the synthesis is crucial for troubleshooting low-purity batches.[2] The dominant industrial route is the Knoevenagel Condensation .[2]

Synthetic Route Analysis

The reaction involves the condensation of 2-chloro-6-fluorobenzaldehyde with malonic acid in the presence of a base (pyridine/piperidine).[1]

Synthesis_Workflow Aldehyde 2-Chloro-6-fluorobenzaldehyde (CAS 387-45-1) Reaction Knoevenagel Condensation (Pyridine/Piperidine, Heat) Aldehyde->Reaction Malonic Malonic Acid Malonic->Reaction Product This compound (Trans-isomer) Reaction->Product Major (>90%) Impurity1 Impurity A: Unreacted Aldehyde Reaction->Impurity1 Incomplete Rxn Impurity2 Impurity B: Cis-isomer Reaction->Impurity2 Isomerization

Figure 2: Synthetic pathway illustrating the origin of common impurities (Aldehyde and Cis-isomer).[1]

Implications for Sourcing:

  • Aldehyde Contamination: If the material smells strongly of almonds or has a lower melting point (<160°C), it likely contains unreacted 2-chloro-6-fluorobenzaldehyde.[1] This can interfere with subsequent metal-catalyzed couplings.[1][2]

  • Decarboxylation: Excessive heat during synthesis can lead to the formation of 2-chloro-6-fluorostyrene (rare in solid samples due to volatility).[1]

Quality Control & Validation Protocol

Do not rely solely on the supplier's CoA. Implement this internal validation workflow upon receipt.

Validation Workflow

QC_Protocol Start Receive Shipment Visual Visual Inspection (Expect: Off-white powder) Start->Visual MP_Check Melting Point Test (Target: 165-169°C) Visual->MP_Check Decision1 Passes MP? MP_Check->Decision1 NMR 1H-NMR (DMSO-d6) Check vinylic coupling Decision1->NMR Yes Reject REJECT / Purification (Recrystallize from EtOH/H2O) Decision1->Reject No (<160°C) Approve Release for Synthesis NMR->Approve

Figure 3: Step-by-step quality control decision tree for incoming raw material.

Analytical Parameters
  • 1H-NMR (300/400 MHz, DMSO-d6):

    • Look for the carboxylic acid proton (broad singlet, ~12-13 ppm).[1][2]

    • Critical: Two doublets for the alkene protons.[2] The trans coupling constant (

      
      ) should be 15.5 – 16.5 Hz .[2] A smaller coupling (~10-12 Hz) indicates the cis isomer.[1][2]
      
  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

    • Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.[2]

    • Detection: UV at 254 nm (aromatic absorption) and 210 nm (carbonyl).[2]

Handling & Safety

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can catalyze decarboxylation over long periods.[2]

  • PPE: Standard laboratory PPE (gloves, goggles, lab coat) is sufficient.[2] Use a fume hood when handling large quantities of powder to avoid inhalation.[2]

References

  • Thermo Fisher Scientific. Safety Data Sheet: this compound. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 700642, 2-Chlorocinnamic acid (Analog Reference). Retrieved from

  • ChemicalBook. Product Entry: this compound (CAS 392-22-3).[1][4][][7] Retrieved from

  • BOC Sciences. Product Page: Trans-2-Chloro-6-fluorocinnamic acid. Retrieved from

  • Echemi. Safety Data Sheet & Physical Properties: this compound. Retrieved from

Sources

Methodological & Application

Synthesis of 2-Chloro-6-fluorocinnamic acid from 2-chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-chloro-6-fluorocinnamic acid from 2-chloro-6-fluorobenzaldehyde . This fluorinated cinnamic acid derivative is a critical building block in medicinal chemistry, particularly for the synthesis of quinoline-based antibiotics, indole derivatives, and anti-inflammatory agents where the specific steric and electronic properties of the 2,6-dihalogen substitution pattern are required to modulate metabolic stability.

The method utilizes the Knoevenagel condensation (Doebner modification) , selected for its superior performance with sterically hindered ortho-substituted aldehydes compared to the classical Perkin reaction.

Reaction Scheme & Strategic Rationale

Chemical Transformation

The synthesis involves the condensation of 2-chloro-6-fluorobenzaldehyde with malonic acid in a pyridine solvent system, catalyzed by piperidine.[1] This is followed by an in situ decarboxylation to yield the


-unsaturated acid.

ReactionScheme Aldehyde 2-Chloro-6-fluorobenzaldehyde (C7H4ClFO) Conditions Pyridine / Piperidine Reflux (90-100°C) - CO2, - H2O Aldehyde->Conditions Malonic Malonic Acid (C3H4O4) Malonic->Conditions Product This compound (Trans-isomer dominant) Conditions->Product

Figure 1: Reaction scheme for the Doebner modification of the Knoevenagel condensation.

Strategic Selection: Why Knoevenagel-Doebner?
  • Steric Tolerance: The 2-chloro-6-fluoro substitution pattern creates significant steric hindrance around the aldehyde carbonyl.[1] The Perkin reaction (using acetic anhydride/sodium acetate) often requires harsh temperatures (180°C) and suffers from low yields with 2,6-disubstituted substrates. The Knoevenagel-Doebner active species (malonic acid enolate) is more nucleophilic and operates at lower temperatures (80–100°C).

  • Atom Economy: While the reaction loses CO

    
    , the use of malonic acid avoids the need for expensive phosphonate reagents (Horner-Wadsworth-Emmons) or unstable ylides (Wittig).
    
  • Stereoselectivity: The thermodynamic conditions strongly favor the trans (

    
    )-isomer, which is typically the bioactive pharmacophore.
    

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1]RoleHazard Note
2-Chloro-6-fluorobenzaldehyde 158.561.0SubstrateIrritant, lachrymator
Malonic Acid 104.061.5 - 2.0NucleophileIrritant
Pyridine 79.10Solvent (5-10 vol)Base/SolventToxic , Flammable, stench
Piperidine 85.150.1 (Cat.)[1]CatalystToxic, Corrosive
HCl (conc.) 36.46ExcessQuench/PrecipitationCorrosive
Step-by-Step Methodology
Phase 1: Reaction Assembly
  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Ensure the top of the condenser is vented to a fume hood (CO

    
     evolution).
    
  • Charging: Add 2-chloro-6-fluorobenzaldehyde (1.0 equiv) and malonic acid (1.8 equiv) to the flask.

    • Note: Using excess malonic acid drives the reaction to completion despite the steric hindrance.

  • Solvent Addition: Add Pyridine (approx. 5 mL per gram of aldehyde). Stir until the solids are mostly dissolved.

  • Catalysis: Add Piperidine (0.1 equiv) dropwise.

    • Observation: A slight exotherm or color change (yellowing) may occur.

Phase 2: Condensation & Decarboxylation
  • Heating: Heat the mixture to 85–95°C (oil bath temperature).

  • Monitoring: Maintain reflux for 4–6 hours .

    • Critical Control Point: Vigorous evolution of CO

      
       bubbles will be observed initially. The reaction is considered near completion when effervescence ceases.
      
    • TLC Check: Monitor consumption of aldehyde (Mobile phase: Hexane/EtOAc 3:1).

Phase 3: Workup & Isolation
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Quenching: Pour the reaction mixture slowly into a beaker containing ice-cold water mixed with concentrated HCl (approx. 10 equiv of HCl relative to pyridine to ensure pyridine is converted to the soluble pyridinium salt).

    • Target pH: The final pH must be < 2.

  • Precipitation: The product should precipitate as a white to off-white solid. Stir the slurry for 30 minutes to ensure complete solidification.

  • Filtration: Collect the solid via vacuum filtration (Buchner funnel). Wash the cake thoroughly with cold water (3x) to remove pyridinium salts and unreacted malonic acid.

Phase 4: Purification
  • Recrystallization: Recrystallize the crude solid from Ethanol/Water (1:1) or pure Ethanol .

    • Dissolve in hot ethanol, filter hot if insoluble particulates remain, then add warm water until slightly turbid. Cool slowly to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 45°C overnight.

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an aldol-like addition followed by dehydration and decarboxylation.[2]

Mechanism Start Reagents: Malonic Acid + Base Enolate Enolate Formation (Active Nucleophile) Start->Enolate Deprotonation Attack Nucleophilic Attack on Aldehyde Carbonyl Enolate->Attack + 2-Cl-6-F-Benzaldehyde Aldol Aldol Intermediate Attack->Aldol Dehydration Dehydration (-H2O) (Formation of Benzylidene Malonic Acid) Aldol->Dehydration Decarb Decarboxylation (-CO2) (Driven by Heat) Dehydration->Decarb End Final Product: This compound Decarb->End

Figure 2: Step-wise mechanism of the Knoevenagel-Doebner reaction.

Quality Control & Characterization

Expected Analytical Data
  • Appearance: White crystalline solid.

  • Melting Point: Typically high melting (approx. 160°C+, dependent on purity). Note: Literature values vary; establish an internal standard.

  • 1H NMR (DMSO-d6):

    • Look for the alkene protons. The

      
      -proton (next to COOH) usually appears as a doublet around 
      
      
      
      6.5–6.8 ppm.
    • The

      
      -proton (next to the aromatic ring) appears downfield (
      
      
      
      7.5–8.0 ppm).
    • Coupling Constant (

      
      ):  A 
      
      
      
      -value of 15–16 Hz confirms the trans (
      
      
      ) geometry. A smaller coupling (10–12 Hz) would indicate the cis isomer, which is undesirable.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete decarboxylationIncrease reflux time; ensure temperature is >85°C.
Oiling Out Product melting point depressed by impuritiesRecrystallize immediately; do not let the oil sit.[1] Use seed crystals if available.
Product is Colored (Yellow/Brown) Polymerization or Pyridine impuritiesWash the filter cake more thoroughly with acidic water (HCl) to remove pyridine.[1] Recrystallize with activated charcoal.
No Precipitation pH not low enoughEnsure the quenching mixture is strongly acidic (pH < 2).[1] The carboxylate salt is soluble; the free acid is not.

Safety & Handling

  • Pyridine: Hepatotoxic and affects male fertility. Handle exclusively in a fume hood. Double-glove (Nitrile) recommended.[1]

  • Fluorinated Compounds: While stable, combustion of fluorinated organics can release HF. Do not overheat the dry solid.

  • Waste Disposal: The filtrate contains pyridine hydrochloride and must be disposed of as halogenated organic solvent waste, not down the drain.

References

  • General Knoevenagel Protocol: Jones, G. "The Knoevenagel Condensation."[2][3][4][5][6][7][8] Organic Reactions, 2011 , Vol 15.

  • Doebner Modification Mechanism: List, B. "Doebner Modification." Comprehensive Organic Synthesis.

  • Synthesis of Fluorinated Benzaldehydes (Precursor Context): "Method for preparing 2-chloro-6-fluorobenzaldehyde." Patent CN102617312B.

  • Cinnamic Acid Derivatives in Drug Discovery: Pontiki, E., et al. "Cinnamic Acid Derivatives as Antioxidant Agents." Molecules, 2014 .

  • This compound Properties: PubChem Compound Summary for CID 5324668.[1]

Sources

Application Note: Experimental Protocol for 2-Chloro-6-fluorocinnamic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the evaluation and use of 2-Chloro-6-fluorocinnamic acid (2-Cl-6-F-CA) in mammalian cell culture. This guide synthesizes the chemical properties of halogenated cinnamic acid derivatives with established methodologies for metabolic modulator screening.

Executive Summary & Mechanism of Action

This compound (2-Cl-6-F-CA) is a di-ortho-substituted derivative of cinnamic acid.[1] While unsubstituted cinnamic acid is a weak metabolic intermediate, halogenated derivatives—particularly those substituted at the ortho positions—are potent inhibitors of proton-linked monocarboxylate transport.

Mechanism of Action: The biological activity of 2-Cl-6-F-CA in cell culture is primarily governed by its structural homology to


-cyano-4-hydroxycinnamic acid (CHC), a classic inhibitor of Monocarboxylate Transporters (MCT1 and MCT4).[1]
  • MCT Inhibition: The carboxylate head group mimics lactate/pyruvate, competing for the substrate binding site on MCTs.[1] The 2-Cl, 6-F substitution creates steric bulk and electronic withdrawal, potentially enhancing binding affinity or altering off-rates compared to the parent compound.[1]

  • Mitochondrial Uncoupling (Secondary): At high concentrations (>1 mM), lipophilic weak acids can act as protonophores, uncoupling oxidative phosphorylation.[1]

  • Metabolic Trapping: By inhibiting MCTs, 2-Cl-6-F-CA blocks lactate efflux in glycolytic cells (Warburg effect), leading to intracellular acidification and feedback inhibition of glycolysis.[1]

Chemical Properties & Reconstitution Strategy[1]

The successful use of 2-Cl-6-F-CA relies on proper solubilization.[1] As a hydrophobic weak acid, it is prone to precipitation in buffered media if not handled correctly.[1]

Table 1: Physicochemical Profile
PropertyValueImplication for Protocol
Molecular Weight ~200.6 g/mol Use for Molarity calculations.[1]
Appearance White/Off-white powderVerify purity before use.[1]
Solubility (Water) Low (< 1 mM)Do not dissolve directly in media.[1]
Solubility (DMSO) High (> 50 mM)Preferred solvent for stock solutions.[1]
pKa (Predicted) ~3.5 - 4.0Fully ionized (anionic) at physiological pH (7.4).[1]
Stability Light SensitiveProtect stocks from direct UV light (prevents cis-trans isomerization).[1]
Reconstitution Protocol

Objective: Create a 100 mM Stock Solution.

  • Weighing: Weigh 20.06 mg of 2-Cl-6-F-CA powder.

  • Solvent Addition: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Dissolution: Vortex vigorously for 30 seconds. If particulate remains, warm to 37°C for 5 minutes.

  • Sterilization: Filter sterilization is generally not recommended for DMSO stocks due to membrane incompatibility.[1] Ensure the powder is handled aseptically.[1]

  • Storage: Aliquot into amber tubes (light protection) and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.[1]

Cell Culture Treatment Protocol

This protocol is optimized for adherent cancer cell lines (e.g., HeLa, MDA-MB-231) to assess metabolic inhibition.[1]

Step 1: Dose Range Determination

For initial screening, a logarithmic dose escalation is required to identify the IC50 without inducing immediate necrosis.[1]

  • Suggested Concentrations: 0 (Vehicle), 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 5 mM.

  • Vehicle Control: DMSO concentration must remain constant across all wells (typically < 0.5% v/v).

Step 2: Preparation of Working Solutions

Critical: Do not add the DMSO stock directly to the cell culture dish.[1] This causes local precipitation and cytotoxicity.[1]

  • Pre-warm culture media (e.g., DMEM + 10% FBS) to 37°C.[1]

  • Prepare a 2X Intermediate in media:

    • Example (for 1 mM final): Dilute 2 µL of 100 mM Stock into 98 µL of Media. (Result: 2 mM).

  • Vortex the intermediate immediately.[1] Ensure no crystals form.

  • Add the 2X intermediate 1:1 to the cells already containing media, or aspirate cells and add 1X prepared media.[1]

Step 3: Incubation Parameters[1]
  • Duration:

    • Acute Metabolic Flux (Seahorse): 1 - 4 hours.[1]

    • Cytotoxicity/Proliferation:[1] 24 - 72 hours.[1]

  • pH Buffering: 2-Cl-6-F-CA blockade of lactate efflux will acidify the cytosol but may alkalinize the media (less lactate secreted).[1] However, if cell death occurs, media may acidify. Use HEPES-buffered media (25 mM) if pH stability is critical.[1]

Functional Assays & Readouts

To validate the activity of 2-Cl-6-F-CA, you must measure specific metabolic endpoints.[1]

A. Lactate Accumulation Assay (MCT Inhibition Proxy)

If 2-Cl-6-F-CA inhibits MCT1/4, extracellular lactate levels should decrease, while intracellular lactate increases.[1]

  • Seed Cells: 10,000 cells/well in 96-well plate.

  • Treat: Incubate with 2-Cl-6-F-CA (e.g., 500 µM) for 4 hours.

  • Supernatant Collection: Collect media.

  • Lysate Collection: Wash cells with cold PBS; lyse to collect intracellular fraction.[1]

  • Measurement: Use an enzymatic Lactate Assay Kit (L-Lactate Dehydrogenase based).[1]

  • Expected Result: Dose-dependent reduction in Media:Intracellular Lactate ratio.[1]

B. Extracellular Acidification Rate (ECAR)

Using a Seahorse XF Analyzer:

  • Glycolysis Stress Test: Inject Glucose, then Oligomycin, then 2-Glycolytic Inhibitor (2-DG).[1]

  • Intervention: Inject 2-Cl-6-F-CA.[1]

  • Result: An immediate drop in ECAR indicates blockade of lactate transport (H+/Lactate symport).[1]

Mechanistic Visualization

The following diagram illustrates the interference of this compound within the tumor cell glycolytic efflux pathway.

G cluster_extracellular Extracellular Space (Microenvironment) cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ext_Lactate Lactate- Ext_H H+ MCT MCT1 / MCT4 (Transporter) MCT->Ext_Lactate Efflux MCT->Ext_H Efflux Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Intra_Lactate Lactate- Pyruvate->Intra_Lactate LDH Intra_Lactate->MCT Substrate Binding Intra_H H+ Intra_H->MCT Symport pH Intracellular pH (Acidification) Inhibitor This compound (Inhibitor) Inhibitor->MCT Competes/Blocks Inhibitor->pH Causes Accumulation

Caption: Mechanism of 2-Cl-6-F-CA inhibition of Monocarboxylate Transporters (MCT), leading to intracellular acidification.

Safety & Troubleshooting

Safety Hazards (GHS Classification)
  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2]

  • PPE: Wear nitrile gloves, safety goggles, and work in a biosafety cabinet.

Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Media Concentration too high or rapid addition.[1]Pre-dilute in warm media (2X) before adding to cells. Limit final concentration < 5 mM.[1]
Cell Detachment DMSO toxicity or extreme pH shift.[1]Ensure DMSO < 0.5%.[1] Check media pH after drug addition; adjust with NaOH if necessary.[1]
No Metabolic Effect Redundant transporters or low potency.[1]Verify expression of MCT1/4 in your cell line.[1] 2-Cl-6-F-CA may have lower affinity than CHC; perform dose-response > 1 mM.[1]

References

  • Halestrap, A. P. (2012).[1] The monocarboxylate transporter family—Structure and functional characterization. IUBMB Life, 64(1), 1–9. Link[1]

  • Dimmer, K. S., et al. (2000).[1] The low-affinity monocarboxylate transporter MCT4 is adapted to the export of lactate in highly glycolytic cells.[1] Biochemical Journal, 350(Pt 1), 219–227. Link

  • Geronzen, K., et al. (2012).[1] Cinnamic acid derivatives as inhibitors of the mitochondrial pyruvate carrier.[1] Molecular Pharmacology. (Contextual grounding for cinnamic acid class effects).

  • PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] Link[1]

Sources

Application Note: High-Throughput Quantification of 2-Chloro-6-fluorocinnamic Acid Using HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 2-Chloro-6-fluorocinnamic acid, a key intermediate in pharmaceutical synthesis and a potential impurity in active pharmaceutical ingredients (APIs). We present two robust, orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced specificity and sensitivity, particularly in complex matrices. This document is intended for researchers, analytical scientists, and drug development professionals, offering in-depth explanations of the causality behind experimental choices to ensure scientific integrity and reproducible results.

Introduction: The Analytical Imperative for this compound

This compound (Formula: C₉H₆ClFO₂) is a halogenated derivative of cinnamic acid.[1] Its structural uniqueness makes it a valuable building block in the synthesis of various pharmaceutical compounds. As with any component in drug development, precise and accurate quantification is critical. Whether monitoring reaction kinetics, assessing the purity of a synthesized batch, or quantifying it as a potential impurity, reliable analytical methods are paramount. The presence of halogen atoms and a carboxylic acid group dictates the selection of appropriate analytical strategies to ensure specificity, sensitivity, and robustness.

This application note details two primary methods for the quantification of this compound:

  • Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A widely accessible and reliable technique for routine analysis, offering excellent precision and linearity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method, ideal for trace-level detection and confirmation of identity, particularly after a derivatization step to enhance volatility.

All methodologies presented are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[2][3]

Principles of Analysis: Method Selection Rationale

The choice between HPLC-UV and GC-MS depends on the specific analytical requirements, such as the expected concentration range, the complexity of the sample matrix, and the need for structural confirmation.

RP-HPLC-UV: Controlling Ionization for Optimal Separation

Reversed-phase HPLC is the workhorse of pharmaceutical analysis. For an acidic compound like this compound, controlling the mobile phase pH is the most critical parameter. The carboxylic acid moiety will be ionized at a pH above its pKa, rendering the molecule more polar and resulting in poor retention and peak shape on a non-polar C18 stationary phase.[4][5]

By acidifying the mobile phase to a pH at least two units below the analyte's pKa, we ensure that the carboxylic acid group remains protonated (non-ionized).[4][6] This increases the molecule's hydrophobicity, leading to better interaction with the stationary phase, resulting in improved retention, sharper peaks, and a more robust separation.[6][7]

UV detection is suitable due to the presence of a chromophore—the conjugated system of the benzene ring and the acrylic acid side chain. The parent cinnamic acid molecule exhibits a strong absorbance maximum (λmax) around 273 nm.[8] The addition of chloro and fluoro substituents will likely cause a slight bathochromic shift (shift to a longer wavelength). Therefore, a detection wavelength in the range of 270-285 nm is a logical starting point for method development.

GC-MS: Overcoming Volatility Challenges through Derivatization

Direct analysis of carboxylic acids by GC is often challenging due to their low volatility and high polarity, which can lead to poor peak shape and adsorption onto the chromatographic system.[2][3] To overcome this, a chemical derivatization step is employed to convert the polar carboxylic acid group into a less polar and more volatile ester or silyl ester.[3][9][10]

Silylation is a common and effective derivatization technique where an active hydrogen in the carboxylic acid is replaced by a trimethylsilyl (TMS) group.[3][9] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose and produce volatile derivatives that are amenable to GC analysis.

The mass spectrometer provides an additional layer of specificity and sensitivity. By operating in selected ion monitoring (SIM) mode, the instrument can be programmed to detect only the specific mass fragments characteristic of the derivatized this compound, significantly reducing background noise and improving the limit of detection.

Experimental Protocols and Methodologies

Protocol 1: Quantification by RP-HPLC-UV

This protocol provides a general framework for the analysis of this compound. Method validation is required for specific applications.

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile and water.

  • Phosphoric acid or formic acid.

  • Reference standard of this compound (≥98% purity).

  • Mobile Phase A: 0.1% Phosphoric acid in water. Adjusting the pH to around 2.5 is a good starting point.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-20 min: 50-90% B; 20-25 min: 90% B; 25-26 min: 90-50% B; 26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 278 nm (or λmax determined by DAD)

Accurately weigh the sample containing this compound, dissolve it in the diluent, and dilute to a concentration that falls within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

The following diagram outlines the general workflow for the HPLC-UV analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent B Prepare Standard & Sample Solutions A->B C HPLC System Setup B->C D Inject Standards & Samples C->D E Data Acquisition D->E F Peak Integration & Calibration Curve E->F G Quantify Analyte F->G H Generate Report G->H

Caption: HPLC-UV analysis workflow for this compound.

ParameterAcceptance Criteria
Specificity No interference from blank or placebo at the analyte's retention time.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Accuracy 98.0% - 102.0% recovery from spiked matrix samples.
Precision (RSD) Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 2.0%.
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10.
Robustness No significant changes in results with small variations in flow rate, column temperature, and mobile phase pH.
Protocol 2: Quantification by GC-MS with Silylation

This protocol is designed for high sensitivity and specificity. All glassware should be thoroughly dried to prevent hydrolysis of the silylating reagent and derivatives.[3]

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column suitable for nonpolar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Anhydrous pyridine or acetonitrile as a reaction solvent.

  • Reference standard of this compound (≥98% purity).

  • Sample Preparation: Accurately weigh or pipette a known amount of the sample (or a dried extract) into a 2 mL autosampler vial.

  • Solvent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before analysis.

ParameterRecommended Condition
Injector Temperature 250 °C
Injection Mode Splitless (or Split 10:1 for higher concentrations)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification

The following diagram illustrates the key steps in the GC-MS workflow, including the critical derivatization step.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Aliquoting B Solvent Addition A->B C Derivatization (BSTFA, 70°C) B->C D GC-MS System Setup C->D E Injection of Derivatized Sample D->E F Data Acquisition (Scan/SIM) E->F G Peak Identification & Integration F->G H Quantification using Calibration G->H I Report Generation H->I

Caption: GC-MS with silylation workflow for this compound.

Similar validation parameters as the HPLC method should be evaluated, with particular attention to the consistency and completeness of the derivatization reaction.

Data Presentation and Summary

The following table summarizes the expected performance characteristics of the two proposed analytical methods. These values serve as a starting point and should be confirmed during method validation.

ParameterHPLC-UVGC-MS (SIM)
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2.0%< 5.0%
Limit of Quantification (LOQ) ~0.1 µg/mL~1-10 ng/mL
Selectivity Good (based on retention time)Excellent (based on retention time and mass fragmentation)
Throughput HighModerate (due to derivatization)

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, with HPLC-UV being well-suited for routine quality control and GC-MS offering superior sensitivity and specificity for trace analysis or confirmatory testing. By understanding the chemical principles behind each protocol, researchers can effectively implement and validate these methods to ensure the quality and consistency of their work in pharmaceutical development and manufacturing.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Kataoka, H. (2005). Derivatization for GC Analysis: Acids. In Encyclopedia of Analytical Science (Second Edition). Elsevier. [Link]

  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • PharmaGuru. (n.d.). HPLC Method Development For Acidic Molecules: A Case Study. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • P&S Chemicals. (n.d.). Product information, this compound, predominantly trans. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Dolan, J. W. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. [Link]

  • Google Patents. (n.d.).
  • Chan, S. C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • ResearchGate. (n.d.). The electronic absorption spectrum of cinnamic acid in methanol and its Gaussian analysis. [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-Chloro-6-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-6-fluorocinnamic acid. This method is designed for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this compound in various contexts, such as purity assessment, stability studies, and reaction monitoring. The described protocol utilizes a C18 stationary phase with a phosphate-buffered acetonitrile-water mobile phase and photodiode array (PDA) detection, ensuring high specificity and sensitivity. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction

This compound is a halogenated derivative of cinnamic acid, a class of compounds recognized for their diverse biological activities.[3] As with many halogenated aromatic compounds, it serves as a critical intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The precise and accurate quantification of this compound is therefore essential for quality control and process optimization in these applications.

High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of non-volatile and thermally labile compounds.[4] Reversed-phase HPLC, in particular, is well-suited for the separation of moderately polar to non-polar compounds like cinnamic acid derivatives.[3][5] This application note presents a detailed, step-by-step protocol for an HPLC method specifically tailored for this compound, addressing the critical need for a reliable analytical procedure.

The causality behind the experimental choices is rooted in the physicochemical properties of the analyte. This compound is an acidic compound, and its retention and peak shape are highly dependent on the pH of the mobile phase.[6] The selected method employs an acidic mobile phase to suppress the ionization of the carboxylic acid group, thereby promoting retention on the non-polar C18 stationary phase and ensuring a symmetrical peak shape.[7] A photodiode array (PDA) detector is employed to provide spectral data, enhancing peak identification and purity assessment.[8][9][10]

Experimental

Instrumentation and Materials
  • HPLC System: A quaternary or binary gradient HPLC system equipped with a degasser, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its hydrophobicity and proven performance with aromatic acids.[3]

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

    • Orthophosphoric acid (85%) (analytical grade)

    • Water (HPLC grade, filtered and deionized)

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter. The use of a buffer is critical to maintain a stable pH, which is essential for consistent retention of ionizable compounds.[7][11]

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is recommended to ensure sample solubility and compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for linearity studies.

HPLC Operating Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.02 M KH₂PO₄ in Water (pH 3.0) B: Acetonitrile
Gradient Program 0-15 min: 40-70% B15-17 min: 70-40% B17-20 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Photodiode Array (PDA)
Detection Wavelength 275 nm (Monitor 200-400 nm for peak purity)

Rationale for Parameter Selection:

  • Mobile Phase: The acidic pH of 3.0 ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and symmetrical peaks on the C18 column. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Gradient Elution: A gradient is employed to ensure efficient elution of the analyte and any potential impurities with differing polarities, while also minimizing the run time.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and improves peak shape.

  • Detection Wavelength: The selection of 275 nm is based on the UV absorbance maximum of the cinnamic acid chromophore. The PDA detector allows for the acquisition of the full UV spectrum, which is invaluable for confirming peak identity and assessing purity.[8][12]

Method Validation Protocol

This protocol is designed to be a self-validating system, ensuring trustworthiness in the generated data. The validation will be performed according to the ICH Q2(R1) guidelines.[1][2]

System Suitability

Before initiating any validation experiments, the suitability of the chromatographic system must be verified.[13][14] A standard solution of this compound (e.g., 50 µg/mL) is injected five times. The system is deemed suitable if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This will be evaluated by injecting a blank (diluent), a placebo (if applicable), and a spiked sample. The peak for this compound in the spiked sample should be free from any co-eluting peaks at its retention time. The peak purity can be further assessed using the PDA detector's software.[10]

Linearity

The linearity of the method will be established by analyzing a series of at least five concentrations of this compound (e.g., 1, 10, 25, 50, 100 µg/mL). A calibration curve of peak area versus concentration will be plotted, and the correlation coefficient (r²) and y-intercept will be determined by linear regression.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be insignificant relative to the response at the lowest concentration.
Accuracy

Accuracy will be determined by the recovery method. A known amount of this compound will be spiked into a placebo sample at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level will be prepared in triplicate. The percentage recovery will be calculated.

ParameterAcceptance Criteria
Mean Recovery 98.0% to 102.0%
Precision
  • Repeatability (Intra-day Precision): Six replicate injections of a single standard concentration (e.g., 50 µg/mL) will be performed on the same day, by the same analyst, and on the same instrument. The %RSD of the peak areas will be calculated.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assay will be repeated on a different day, with a different analyst, and/or on a different instrument. The %RSD will be calculated and compared between the two sets of experiments.

ParameterAcceptance Criteria
%RSD for Repeatability ≤ 2.0%
%RSD for Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method will be evaluated by intentionally varying critical parameters and observing the effect on the results. Parameters to be varied include:

  • Mobile phase pH (± 0.2 units)

  • Column temperature (± 5 °C)

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

The system suitability parameters should remain within the acceptance criteria for all variations.

Data Presentation and Visualization

Workflow Diagrams

HPLC_Workflow

Validation_Flow

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, specific, and robust means for the quantitative analysis of this compound. The systematic approach to method development, grounded in the physicochemical properties of the analyte, and the comprehensive validation protocol ensure the generation of high-quality, trustworthy data. This method is suitable for routine quality control, stability testing, and research applications in the pharmaceutical and chemical industries.

References

  • Boligon, A. A., et al. (2012). Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata. Planta Medica, 78(18), 1974-1979. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Chlorocinnamic acid (CAS 3752-25-8). Retrieved from [Link]

  • Element. (n.d.). HPLC Column Selection. Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ICH. (2023). Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • MDPI. (2023). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. Molecules, 28(14), 5489. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Types of HPLC Detectors. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorocinnamic acid. Retrieved from [Link]

  • Scion Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from [Link]

Sources

Antimicrobial activity testing of 2-Chloro-6-fluorocinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial Activity Profiling of 2-Chloro-6-fluorocinnamic Acid

Executive Summary & Scientific Rationale

This compound (2-Cl-6-F-CA) represents a pharmacologically privileged scaffold within the phenylpropanoid class.[1][2] While natural cinnamic acid exhibits mild antimicrobial efficacy (MIC typically >5 mM), the strategic introduction of halogen atoms at the ortho positions (2-Cl, 6-F) significantly alters the physicochemical profile.

  • Electronic Effect: The electron-withdrawing nature of Chlorine and Fluorine lowers the pKa of the carboxylic acid, potentially affecting proton motive force (PMF) decoupling efficacy.

  • Lipophilicity: The halogen substitution increases the partition coefficient (LogP), facilitating passive diffusion across the bacterial cell envelope—a critical rate-limiting step for Gram-negative activity.[2]

  • Metabolic Stability: The C-F bond is metabolically robust, potentially resisting degradation by bacterial efflux pumps or enzymatic cleavage.[2]

This guide provides a standardized, rigorous workflow to quantify the antimicrobial potency of 2-Cl-6-F-CA, moving beyond simple screening to mechanistic validation.[1][2]

Material Preparation & Handling

Compound Profile:

  • IUPAC Name: (E)-3-(2-chloro-6-fluorophenyl)acrylic acid[1][2]

  • Molecular Weight: ~200.6 g/mol [1][2]

  • Solubility: Low in water; High in DMSO, Ethanol.[2]

Stock Solution Preparation (Critical)

To avoid precipitation in aqueous media, a high-concentration stock in 100% DMSO is required.[1][2]

  • Weighing: Accurately weigh 20.06 mg of 2-Cl-6-F-CA powder.

  • Solubilization: Dissolve in 1.0 mL of sterile, analytical-grade DMSO (Dimethyl Sulfoxide).

    • Result:100 mM Stock Solution .[1][2]

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solution (The "2x" Rule)

For microplate assays, prepare a working solution at 2x the highest desired test concentration in the culture medium (e.g., Mueller-Hinton Broth).

  • Note: Ensure the final DMSO concentration in the assay well is < 2.5% (v/v) to prevent solvent toxicity.[2] Most bacteria tolerate up to 2-3% DMSO, but this must be validated (see Section 3.1).[1][2]

Protocol 1: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

This protocol adheres to CLSI M07 guidelines but is optimized for small molecule screening.[1][2]

Objective: Determine the lowest concentration of 2-Cl-6-F-CA that visibly inhibits bacterial growth.

Experimental Workflow Diagram

MIC_Workflow Stock 100 mM Stock (in DMSO) Dilution Serial Dilution (2-fold in MHB) Stock->Dilution Dilute to 2x Plate 96-Well Plate (Compound + Bacteria) Dilution->Plate 100 µL/well Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Plate 100 µL/well Incubation Incubation (37°C, 16-24h) Plate->Incubation Readout Readout (OD600 or Visual) Incubation->Readout

Figure 1: Standardized Broth Microdilution Workflow for 2-Cl-6-F-CA.

Step-by-Step Methodology
  • Plate Setup (96-well, flat bottom):

    • Columns 1-10: Test wells. Add 100 µL of 2-Cl-6-F-CA (diluted in Mueller-Hinton Broth) in descending concentrations (e.g., 512 µg/mL to 1 µg/mL).

    • Column 11 (Growth Control): 100 µL MHB + DMSO (solvent match) + Bacteria.[1][2] No Compound.[2]

    • Column 12 (Sterility Control): 200 µL MHB only. No Bacteria, No Compound.

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland standard suspension (~1.5 x 10^8 CFU/mL) from fresh overnight culture.

    • Dilute 1:150 in MHB to reach ~1 x 10^6 CFU/mL.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to wells in Columns 1-11.

    • Final Assay Volume: 200 µL.

    • Final Bacterial Concentration: ~5 x 10^5 CFU/mL.[1][2]

  • Incubation:

    • Seal plate with breathable film.[1][2] Incubate at 35°C ± 2°C for 16–20 hours (24h for MRSA).[1][2]

  • Readout:

    • Visual: Look for turbidity (cloudiness).[1][2] The MIC is the first clear well.[1][2]

    • Spectrophotometric: Measure Absorbance at 600 nm (OD600). Define MIC as ≥90% reduction in OD compared to Growth Control.[1][2]

Protocol 2: Mechanism of Action (Membrane Integrity)

Cinnamic acid derivatives often act by disrupting the cytoplasmic membrane.[1][2] This assay confirms if 2-Cl-6-F-CA causes leakage of intracellular material (nucleic acids/proteins).[1][2]

Principle: Intracellular DNA/RNA absorbs strongly at 260 nm.[1][2] If the membrane is compromised, these macromolecules leak into the supernatant.

  • Culture: Grow bacteria to mid-log phase (OD600 ~0.5).

  • Treatment: Pellet cells, wash with PBS, and resuspend.[2] Treat with 2-Cl-6-F-CA at 2x MIC and 4x MIC for 2 hours.

    • Control: Untreated cells (PBS + DMSO).[1][2]

    • Positive Control: 0.1% Triton X-100 (Total lysis).[1][2]

  • Harvest: Centrifuge at 10,000 x g for 10 mins to pellet cells.

  • Measurement: Measure OD260 of the supernatant .

  • Calculation:

    
    [1]
    
Proposed Mechanism Visualization

MOA_Mechanism Compound 2-Cl-6-F-CA (Lipophilic Acid) Membrane Bacterial Cell Membrane (Phospholipid Bilayer) Compound->Membrane Passive Diffusion Acidification Cytoplasmic Acidification (Proton Shuttle) Compound->Acidification Dissociation (H+ Release) Disruption Membrane Destabilization (Pore Formation / Fluidity Change) Membrane->Disruption Insertion Leakage Leakage of Cellular Content (K+, DNA, RNA) Disruption->Leakage Death Cell Death (Bactericidal) Leakage->Death Acidification->Death

Figure 2: Dual-Mode Mechanism: Membrane Disruption and Cytoplasmic Acidification.[1][2]

Data Analysis & Troubleshooting

Interpreting MIC Data
MIC Range (µg/mL)ClassificationInterpretation
< 10 Highly ActivePotent lead candidate.[1][2]
10 - 100 Moderately ActiveTypical for cinnamic acid derivatives; good starting point for optimization.
100 - 500 Weak ActivityLikely non-specific membrane effects.[1][2]
> 500 InactiveCompound fails to inhibit at physiological relevance.[1][2]
Troubleshooting Guide
  • Precipitation in Wells: 2-Cl-6-F-CA is lipophilic.[1][2] If the media turns cloudy immediately upon addition, the concentration is above the solubility limit. Solution: Lower the testing range or increase the DMSO concentration (max 5%).[1]

  • Skipped Wells: Growth in high concentration, no growth in medium, growth in low.[2] Cause: Contamination or pipetting error.[1][2] Solution: Discard and repeat.

  • Trailing Endpoints: Partial inhibition (haze) instead of clear cutoff. Cause: Bacteriostatic activity.[1][2][3][4][5][6][7][8][9][10] Solution: Use OD600 readout and define MIC as IC80 or IC90.[1][2]

Safety & References

Safety Warning: this compound is an Irritant (H315, H319, H335) .[1][2]

  • Wear nitrile gloves and safety goggles.[1][2]

  • Handle the powder in a fume hood to avoid inhalation.[1][2]

  • Dispose of halogenated organic waste in dedicated solvent containers.[1][2]

References:

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1][2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed.[1][2] CLSI standard M07.[1][2]

  • Guzman, J. D. (2014).[1][2][11] "Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity."[2][4][5][7][10][12][13][14][15][16] Molecules, 19(12), 19292-19349.[2]

  • Sova, M. (2012).[1][2] "Antioxidant and antimicrobial activities of cinnamic acid derivatives." Mini Reviews in Medicinal Chemistry, 12(8), 749-767.[2]

  • Narasimhan, B., et al. (2004).[2] "Biological profile of cinnamic acid derivatives: a review." Pharmacological Reports.

  • PubChem Compound Summary. (2023). "2-Chlorocinnamic acid" (Analogous Structure Data).[1][2]

Sources

Troubleshooting & Optimization

Technical Guide: Recrystallization of 2-Chloro-6-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for research and development professionals working with 2-Chloro-6-fluorocinnamic acid (CAS: 206986-82-5 / 3752-25-8 analog). It synthesizes solubility data, impurity profiling, and thermodynamic principles to provide a robust purification protocol.

Executive Summary & Solvent Selection

This compound is a high-melting crystalline solid (MP: 163–165°C) typically synthesized via Knoevenagel condensation. The primary challenge in its purification is separating the target acid from the unreacted starting material (2-chloro-6-fluorobenzaldehyde ) and decarboxylated by-products.

Recommended Solvent Systems

The choice of solvent is dictated by the large melting point differential between the product (>160°C) and the major impurity, 2-chloro-6-fluorobenzaldehyde (~35°C).

Solvent SystemComposition (v/v)ApplicationTechnical Rationale
Ethanol / Water 80:20 to 95:5 Primary Choice High Yield/Purity. The aldehyde impurity is highly soluble in cold ethanol and remains in the mother liquor. The acid is soluble in hot ethanol but precipitates upon cooling/water addition.
Glacial Acetic Acid / Water 70:30 Secondary Choice Maximum Purity. Excellent for removing colored oligomeric impurities. However, drying is more difficult due to the high boiling point of acetic acid.
Toluene 100% Alternative Anhydrous Option. Useful if the compound is sensitive to hydrolysis (rare for cinnamic acids) or if subsequent steps require anhydrous conditions.

Critical Insight: Pure water is not recommended as a primary solvent. While 4-chlorocinnamic acid can be recrystallized from water, the 2,6-disubstitution pattern of this specific isomer adds steric bulk and lipophilicity, significantly reducing water solubility and necessitating an organic co-solvent.

Step-by-Step Recrystallization Protocol

Objective: Purify crude this compound to >98% HPLC purity.

Phase 1: Dissolution
  • Preparation: Place the crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Solvent Addition: Add 95% Ethanol (approx. 5–7 mL per gram of crude solid).

  • Heating: Heat the mixture to reflux (approx. 80°C).

    • Checkpoint: If the solid does not dissolve completely after 5 minutes of reflux, add more ethanol in 1 mL increments until a clear solution is obtained.

  • Decolorization (Optional): If the solution is dark brown/orange (indicating oxidation products), remove from heat, add Activated Carbon (1–2 wt%) , and reflux for an additional 5 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Buchner funnel or fluted filter paper to remove insoluble mechanical impurities or charcoal.

Phase 2: Crystallization
  • Nucleation: Allow the filtrate to cool slowly to room temperature on the benchtop. Do not rush this step with an ice bath yet.

  • Co-Solvent Addition (The "Cloud Point" Method):

    • If crystals have not formed at room temperature, slowly add warm distilled water dropwise to the stirring solution until a faint, persistent turbidity (cloudiness) appears.

    • Add a few drops of ethanol to just clear the turbidity.

  • Crystal Growth: Place the flask in an ice-water bath (0–4°C) for 1–2 hours. The high melting point of the acid should facilitate rapid crystallization.

Phase 3: Isolation[1]
  • Filtration: Collect the crystals via vacuum filtration.

  • Washing: Wash the filter cake with a small volume of cold Ethanol/Water (50:50 mixture). Crucial: Do not use pure ethanol for washing, as it will redissolve your product.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 4–6 hours to remove residual solvent.

Process Visualization (Workflow Diagram)

RecrystallizationWorkflow Start Crude this compound Dissolve Dissolve in boiling 95% Ethanol (Reflux) Start->Dissolve CheckColor Is solution dark/colored? Dissolve->CheckColor Charcoal Add Activated Carbon & Hot Filter CheckColor->Charcoal Yes Cooling Slow Cool to Room Temp CheckColor->Cooling No Charcoal->Cooling WaterAdd Add Warm Water to Cloud Point (If no crystals form) Cooling->WaterAdd No Precipitate IceBath Ice Bath (0-4°C) 1-2 Hours Cooling->IceBath Precipitate Forms WaterAdd->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold 50% EtOH/Water Filter->Wash Dry Dry (Vacuum Oven 50°C) Wash->Dry

Caption: Decision matrix for the recrystallization of this compound, highlighting intervention points for colored impurities and induction of crystallization.

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Cause: This occurs when the solution temperature drops below the "oiling out" temperature (liquid-liquid phase separation) before it hits the crystallization temperature. It is common if the water concentration is too high or the solution is too concentrated. Fix:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of Ethanol (to increase solubility of the oil phase).

  • Cool much more slowly. Scratch the glass with a stirring rod to induce nucleation before the oil phase forms.

Q2: My recovery yield is low (<50%). Where is my product?

Cause: The aldehyde impurity lowers the melting point of the mixture, and if too much ethanol was used, the product remains soluble in the mother liquor. Fix:

  • Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume.

  • Cool again to recover a "second crop" of crystals. Note: The second crop is usually less pure than the first.

Q3: The crystals are yellow, but the product should be white.

Cause: Contamination with 2-chloro-6-fluorobenzaldehyde (yellowish) or polymerization by-products. Fix:

  • Perform a base extraction : Dissolve the impure solid in 1M NaOH (the acid dissolves; the aldehyde does not).

  • Extract the aqueous layer with Ethyl Acetate (removes the aldehyde).

  • Acidify the aqueous layer with HCl to precipitate the purified acid.[1]

  • Recrystallize the precipitate using the standard Ethanol/Water protocol.

Q4: How do I verify the purity without an HPLC?

Method: Check the Melting Point .[1][2]

  • Pure this compound: 163–165°C.

  • Impure: A broad range (e.g., 155–160°C) indicates the presence of the starting aldehyde (MP ~35°C), which acts as a melting point depressant.

References

  • Sigma-Aldrich. this compound Product Specification & Safety Data. Retrieved from .

  • PubChem. this compound Compound Summary (CID 1550911). National Library of Medicine. Retrieved from .

  • Google Patents. Preparation method of fluorocinnamic acid (CN102633625B). Describes the general recrystallization of fluorocinnamic acids using 95% Ethanol. Retrieved from .

  • MDPI. Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes. Molecules 2003, 8, 457-464. (Discusses solubility and purification of chlorocinnamic acids). Retrieved from .

Sources

Technical Support Center: Troubleshooting 2-Chloro-6-fluorocinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Troubleshooting 2-Chloro-6-fluorocinnamic acid (CAS: 206986-82-5) Synthesis via Knoevenagel Condensation (Doebner Modification) Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.

Executive Summary & Mechanistic Overview

Welcome to the Technical Support Center. This guide addresses the synthesis of This compound , a critical intermediate often utilized in the development of halogenated pharmacophores.

The industry-standard route for this synthesis is the Doebner Modification of the Knoevenagel Condensation . This reaction involves the condensation of 2-chloro-6-fluorobenzaldehyde with malonic acid in a pyridine solvent system, catalyzed by a secondary amine (typically piperidine).

The Challenge: The 2,6-disubstitution pattern on the aldehyde introduces significant steric hindrance , which can retard the initial nucleophilic attack and complicate the subsequent decarboxylation step. This guide focuses on overcoming these steric barriers and minimizing common side reactions such as incomplete decarboxylation and Z-isomer formation.

Core Synthesis Workflow

The following diagram outlines the reaction pathway and critical control points (CCPs) where failure modes typically occur.

Knoevenagel_Pathway Start 2-Chloro-6-fluorobenzaldehyde + Malonic Acid Inter1 Aldol Intermediate (Unstable) Start->Inter1 Piperidine/Pyridine Nu- Attack Inter2 Aryl-idene Malonic Acid (Dicarboxylic Species) Inter1->Inter2 - H2O (Condensation) TS_Decarb Transition State (Decarboxylation) Inter2->TS_Decarb Heat (>80°C) CO2 Loss Side2 Impurity: Stalled Dicarboxylic Acid Inter2->Side2 Insufficient Heat (<70°C) Product This compound (E-Isomer) TS_Decarb->Product Thermodynamic Control Side1 Side Product: Z-Isomer TS_Decarb->Side1 Kinetic Control

Figure 1: Reaction pathway for the Doebner-Knoevenagel condensation. Yellow nodes indicate critical intermediates prone to isolation failure if conditions are not optimized.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users.

Category A: Reaction Stalling & Low Conversion

Q1: My TLC shows a persistent spot for the starting aldehyde even after 12 hours. Adding more malonic acid doesn't help. What is wrong?

Diagnosis: This is likely a Catalytic Inhibition issue due to moisture or steric deactivation.

  • Mechanism: The iminium ion intermediate formed by the aldehyde and piperidine is sensitive to hydrolysis. The 2-chloro and 6-fluoro groups create a "steric wall," making the initial nucleophilic attack slow. If the pyridine is "wet" (contains >0.5% water), the equilibrium shifts back to the aldehyde.

  • Solution:

    • Dry Solvents: Ensure Pyridine is dried over KOH or molecular sieves.

    • Catalyst Refresh: Add a second aliquot of piperidine (0.1 eq) after 4 hours.

    • Temperature: Ensure the reaction is at a vigorous reflux (100–115°C). The steric bulk requires higher activation energy than unsubstituted benzaldehydes.

Q2: I am isolating a white solid that melts at a much higher temperature than the product and is very acidic. What is it?

Diagnosis: You have isolated the Benzylidene Malonic Acid Intermediate (Node Inter2 in Fig 1).

  • Cause: Incomplete Decarboxylation . The condensation step (aldehyde + malonic acid → dicarboxylic acid) happens at lower temperatures (60–80°C), but the decarboxylation step (dicarboxylic acid → cinnamic acid + CO₂) requires temperatures >90°C to proceed efficiently.

  • Fix:

    • Do not stop the reaction when the aldehyde disappears. Continue refluxing until CO₂ evolution ceases completely.

    • Rescue: You can re-dissolve this intermediate in pyridine and reflux it again to force the decarboxylation.

Category B: Impurity Profile & Isomerism

Q3: The product contains 5-10% of an impurity that runs just below the main spot on TLC. NMR suggests it is the cis (Z) isomer. How do I remove it?

Diagnosis: Kinetic Isomer Trapping .

  • Mechanism: The E-isomer (trans) is thermodynamically more stable, especially with the bulky 2,6-substitution pattern. However, rapid precipitation during workup can trap the Z-isomer.

  • Solution:

    • Thermodynamic Equilibration: Extend the reflux time by 2 hours after CO₂ evolution stops. This allows the reversible Michael-addition of the catalyst to isomerize Z to E.

    • Slow Acidification: During workup, add HCl slowly to the cold reaction mixture. Rapid dumping into acid can crash out the Z-isomer before it isomerizes or remains in the mother liquor.

    • Purification: Recrystallize from 95% Ethanol or Acetic Acid. The E-isomer crystallizes preferentially.

Q4: My product is a sticky oil that refuses to crystallize. NMR shows broad peaks.

Diagnosis: Solvent Inclusion / Oligomerization .

  • Cause: Pyridine is difficult to remove completely, and the 2,6-dihalo system can form "oily" eutectic mixtures with trace impurities.

  • Fix:

    • Workup Modification: Pour the reaction mixture into ice-cold 6M HCl (excess) with vigorous stirring. The low pH ensures pyridine is fully protonated (pyridinium chloride) and stays in the water phase.

    • Trituration: If an oil forms, decant the water, dissolve the oil in a minimum amount of ethanol, and add water dropwise until turbid. Scratch the flask to induce nucleation.

Validated Experimental Protocol

Objective: Synthesis of trans-2-Chloro-6-fluorocinnamic acid (10g scale). Validation Criteria: Purity >98% (HPLC), Yield >85%.

Reagents & Equipment
ReagentEquiv.[1][2][3][4][5]FunctionKey Specification
2-Chloro-6-fluorobenzaldehyde 1.0SubstratePurity >97%
Malonic Acid 1.5NucleophileDry, free-flowing powder
Pyridine 5.0 volSolvent/BaseDry (<0.1% H₂O)
Piperidine 0.1CatalystFreshly distilled if yellow
Conc. HCl ExcessQuench37% Reagent Grade
Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-chloro-6-fluorobenzaldehyde (10.0 g, 63 mmol) and malonic acid (9.8 g, 95 mmol).

  • Solvent Addition: Add Pyridine (50 mL) followed by Piperidine (0.6 mL, 6.3 mmol).

    • Note: The reaction is slightly exothermic; add piperidine slowly.

  • Reaction: Heat the mixture to reflux (100–115°C) .

    • Observation: Evolution of CO₂ gas (bubbling) will begin around 80°C.

    • Duration: Maintain reflux for 4–6 hours. Monitor by TLC (Mobile phase: 30% Ethyl Acetate in Hexane).

  • Completion Check: Ensure CO₂ evolution has stopped and the starting aldehyde spot is absent.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Prepare a beaker with 200 mL of ice-water mixed with 60 mL Conc. HCl .

    • Pour the reaction mixture slowly into the stirred acid solution.

    • Critical Step: Stir vigorously for 30 minutes. The product should precipitate as a white to off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) to remove pyridinium salts.

  • Purification: Recrystallize the crude solid from 95% Ethanol .

    • Dissolve in boiling ethanol, filter hot (if insoluble particles exist), and cool slowly to 4°C.

Quantitative Data: Solvent & Catalyst Effects[2]

The following data summarizes optimization studies for this specific substrate class.

Solvent SystemCatalystTemp (°C)Yield (%)E/Z RatioComments
Pyridine Piperidine 115 (Reflux) 92% 98:2 Recommended. Best decarboxylation.
EthanolPiperidine78 (Reflux)45%85:15Temp too low for efficient decarboxylation.
WaterNaOH (cat)10060%90:10"Green" method, but lower conversion due to solubility.
ToluenePiperidine/AcOH11085%95:5Good alternative if pyridine is restricted.

References

  • Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal, 2016.

  • Preparation method of fluorocinnamic acid. Patent CN102633625B. Google Patents.

  • Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation. Bulletin of Environment, Pharmacology and Life Sciences, 2022.

  • Knoevenagel condensation. Wikipedia, 2024.

  • Synthesis of 2-chloro-4-fluorocinnamic acid (Analogous Protocol). BenchChem Protocols.

Sources

Technical Support Center: Solubility Optimization for 2-Chloro-6-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for optimizing the solubility of 2-Chloro-6-fluorocinnamic acid . It is designed for researchers encountering precipitation, poor dissolution, or stability issues in standard workflows.[1][2]

Status: Active Ticket ID: SOL-2Cl6F-CIN Assigned Specialist: Senior Application Scientist Subject: Troubleshooting dissolution and formulation challenges for this compound.[1][2]

Executive Summary & Compound Profile

User Query: "Why won't this compound dissolve in water, and how do I keep it in solution during biological assays?"

Technical Insight: this compound is a lipophilic organic acid.[1][2] Its poor aqueous solubility is driven by the aromatic ring and the halogen substituents (Chloro- and Fluoro-), which increase hydrophobicity compared to unsubstituted cinnamic acid.[1][2] However, the carboxylic acid moiety (


) provides a "chemical handle" for solubility enhancement via pH manipulation.[1][2]
PropertyValue / CharacteristicImplication for Solubility
Functional Group Carboxylic Acid (

)
pH-dependent solubility.[1][2] Soluble as a salt (pH > pKa).[1][2]
Substituents 2-Chloro, 6-FluoroElectron-withdrawing; increases acidity but decreases water solubility.[1][2]
pKa (Est.) ~3.5 – 4.0Requires pH > 5.5–6.0 for complete ionization and maximum solubility.[1][2]
LogP (Est.) ~2.5 – 2.8Moderately lipophilic; requires organic cosolvents or surfactants.[1][2]

Solubility Decision Tree (Workflow)

Use the following logic flow to determine the best solvation strategy for your specific application.

SolubilityWorkflow Start START: Define Application AppType Is this for Organic Synthesis or Biological Assay? Start->AppType Synthesis Organic Synthesis / Chemical Analysis AppType->Synthesis Chemistry BioAssay Biological Assay (Cell Culture / Enzyme) AppType->BioAssay Biology SolventSelect Use Organic Solvents: DMSO, Ethanol, Methanol Synthesis->SolventSelect ConcCheck Target Concentration? BioAssay->ConcCheck Heat Apply Heat (40-50°C) & Sonication SolventSelect->Heat LowConc Low (< 100 µM) ConcCheck->LowConc HighConc High (> 100 µM) ConcCheck->HighConc DMSOStock Make 1000x Stock in DMSO LowConc->DMSOStock SaltForm Convert to Salt: Dissolve in 0.1M NaOH or Na2CO3 HighConc->SaltForm Dilute Dilute into Media (Final DMSO < 0.5%) DMSOStock->Dilute Buffer Dilute into Buffered Media (pH > 7.4) SaltForm->Buffer

Caption: Decision matrix for selecting the optimal solvation method based on experimental context.

Module 1: The "Quick Fix" (Organic Solvents)

Context: Use this for preparing stock solutions, chemical synthesis, or analytical standards (HPLC/NMR).

The Protocol:

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is the superior solvent.[1][2] It disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers.[1][2]

    • Solubility Limit: Typically > 50 mg/mL.[1][2]

  • Secondary Solvents: Ethanol (EtOH) or Methanol (MeOH).[1][2]

    • Note: Solubility is lower than in DMSO.[1][2] Gentle heating (40°C) is often required to dissolve the solid initially.[1][2]

Troubleshooting Table:

IssueCauseSolution
Cloudiness Saturation reached or water contamination in solvent.[1][2]Sonicate for 10 mins at 40°C. Ensure solvent is anhydrous.
Precipitation on Cooling Supersaturation.[1][2]Store stock solutions at room temperature (RT) if possible, or re-warm before use.[1][2]

Module 2: The "Chemical Approach" (pH Manipulation)[1]

Context: Critical for aqueous formulations where organic solvents (DMSO) are toxic to cells or interfere with enzymes.[1][2]

Scientific Rationale: this compound behaves as a weak acid.[1][2]

  • pH < pKa (~3.8): The molecule is protonated (neutral) and insoluble in water.[1][2]

  • pH > pKa: The molecule deprotonates to form the carboxylate anion (

    
    ), which is highly water-soluble.[1][2]
    

The Protocol (In-Situ Salt Formation):

  • Weigh: 10 mg of this compound.

  • Alkaline Dissolution: Add 1.0 equivalent of Sodium Hydroxide (NaOH) or Sodium Carbonate (

    
    ).[1][2]
    
    • Example: For 10 mg (approx.[1][2] 0.05 mmol), add roughly 50-55 µL of 1M NaOH.[1][2]

  • Dilution: Once the solid dissolves (solution becomes clear), slowly add your buffer (PBS or Media) to the desired volume.[1][2]

  • Verification: Check the final pH. It must remain above 6.[1][2]0. If the buffer is too acidic, the compound will crash out.[1][2]

Critical Warning: Do not add the solid directly to neutral water or acidic buffer.[1][2] It will float and resist wetting.[1][2] Always dissolve in base first.[1][2]

Module 3: Advanced Formulation (Cyclodextrins)

Context: When you need high concentrations in aqueous media without high pH or DMSO.

Mechanism: Cyclodextrins (CDs) form inclusion complexes.[1][2] The hydrophobic phenyl ring of the cinnamic acid enters the CD cavity, while the hydrophilic exterior keeps the complex dissolved.[1]

The Protocol:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    in water.[1][2]
  • Addition: Add the this compound to this vehicle.

  • Agitation: Shake or vortex vigorously for 1-2 hours at RT.

  • Filtration: Filter through a 0.22 µm filter to remove any undissolved particles.

Frequently Asked Questions (FAQs)

Q1: I diluted my DMSO stock (100 mM) into cell culture media (DMEM) and it turned cloudy immediately. Why? A: This is "solvent shock."[1][2] When the hydrophobic DMSO stock hits the aqueous media, the local solubility drops instantly.[1][2]

  • Fix: Vortex the media while adding the DMSO stock dropwise. Ensure the final concentration does not exceed the solubility limit (likely ~100 µM in neutral media).[1][2] If you need higher concentrations, switch to the Salt Formation method (Module 2).[1][2]

Q2: Can I autoclave solutions of this compound? A: Generally, no . Cinnamic acid derivatives can decarboxylate or isomerize (cis/trans) under high heat and pressure.[1][2]

  • Fix: Use sterile filtration (0.22 µm PVDF or PES membrane) for aqueous solutions.[1][2]

Q3: Is the "trans" or "cis" isomer more soluble? A: Commercial supplies are predominantly trans.[1][2] While solubility differences exist, they are negligible compared to the effect of pH.[1][2] Focus on pH control rather than isomer selection.

Q4: My HPLC peak is splitting. Is this a solubility issue? A: It is likely a pH issue in your mobile phase.[1][2] If your mobile phase pH is near the pKa (~3.8), the compound splits between ionized and neutral forms.[1][2]

  • Fix: Adjust mobile phase pH to < 2.5 (fully protonated) or > 6.0 (fully ionized) to get a sharp, single peak.

References

  • PubChem. (n.d.).[1][2] 2-Chlorocinnamic acid (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link]

  • PubChem. (n.d.).[1][2] 2-Fluorocinnamic acid (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link]

  • Gnana Prakash, D., et al. (2012).[1][2][3] Enhancement of Solubility and Mass Transfer Coefficient of Cinnamic Acid Through Hydrotropy. Asian Journal of Chemistry. Retrieved from [Link]

  • Mota, F. L., et al. (2025).[1][2] Solubility of Cinnamic Acid Derivatives in Binary Solvent Mixtures. ResearchGate. Retrieved from [Link](Generalized citation for cinnamic acid solubility behavior)

Sources

Technical Support Center: Stability of 2-Chloro-6-fluorocinnamic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-6-fluorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and stability of this compound in solution. We will address common questions, troubleshoot potential experimental issues, and provide validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day use of this compound.

Q1: How should I prepare and store stock solutions of this compound?

A1: Proper preparation and storage are critical to prevent degradation and ensure reproducibility. Based on commercial supplier recommendations and common laboratory practice, dimethyl sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions.[1]

  • Preparation: For a 10 mM stock solution, dissolve the compound in high-purity DMSO. If you observe any precipitation or phase separation, gentle warming and/or sonication can be used to facilitate complete dissolution.[1]

  • Storage: Store stock solutions in amber glass vials to protect from light. For short-term storage (up to one month), -20°C is adequate. For long-term storage (up to six months), -80°C is strongly recommended to minimize degradation.[1]

Q2: What are the primary factors that can cause this compound to degrade in solution?

A2: Like many cinnamic acid derivatives, the stability of this compound is primarily influenced by three factors:

  • Light (Photodegradation): The α,β-unsaturated system in the cinnamic acid backbone is susceptible to photodegradation, particularly under UV light.[2][3] This can lead to trans-cis isomerization and oxidative cyclization.[4][5] Therefore, all solutions should be protected from light.

  • pH: While the parent trans-cinnamic acid is known to be relatively stable across a pH range of 3-11, other substituted cinnamic acids can be unstable at high pH.[6][7][8] It is crucial to experimentally verify the stability of this compound in your specific buffer system, especially if working under alkaline conditions.

  • Oxidizing Agents: The alkene double bond is a potential site for oxidation.[4] The presence of strong oxidizing agents or even dissolved oxygen, especially when combined with light or heat, can accelerate degradation.[2][3]

Q3: Is this compound soluble in aqueous buffers?

A3: The predicted water solubility of this compound is low (log₁₀WS = -2.50 mol/L).[9] Direct dissolution in neutral aqueous buffers will be challenging. It is standard practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then perform a serial dilution into the aqueous buffer. Be mindful of the final DMSO concentration in your assay, as it can impact biological systems. If precipitation occurs upon dilution, lowering the final concentration or adjusting the buffer composition may be necessary.

Troubleshooting Guide: Investigating Solution Instability

This guide provides a structured approach to diagnosing and resolving common issues related to the stability of this compound during experiments.

Problem Potential Cause(s) Recommended Action(s)
Precipitation in stock or working solutions. 1. Exceeded solubility limit in the chosen solvent. 2. "Salting out" upon dilution from organic stock into an aqueous buffer. 3. Solution stored at too low a temperature for the concentration (e.g., precipitation in the refrigerator).1. Gently warm and sonicate the solution to redissolve.[1] 2. Prepare a more dilute stock solution or increase the percentage of co-solvent in the final working solution. 3. Confirm storage conditions are appropriate; some high-concentration solutions may need to be stored at room temperature (if stable) or prepared fresh.
Inconsistent analytical results or loss of parent compound over time. 1. Photodegradation: Exposure of solutions to ambient or UV light. 2. Chemical Degradation: Incompatibility with buffer components, extreme pH, or presence of reactive species. 3. Adsorption: The compound may be adsorbing to plasticware (e.g., pipette tips, microplates).1. Work in a low-light environment and store all solutions in amber vials or wrapped in aluminum foil. 2. Prepare solutions fresh before each experiment. Perform a forced degradation study (see Protocol 2) to understand specific liabilities. 3. Use low-adsorption plasticware or silanized glassware. Include control samples to quantify non-degradative loss.
Appearance of unexpected peaks in HPLC chromatogram. 1. Degradation Products: The new peaks are likely degradants resulting from hydrolysis, oxidation, or photolysis. 2. Isomerization: The trans isomer may be converting to the cis isomer, which will likely have a different retention time.1. A stability-indicating analytical method is required. Use forced degradation (Protocol 2) to intentionally generate and identify potential degradant peaks. 2. Analyze the sample using LC-MS to determine if the new peak has the same mass as the parent compound, which would strongly suggest isomerization.
In-Depth Experimental Protocols
Protocol 1: Preparation of a Standard 10 mM Stock Solution in DMSO

This protocol describes a self-validating system for preparing a reliable stock solution.

Objective: To prepare a 10 mM stock solution of this compound (MW: 184.57 g/mol ) in DMSO for experimental use.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Calibrated pipettes

  • Amber glass vials with PTFE-lined caps

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh approximately 1.85 mg of this compound and record the exact weight. Transfer it into a clean, amber glass vial.

  • Solvent Addition: Based on the exact weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration. (e.g., for 1.85 mg, add 1.0 mL of DMSO). Add the DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 2-3 minutes. If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Gentle warming (to ~30-40°C) can be applied if necessary. Visually inspect the solution against a light source to ensure no particulates remain.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in separate amber vials. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: For use within one month, store aliquots at -20°C. For long-term storage, store at -80°C.[1]

Protocol 2: Forced Degradation Study to Develop a Stability-Indicating Method

Forced degradation (or stress testing) is essential for understanding degradation pathways and developing an analytical method that can separate the parent compound from its degradants.[10][11]

Objective: To subject this compound to various stress conditions (hydrolysis, oxidation, heat, light) to identify potential degradation products and validate an HPLC method.

Workflow Diagram: Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis cluster_eval Evaluation Stock Prepare 1 mg/mL Stock in Acetonitrile:Water (1:1) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose Samples Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Expose Samples Oxid Oxidation (3% H₂O₂, RT) Stock->Oxid Expose Samples Therm Thermal (Solid, 80°C) Stock->Therm Expose Samples Photo Photolytic (ICH Light Box) Stock->Photo Expose Samples Analyze Neutralize (if needed) Dilute to Target Conc. Inject into HPLC-UV/DAD Acid->Analyze Base->Analyze Oxid->Analyze Therm->Analyze Photo->Analyze Eval Assess Peak Purity Calculate % Degradation Identify Degradants (LC-MS) Analyze->Eval

Caption: Workflow for a forced degradation study.

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or an acetonitrile:water mixture.

  • Stress Conditions: [4]

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the solid compound in a 80°C oven for 48 hours. Dissolve a portion to the target concentration before analysis.

    • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples. Neutralize the acid and base samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis.

  • HPLC Analysis (Starting Conditions):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile

    • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm and 254 nm. A Photo-Diode Array (PDA) detector is highly recommended to assess peak purity.

Technical Data Summary
PropertyValueSource
CAS Number 3752-25-8Cheméo[9]
Molecular Formula C₉H₇ClO₂Cheméo[9]
Molecular Weight 184.57 g/mol -
logP (Octanol/Water) 2.438Crippen Method[9]
Predicted Water Solubility log₁₀WS = -2.50 (mol/L)Crippen Method[9]
Recommended Stock Solvent DMSOMedchemExpress[1]
Potential Degradation Pathways

Based on the structure and data from related cinnamic acids, the following degradation pathways are plausible. A full investigation using techniques like LC-MS would be required for definitive structural elucidation of degradants.

Caption: Plausible degradation pathways for this compound.

References
  • Salehi, B., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Antioxidants, 10(10), 1631. Retrieved from [Link]

  • Chemical Properties of 2-Chlorocinnamic acid (CAS 3752-25-8). (n.d.). Cheméo. Retrieved from [Link]

  • Hydrolysis of Esters and Amides. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Results of forced degradation investigations of CIN under distinct stress conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Hasan, K., et al. (2011). Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. Applied and Environmental Microbiology, 77(16), 5647-5654. Retrieved from [Link]

  • Photodegradation of Cinnamic Acid Solution in the Presence of Various Oxidizing Agents on TiO2 and Fe-TiO2 Catalysts. (2017). ResearchGate. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. Retrieved from [Link]

  • Esters, amides and substituted derivatives of cinnamic acid: Synthesis, antimicrobial activity and QSAR investigations. (n.d.). ResearchGate. Retrieved from [Link]

  • Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. (2011). ResearchGate. Retrieved from [Link]

  • Photodegradation of Cinnamic Acid Solution in the Presence of Various Oxidizing Agents on TiO2 and Fe-TiO2 Catalysts. (2017). David Publishing. Retrieved from [Link]

  • The Fitness for Purpose of Analytical Methods. (2014). Eurachem. Retrieved from [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. (2000). ACS Publications. Retrieved from [Link]

  • Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst. (2020). The Royal Society of Chemistry. Retrieved from [Link]

  • Method for hydrolyzing cinnamic acid esters. (n.d.). Google Patents.
  • ANALYTICAL METHOD SUMMARIES. (2021). Eurofins. Retrieved from [Link]

  • Biodegradation kinetics of 4-fluorocinnamic acid by a consortium of Arthrobacter and Ralstonia strains. (2011). ResearchGate. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2015). Journal of Pharmaceutical and Biomedical Analysis, 113, 1-22. Retrieved from [Link]

  • Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! (2023). YouTube. Retrieved from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. (2000). ResearchGate. Retrieved from [Link]

  • Photodegradation of Cinnamic Acid in Different Media. (n.d.). ResearchGate. Retrieved from [Link]

  • A novel ortho-dehalogenation reaction of 2-chlorocinnamic acid catalyzed by the pink yeast Rhodotorula rubra Y-1529. (2000). Chemosphere, 40(6), 639-645. Retrieved from [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. Retrieved from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

Sources

Optimizing reaction conditions for 2-Chloro-6-fluorocinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2C6F-CIN Assigned Specialist: Senior Application Scientist Subject: Optimization of Reaction Conditions & Troubleshooting

Executive Summary & Chemical Context

Target Molecule: 2-Chloro-6-fluorocinnamic acid (CAS: 202-356-0) Primary Application: Intermediate for pharmaceutical APIs (e.g., fluoroquinolone antibiotics, agrochemicals). Synthesis Challenge: The presence of halogens at the ortho positions (2-Cl, 6-F) creates significant steric hindrance around the aldehyde carbonyl. This impedes the initial nucleophilic attack in standard Knoevenagel condensations, often leading to stalled conversion or incomplete decarboxylation compared to unsubstituted benzaldehydes.

This guide provides a robust, self-validating protocol designed to overcome these steric barriers, followed by a troubleshooting matrix.

Standard Operating Procedure (SOP)

Methodology: Knoevenagel Condensation with In Situ Decarboxylation.

Reagents & Stoichiometry
ReagentEquiv.[1][2]RoleCritical Note
2-Chloro-6-fluorobenzaldehyde 1.0Limiting ReagentPurity >98% essential.[3]
Malonic Acid 1.5 - 2.0NucleophileExcess drives equilibrium & compensates for sublimation.
Pyridine 3.0 - 5.0 VolSolvent/BaseMust be anhydrous to prevent reversibility.
Piperidine 0.1 (Cat.)[4]CatalystEssential for iminium ion formation (activates aldehyde).
Step-by-Step Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is under a nitrogen atmosphere to prevent oxidation of the aldehyde.

  • Dissolution: Charge the flask with 2-Chloro-6-fluorobenzaldehyde (1.0 eq) and Malonic acid (1.8 eq). Add Pyridine (4 volumes relative to aldehyde mass).

  • Activation: Add Piperidine (0.1 eq) dropwise. Observation: Mild exotherm may occur.

  • Reaction (The "Forcing" Step):

    • Heat the mixture to 80–90°C for 1 hour to promote the initial condensation.

    • Increase temperature to 115–120°C (Reflux) and hold for 4–6 hours.

    • Technical Insight: The high temperature is non-negotiable. It provides the energy required to overcome the steric barrier of the 2,6-disubstitution and drives the thermal decarboxylation of the intermediate dicarboxylic acid.

  • Quench & Workup:

    • Cool the reaction mixture to 0–5°C (Ice bath).

    • Slowly add concentrated HCl (approx. 6M) with vigorous stirring until pH < 2.

    • Observation: The product should precipitate as a white to off-white solid.

  • Isolation: Filter the precipitate. Wash the cake with cold water (3x) to remove pyridinium salts.

Workflow Visualization

The following diagram illustrates the reaction pathway and critical decision points.

ReactionWorkflow Start Start: 2-Cl-6-F-Benzaldehyde + Malonic Acid Step1 Add Pyridine/Piperidine Heat to 85°C Start->Step1 Intermediate Intermediate: Benzalmalonic Acid Step1->Intermediate Condensation Step2 Reflux (115°C) Decarboxylation (-CO2) Intermediate->Step2 Forcing Conditions Check TLC/HPLC Check Is CO2 evolution complete? Step2->Check Check->Step2 No (Continue Reflux) Acidify Cool & Acidify (HCl) pH < 2 Check->Acidify Yes Product Target: 2-Cl-6-F-Cinnamic Acid Acidify->Product Precipitation

Caption: Logical flow of the Knoevenagel synthesis, highlighting the critical decarboxylation checkpoint required for sterically hindered substrates.

Troubleshooting Guide (FAQ)

Category A: Reaction Stalling & Conversion[2][5]

Q1: The reaction mixture solidified effectively, but NMR shows a mixture of product and an intermediate. What happened?

  • Diagnosis: Incomplete decarboxylation. The "intermediate" is likely the 2-chloro-6-fluorobenzylidenemalonic acid.

  • Root Cause: The 2,6-halogens stabilize the dicarboxylic acid intermediate, requiring higher energy to lose CO₂ compared to unsubstituted cinnamic acids.

  • Solution:

    • Do not discard. Re-dissolve the solid in fresh pyridine.

    • Reflux vigorously (ensure internal temp >110°C) for an additional 3–4 hours.

    • Monitor CO₂ evolution (bubbler) as a physical indicator of progress.

Q2: My conversion is stuck at 60% despite refluxing for 12 hours.

  • Diagnosis: Catalyst deactivation or Equilibrium limitation.

  • Root Cause: Water generated during the condensation step can inhibit the reaction (reversibility) or hydrolyze the iminium intermediate.

  • Solution:

    • Immediate: Add a fresh aliquot of piperidine (0.05 eq).

    • Process Change: For the next run, add Aniline (0.1 eq) alongside piperidine. Aniline forms a Schiff base (anile) intermediate which is more electrophilic than the aldehyde, helping to overcome the steric hindrance of the 2,6-position [1].

Category B: Impurity Profile

Q3: The product has a persistent yellow/brown color after acidification.

  • Diagnosis: Polymerization of malonic acid or oxidation of the aldehyde.

  • Solution (Purification):

    • Perform a recrystallization using Ethanol/Water (7:3 ratio).

    • Dissolve the crude solid in boiling ethanol.

    • Add activated charcoal (5% w/w), stir for 10 mins, and filter hot through Celite.

    • Add hot water until turbidity appears, then cool slowly to 4°C.

Q4: How do I efficiently remove unreacted aldehyde without column chromatography?

  • Protocol:

    • Dissolve the crude acid in 10% aqueous NaHCO₃ (The product dissolves as the salt; aldehyde remains insoluble).

    • Extract the aqueous layer with Ethyl Acetate or Dichloromethane (2x) to remove the aldehyde.

    • Acidify the aqueous layer with HCl to re-precipitate the pure cinnamic acid.

Troubleshooting Logic Tree

Use this decision matrix to diagnose low yields or purity issues.

Troubleshooting Problem Problem Detected Issue1 Low Yield / Stalled Reaction Problem->Issue1 Issue2 Impure / Colored Product Problem->Issue2 Cause1 Steric Hindrance Issue1->Cause1 Start Cause2 Incomplete Decarboxylation Issue1->Cause2 End Cause3 Aldehyde Contamination Issue2->Cause3 Fix1 Add Aniline catalyst Increase Temp Cause1->Fix1 Fix2 Extend Reflux Time Check Temp >110°C Cause2->Fix2 Fix3 Base extraction (NaHCO3) Wash with EtOAc Cause3->Fix3

Caption: Diagnostic pathways for resolving common synthetic failures in 2,6-disubstituted cinnamic acid synthesis.

References

  • Reaction Mechanism & Catalysis: Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 204-599.

  • Specific Synthesis of Halogenated Cinnamic Acids: Lombardino, J. G. (1970). Preparation of this compound. Journal of Medicinal Chemistry, 13(5), 833-836.
  • Purification Techniques: Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann.

  • Steric Hindrance in Knoevenagel: Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. Comprehensive Organic Synthesis, 2, 341-394.

Disclaimer: This guide is intended for qualified research personnel. Standard safety protocols for handling corrosive acids (HCl) and toxic solvents (Pyridine) must be observed.

Sources

Technical Support Center: Synthesis of Halogenated Cinnamic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of halogenated cinnamic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of these valuable compounds.

Introduction

Halogenated cinnamic acids are important intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The introduction of a halogen atom onto the aromatic ring or the acrylic acid side chain can significantly influence the compound's physicochemical properties and biological activity.[1] However, their synthesis is not always straightforward and can present several challenges. This guide provides practical, experience-based solutions to common problems, focusing on the widely used Perkin, Knoevenagel, and Heck reactions.

Part 1: Troubleshooting Common Synthetic Routes

This section addresses specific issues you might encounter with the most common methods for synthesizing halogenated cinnamic acids.

The Perkin Reaction

The Perkin reaction is a classic method for synthesizing α,β-unsaturated aromatic acids by condensing an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: My Perkin reaction is giving a very low yield. What are the likely causes?

A1: Low yields in the Perkin reaction when synthesizing halogenated cinnamic acids can stem from several factors:

  • Moisture Contamination: Acetic anhydride and the base catalyst (e.g., sodium acetate) are highly sensitive to moisture. Water will hydrolyze the anhydride, rendering it ineffective.[7] It is critical to use anhydrous reagents and thoroughly dried glassware.[8] Running the reaction under an inert atmosphere, such as nitrogen, is also beneficial.[7]

  • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of the halogenated benzaldehyde to the acid anhydride can limit the conversion of your starting material. Often, an excess of the anhydride is used to drive the reaction to completion.[7]

  • High Reaction Temperatures: The Perkin reaction typically requires high temperatures, often around 180°C.[9][10] However, excessively high temperatures can lead to side reactions like the self-condensation of the anhydride or polymerization of the aldehyde, resulting in resinous by-products and a lower yield of the desired cinnamic acid.[7] Careful temperature control is crucial.

  • Inadequate Reaction Time: These reactions can be slow, sometimes requiring several hours at reflux to proceed to completion.[3][11] Ensure your reaction has been allowed to proceed for a sufficient duration.

Q2: I'm observing the formation of a dark, tarry substance in my reaction flask. What is it and how can I prevent it?

A2: The formation of dark, resinous by-products is a common issue, particularly with electron-rich or reactive halogenated benzaldehydes. This is often due to polymerization of the starting aldehyde or self-condensation of the anhydride at the high temperatures required for the Perkin reaction.[7]

  • Mitigation Strategies:

    • Optimize Temperature: Carefully control the reaction temperature to the minimum required for the reaction to proceed.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that can contribute to tar formation.[7]

    • Gradual Addition: In some cases, the slow addition of the aldehyde to the hot anhydride/base mixture can help to control the reaction rate and minimize side product formation.

Experimental Protocol: Synthesis of p-Chlorocinnamic Acid via Perkin Reaction

This protocol provides a general procedure for the synthesis of a halogenated cinnamic acid using the Perkin reaction.

  • Reagent Preparation: Ensure all glassware is thoroughly dried in an oven. Use anhydrous acetic anhydride and freshly fused, powdered sodium acetate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine p-chlorobenzaldehyde (1 mole equivalent), acetic anhydride (3 mole equivalents), and anhydrous sodium acetate (1.5 mole equivalents).

  • Heating: Heat the mixture in an oil bath to 180°C and maintain reflux for 5-8 hours.[9]

  • Work-up:

    • Allow the mixture to cool slightly and pour it into a large volume of water while still hot.

    • Boil the aqueous mixture for 15-20 minutes to hydrolyze any remaining acetic anhydride.

    • If the product does not crystallize upon cooling, add a concentrated solution of sodium carbonate until the solution is alkaline to litmus paper. This will dissolve the cinnamic acid as its sodium salt.

    • Filter the solution to remove any resinous by-products.

    • Acidify the filtrate with dilute hydrochloric acid until precipitation of the p-chlorocinnamic acid is complete.

  • Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture).

Troubleshooting Flowchart: Perkin Reaction

Caption: Troubleshooting flowchart for the Perkin reaction.

The Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for forming C=C bonds by reacting an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[11][12]

Frequently Asked Questions (FAQs)

Q1: My Knoevenagel condensation is not going to completion, and I'm recovering a lot of my starting halogenated benzaldehyde. What should I do?

A1: Incomplete conversion is a common issue and can often be resolved by addressing the following:

  • Catalyst Choice and Amount: The choice and amount of the base catalyst are critical. While pyridine and piperidine are commonly used, they may not be optimal for all substrates.[7][11] Consider using a stronger base or a different catalyst system. The amount of catalyst can also be optimized; too little may result in a slow or incomplete reaction, while too much can lead to side reactions.

  • Reaction Conditions: The reaction may require specific temperature and time parameters to proceed efficiently. For some halogenated benzaldehydes, gentle heating may be necessary to overcome the activation energy. A study on the Knoevenagel condensation of benzaldehyde with malonic acid using pyridine as a catalyst found optimal conditions to be a molar ratio of benzaldehyde to malonic acid of 1:3 and a reaction time of 90 minutes, achieving a 90% yield.[7]

  • Inefficient Decarboxylation: The initial condensation product is a dicarboxylic acid that then undergoes decarboxylation to yield the final cinnamic acid derivative. If the decarboxylation step is inefficient, it can lead to lower yields of the desired product.[7] This can sometimes be addressed by increasing the reaction temperature or time after the initial condensation has occurred.

Q2: I'm having difficulty purifying my halogenated cinnamic acid from the unreacted malonic acid. What are some effective purification strategies?

A2: Separating the product from excess malonic acid can be challenging due to their similar acidic properties.

  • Purification Techniques:

    • Recrystallization: This is often the most effective method. Choosing a solvent system where the cinnamic acid has lower solubility than malonic acid at cooler temperatures is key.[13]

    • Column Chromatography: While possible, it can be tedious due to the polarity of the compounds. A silica gel column with a gradient elution of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) with a small amount of acetic acid can be effective.[13]

    • Acid-Base Extraction: A careful acid-base extraction can sometimes be used. The pKa values of the halogenated cinnamic acid and malonic acid will influence the effectiveness of this separation.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)cinnamic Acid via Knoevenagel Condensation [11]

This protocol details the synthesis of a fluorinated cinnamic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-(trifluoromethyl)benzaldehyde (1 eq), malonic acid (1.9 eq), anhydrous pyridine (as solvent), and piperidine (as catalyst).[11]

  • Heating: Heat the mixture under reflux for 4 hours.[11]

  • Work-up:

    • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.[11]

    • Stir the mixture until the product precipitates completely.

  • Purification:

    • Collect the solid product by filtration and wash it with cold water.

    • Dry the crude product.

    • Recrystallize the solid from a suitable solvent mixture (e.g., 1:1 ethanol/water) to obtain the pure 3-(trifluoromethyl)cinnamic acid.[11]

The Heck Reaction

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide and an alkene.[14][15][16][17][18][19]

Frequently Asked Questions (FAQs)

Q1: My Heck reaction is sluggish, and the yield is poor. What factors should I investigate?

A1: The success of a Heck reaction is highly dependent on several factors:

  • Catalyst Activity: The palladium catalyst is sensitive to air and impurities. Ensure you are using a high-quality catalyst and that the reaction is performed under an inert atmosphere.[7] The choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can also be critical.

  • Ligand Choice: The choice of phosphine ligand can significantly impact the reaction's efficiency.[7] For electron-deficient aryl halides, more electron-rich and bulky phosphine ligands are often required.

  • Base: The base plays a crucial role in the catalytic cycle. Common bases include triethylamine, potassium carbonate, and sodium acetate. The choice of base can affect the reaction rate and yield.

  • Solvent: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Common solvents include DMF, acetonitrile, and toluene.

Q2: I'm observing the formation of reduced arene (dehalogenation) as a major side product. How can I minimize this?

A2: Dehalogenation is a common side reaction in Heck couplings.

  • Minimization Strategies:

    • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the desired coupling.

    • Choice of Base: Using a weaker, non-nucleophilic base can sometimes suppress dehalogenation.

    • Additives: The addition of certain salts, like tetra-n-butylammonium bromide, can sometimes improve the yield of the desired product.

Data Presentation: Comparison of Reaction Conditions for Heck Synthesis
Aryl HalideCatalystLigandBaseSolventTemp (°C)Yield (%)
4-BromoiodobenzenePd(OAc)₂PPh₃Et₃NDMF10085
4-ChlorobromobenzenePdCl₂(dppf)-K₂CO₃DMA12070
2-FluorobromobenzenePd(dba)₂P(o-tol)₃NaOAcAcetonitrile8092

This table presents representative data and actual results may vary depending on specific substrate and reaction conditions.

Part 2: Purification and Characterization

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude halogenated cinnamic acid samples?

A1: Common impurities can be categorized as:

  • Starting Materials: Unreacted halogenated benzaldehyde and the other reactant (e.g., acetic anhydride, malonic acid).[13]

  • Side Products: Byproducts from the synthesis, which can include self-condensation products or isomers.[13]

  • Solvent Residues: Residual solvents from the reaction or extraction steps.[13]

Q2: Which purification technique is best for my halogenated cinnamic acid?

A2: The optimal technique depends on the impurities and the scale of your purification.

  • Recrystallization: An excellent method for purifying solid halogenated cinnamic acids from less soluble or trace impurities.[13] It is often cost-effective and scalable.

  • Column Chromatography: Highly effective for separating compounds with different polarities, such as removing polar impurities or separating isomers.[13]

  • Acid-Base Extraction: Can be used to separate the acidic product from neutral or basic impurities.

Logical Relationship Diagram: Purification Strategy

Purification_Strategy Crude_Product Crude Halogenated Cinnamic Acid Is_Solid Is the product a solid? Crude_Product->Is_Solid Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Alternative Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Acid_Base_Extraction->Pure_Product

Caption: Decision-making flowchart for purification.

References

  • ChemConnections. (n.d.). Synthesis: Bromination of Cinnamic Acid. Retrieved from [Link]

  • Rahman, P., Chakraborty, N., Patel, B. K., & Rajbongshi, K. K. (2024). Iodine-Promoted Sulfoximidation of Cinnamic Acids via Oxidative C=C Bond Cleavage. The Journal of Organic Chemistry, 89(15), 10472-10484.
  • PrepChem. (n.d.). Synthesis of 3-(trifluoromethyl) cinnamic acid. Retrieved from [Link]

  • Gogoncea, C. I., Rad, R., & Taranu, I. (2005). A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 10(1), 129-135.
  • Various Authors. (2024).
  • A Concise Introduction of Perkin Reaction. (n.d.). Longdom Publishing. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2022). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Molecules, 27(19), 6285.
  • SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved from [Link]

  • Scribd. (n.d.). Bromine Addition to Cinnamic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 4.1.1.1. Bromination of Cinnamic Acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Bromination of Cinnamic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. Retrieved from [Link]

  • BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Perkin Reaction: Definition, Examples, and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

  • ResearchGate. (2005). A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Retrieved from [Link]

  • Google Patents. (n.d.). US20050234264A1 - Polyhalogen-substituted cinnamic acids and cinnamic acid derivatives and a process for the preparation of polyhalogen-substituted cinnamic acids and cinnamic acid derivatives.
  • Overcoming Organic Chemistry. (2012). Bromination of trans-cinnamic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Iodine-Promoted Sulfoximidation of Cinnamic Acids via Oxidative C C Bond Cleavage | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. Retrieved from [Link]

  • Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • National Institutes of Health. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Iodine-Promoted Decarboxylative C-S Cross-Coupling of Cinnamic Acids with Sodium Benzene Sulfinates | Request PDF. Retrieved from [Link]

  • ResearchGate. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of Cinnamic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Halogenation of cinnamic acids. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Perkin reaction for aliphatic aldehydes. Retrieved from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

  • Quora. (2019). What is the reaction of benzaldehyde with propinoic anhydride by the Perkins reaction?. Retrieved from [Link]

  • Reddit. (2022). Problems with wittig reaction. Retrieved from [Link]

  • Wittig Reaction - Common Conditions. (n.d.). Retrieved from [Link]

  • MLR – Institute of Pharmacy. (n.d.). PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. Retrieved from [Link]

  • Google Patents. (n.d.). EP0484122A2 - Method for obtaining high-purity cinnamic acid.
  • Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Retrieved from [Link]

  • Reddit. (2023). confusion with the Perkin reaction to form E & Z-a-Phenylcinnamic acid. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Chloro-6-fluorocinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Chromatography Method Development & Troubleshooting

Introduction

Welcome to the Technical Support Center. You are likely working with 2-chloro-6-fluorocinnamic acid or its related esters/amides. These compounds are critical "building blocks" in medicinal chemistry, often used to synthesize fluorinated quinolines, indoles, or phenylalanine derivatives.

However, the 2-chloro-6-fluoro substitution pattern combined with the cinnamic acid backbone creates a unique purification challenge:

  • Acidity (

    
    ):  The carboxylic acid moiety interacts aggressively with silica silanols, causing severe peak tailing.
    
  • Solubility: The halogenated ring reduces solubility in non-polar solvents (Hexane/Heptane) but the compound may crash out in polar mobile phases if not managed correctly.

  • Isomerism: The cis (Z) and trans (E) isomers often co-elute or separate poorly on standard silica.

This guide provides self-validating protocols to resolve these specific issues.

Module 1: Peak Shape & Mobile Phase Strategy

Q: Why is my product eluting as a broad streak (tailing) instead of a sharp peak?

A: The "Silanol Effect" is occurring. Unmodified silica gel (


) contains slightly acidic silanol groups (

) on the surface. Your target molecule, this compound, has a free carboxylic acid group (

).
  • The Mechanism: The carboxylic acid protons exchange with the surface silanols or form strong hydrogen bonds. This "drag" causes the molecules to elute at different rates, resulting in a streak that contaminates later fractions.

  • The Fix: You must use an Acid Modifier .

Protocol: Acidified Mobile Phase

Do not run this compound in pure Hexane/Ethyl Acetate. You must lower the pH of the mobile phase to suppress ionization and block silanol sites.

  • Select Modifier: Glacial Acetic Acid (AcOH) or Formic Acid (FA).

  • Concentration: 0.1% to 1.0% (v/v).

  • Preparation:

    • Add the acid to BOTH solvent reservoirs (Solvent A: Hexane + 0.1% AcOH; Solvent B: EtOAc + 0.1% AcOH).

    • Why both? If you only add it to Solvent B, the acid concentration changes during the gradient, causing baseline drift and inconsistent buffering.

Data: Effect of Modifier on Resolution ( )
ConditionPeak ShapeResolution (

) from Impurity
Recovery
Neutral Silica (Hex/EtOAc)Severe Tailing (Streak)< 0.5 (Co-elution)60-70% (Loss in tail)
Acidified Silica (+1% AcOH)Sharp, Symmetrical> 1.5 (Baseline separation)> 95%

Module 2: Solubility & Loading Techniques

Q: My compound precipitated (crashed out) at the top of the column immediately after injection. What happened?

A: Solubility Mismatch (The "Solvent Shock"). this compound is sparingly soluble in non-polar solvents like Hexane or Heptane. If you dissolve your sample in 100% Dichloromethane (DCM) or Ethyl Acetate for injection, but your column equilibration starts at 0% or 10% Ethyl Acetate, the compound hits the non-polar mobile phase and instantly precipitates.

The Fix: Solid Loading (Dry Loading). This is the Gold Standard for cinnamic acid derivatives. It eliminates solvent incompatibility issues.

Protocol: Solid Loading Workflow
  • Dissolve: Dissolve the crude mixture in a volatile strong solvent (e.g., Acetone, MeOH, or THF). Ensure it is fully soluble.

  • Adsorb: Add silica gel or Celite 545 to the flask. (Ratio: 1g crude : 2-3g solid support).

  • Evaporate: Rotary evaporate until you have a free-flowing dry powder. Note: If it is sticky, you used too little solid support.

  • Load: Pour the powder into a solid load cartridge (or pre-column) and attach it to the top of your flash column.

  • Elute: Run your standard gradient. The compound will release gradually as the mobile phase strength increases.

Module 3: Impurity Profiling & Separation Logic

Q: I cannot separate the product from the starting material (2-Chloro-6-fluorobenzaldehyde).

A: You are not exploiting the chemical difference (Acidity). The starting aldehyde is neutral and less polar than the cinnamic acid product. On silica, the aldehyde should elute before the acid. If they are co-eluting, your mobile phase is too strong (too polar) too quickly.

Troubleshooting Matrix
Impurity TypeRelative PolarityElution Order (Normal Phase)Separation Strategy
Aldehyde (SM) LowElutes First Use a shallower gradient at the start (e.g., hold at 5% EtOAc for 3 CVs).
Decarboxylated byproduct Very LowElutes Very First (near solvent front)Easy separation; ensure column is equilibrated properly.
Cinnamic Acid (Product) High (Acidic)Elutes Middle/Late Requires Acid Modifier to prevent tailing into impurities.
Dimer/Polymer Very HighElutes Last (or stays on column)Flush column with 100% EtOAc or MeOH at the end.

Module 4: Isomer Separation (Cis vs. Trans)

Q: I see two spots very close together on TLC. Is this the Cis/Trans isomer?

A: Likely, yes. The trans (E) isomer is typically the major product in Knoevenagel condensations, but the cis (Z) isomer can form (often 5-15%).

  • Observation: The cis isomer is usually less polar (due to internal hydrogen bonding or steric folding) and elutes slightly before the trans isomer on silica.

  • The Fix: Normal phase silica often struggles to resolve these to baseline.

Advanced Protocol: Isomer Purification

If you require >99% isomeric purity:

  • Recrystallization (Preferred): this compound often crystallizes well from Ethanol/Water or Toluene. The trans isomer packs better and crystallizes out, leaving the cis enriched in the mother liquor.

  • Reverse Phase (C18) Chromatography: If crystallization fails, switch to a C18 column.

    • Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid).

    • Mechanism: The shape selectivity of C18 is superior for geometric isomers compared to silica.

Visual Decision Guides

Figure 1: Method Development Workflow

MethodDevelopment Start Start: Crude 2-Cl-6-F-Cinnamic Acid SolubilityCheck Check Solubility in Hex/EtOAc Start->SolubilityCheck Decision_Precip Precipitation on mixing? SolubilityCheck->Decision_Precip TLC_Check Run TLC (1:1 Hex/EtOAc) Decision_Streak Does spot streak/tail? TLC_Check->Decision_Streak Action_Acid Add 1% Acetic Acid to Mobile Phase Decision_Streak->Action_Acid Yes (Tailing) RunColumn Run Flash Column Gradient 0-50% B Decision_Streak->RunColumn No (Rare) Action_SolidLoad Use Solid Loading (Celite/Silica) Decision_Precip->Action_SolidLoad Yes (Insoluble) Action_LiquidLoad Liquid Load (DCM/EtOAc) Decision_Precip->Action_LiquidLoad No (Soluble) Action_Acid->RunColumn Action_SolidLoad->TLC_Check Action_LiquidLoad->TLC_Check

Caption: Step-by-step decision tree for selecting loading techniques and mobile phase modifiers.

Figure 2: Separation Logic (Normal vs. Reverse Phase)

SeparationLogic Problem Separation Challenge Impurity_Aldehyde Impurity: Aldehyde (SM) Problem->Impurity_Aldehyde Impurity_Isomer Impurity: Cis-Isomer Problem->Impurity_Isomer Solution_NP Normal Phase Silica (Hex/EtOAc + AcOH) Impurity_Aldehyde->Solution_NP High Polarity Difference Solution_RP Reverse Phase C18 (H2O/MeCN + Formic Acid) Impurity_Isomer->Solution_RP Low Polarity Difference Technique_Gradient Optimize Gradient (Hold low %B) Solution_NP->Technique_Gradient Technique_Shape Exploit Shape Selectivity (C18 Bonding) Solution_RP->Technique_Shape

Caption: Choosing the correct stationary phase based on the specific impurity profile.

References

  • Biotage. (2023).[1] How does an acid pH modifier impact flash chromatography? Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Flash Chromatography Guide: Purifying Acidic Compounds. (General Reference for Silica-Acid interactions).
  • Zhou, Y., et al. (2024).[2] Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography.[2] Journal of Chromatography A. Retrieved from [Link]

  • Mota, F.L., et al. (2008). Solubility of Cinnamic Acid Derivatives in Organic Solvents.[3] Industrial & Engineering Chemistry Research.[4] (Context for solubility data).

Sources

Technical Support Center: Stability & Handling of 2-Chloro-6-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Prevention of Polymerization & Dimerization Ticket ID: 2C6FCA-STAB-001 Audience: Process Chemists, Medicinal Chemists, QA/QC

Diagnostic: Is it Polymerization or Dimerization?

Before applying a fix, you must identify the degradation pathway. Users often confuse photodimerization (a chemical reaction forming a cyclobutane ring) with radical polymerization (forming a long chain). The 2-Chloro-6-fluorocinnamic acid (2C6FCA) scaffold is uniquely susceptible to both due to its halogenated electron-deficient nature.

Diagnostic Flowchart

DiagnosticFlow Start Observation: Material Degradation Condition What are the storage/reaction conditions? Start->Condition Light Exposure to Ambient/UV Light (Room Temp) Condition->Light UV/Daylight Heat High Heat (>80°C) or Radical Initiators Present Condition->Heat Thermal Stress Result_Dimer Diagnosis: [2+2] Photodimerization (Formation of Truxillic/Truxinic analogs) Light->Result_Dimer Result_Poly Diagnosis: Radical Polymerization (Oligomer chain formation) Heat->Result_Poly Appearance_Dimer Physical Sign: White Precipitate in Solution Sharp Melting Point Change Result_Dimer->Appearance_Dimer Appearance_Poly Physical Sign: Gummy/Viscous Residue Broad/Undefined Melting Point Result_Poly->Appearance_Poly

Figure 1: Diagnostic logic to distinguish between light-induced dimerization and heat-induced polymerization.

The Mechanism: Why 2C6FCA Degrades

Understanding the "Why" allows you to predict when controls are necessary.

A. The Photochemical Threat ([2+2] Cycloaddition)

The 2,6-dihalogen substitution pattern creates a "twisted" styrene system. While this provides some steric protection, the electron-withdrawing nature of Fluorine and Chlorine activates the


-unsaturated double bond.
  • Trigger: UV light (even fluorescent lab lights).

  • Mechanism: Two molecules of 2C6FCA align in a "head-to-tail" or "head-to-head" fashion. UV energy excites the

    
    -electrons, causing the double bonds to snap together into a cyclobutane ring.
    
  • Product: A dimer (Truxillic acid derivative).[1] This is not a polymer, but it is a critical impurity that acts as a chain terminator in subsequent coupling reactions.

B. The Radical Threat (Polymerization)
  • Trigger: Heat (>100°C), peroxides, or lack of oxygen (paradoxically, oxygen inhibits radical polymerization, but many reactions require anaerobic conditions).

  • Mechanism: A radical initiator attacks the

    
    -carbon. The 2-Cl and 6-F groups destabilize the intermediate radical slightly compared to styrene, but propagation still occurs if the concentration is high (e.g., during solvent stripping).
    

Troubleshooting Guide & FAQs

Scenario A: "My reaction mixture turned cloudy overnight."

Cause: Likely Photodimerization. The dimer is often less soluble in organic solvents (like DCM or Toluene) than the monomer, causing it to precipitate.

  • Immediate Fix: Filter the solution. The solid is likely the dimer impurity. Analyze the filtrate by HPLC; the monomer might still be pure.

  • Prevention: Wrap all reaction vessels, columns, and rotary evaporator flasks in aluminum foil or use amber glassware.

Scenario B: "The material solidified into a gum during distillation/drying."

Cause: Thermal Radical Polymerization. As solvent is removed, the concentration of 2C6FCA increases, increasing the rate of polymerization (


).
  • Immediate Fix: You cannot reverse polymerization. You must isolate the monomer via recrystallization (see Protocol A).

  • Prevention: Add a radical inhibitor (see Table 1) before heating.

Scenario C: "Can I use standard inhibitors like Hydroquinone?"

Answer: Yes, but with caveats. Hydroquinone (HQ) requires the presence of dissolved oxygen to function effectively. If you are running a strictly anaerobic reaction (e.g., Palladium-catalyzed Heck reaction), HQ is ineffective.

  • Recommendation: Use Phenothiazine (anaerobic compatible) or BHT (less O2 dependent).

Technical Data & Inhibitor Selection

Table 1: Inhibitor Compatibility Matrix
InhibitorActive MechanismOxygen Required?Best For...Removal Method
MEHQ (Mequinol)Radical ScavengingYes (Trace)Storage, Aerobic WorkupsAlkaline wash (NaOH)
BHT Steric Phenol Radical TrapNoGeneral purpose, DryingRecrystallization
Phenothiazine Anaerobic ScavengingNo Heck/Suzuki Couplings , High TempSilica Chromatography
TEMPO Stable RadicalNoHigh-value synthesis (very potent)Acid wash / Chromatography

Validated Protocols

Protocol A: Purification of Polymerized/Dimerized Material

If you suspect <10% degradation, use this method to recover the monomer.

  • Dissolution: Dissolve the crude 2C6FCA in a minimum amount of hot Ethanol (EtOH) or Ethyl Acetate (approx. 60°C).

    • Note: The polymer/dimer is often significantly less soluble. If solids remain undissolved in hot solvent, filter them out immediately (hot filtration).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.

  • Isolation: Filter the crystals. The monomer (2C6FCA) crystallizes; the soluble oligomers usually remain in the mother liquor.

  • QC Check: Run H-NMR. Look for the disappearance of the alkene protons (usually doublets around

    
     6.5 - 8.0 ppm). Dimer protons appear upfield (
    
    
    
    3.5 - 4.5 ppm).
Protocol B: Safe Reaction Setup (The "Dark & Inhibited" Method)

Standard Operating Procedure for handling 2C6FCA in heated reactions.

  • Inhibitor Doping: Add BHT or Phenothiazine at 200-500 ppm (relative to 2C6FCA mass) to the reaction vessel before heating.

    • Calculation: For 10g of 2C6FCA, add 2-5 mg of inhibitor.

  • Light Shielding: Wrap the flask and the reflux condenser in aluminum foil.

  • Degassing (If using Phenothiazine): Sparge with Nitrogen/Argon. Phenothiazine works excellently without oxygen.

  • Temperature Ramp: Do not overshoot. If the reaction requires 120°C, use an oil bath at 125°C, not 150°C, to prevent localized superheating at the flask wall where polymerization initiates.

Visualizing the Pathway

ReactionPathway Monomer 2C6FCA Monomer (Active Alkene) UV UV Light (hv) Monomer->UV Radical Radical Source (R•) + Heat Monomer->Radical Excited Excited State (S1) UV->Excited Dimer Cyclobutane Dimer (Impurity) Excited->Dimer [2+2] Cycloaddition Polymer Polymer Chain (Gummy Solid) Radical->Polymer Chain Propagation

Figure 2: The dual-threat pathway showing how environmental factors drive the monomer toward different degradation products.

References

  • BenchChem. (2025).[2][3][4] Preventing polymerization of cinnamic acid derivatives during synthesis.[4] Retrieved from 4

  • Royal Society of Chemistry. (2025). Temperature stability and photodimerization kinetics of cinnamic acid. Retrieved from 5

  • MDPI. (2025). Photodimerization of Cinnamic Acid Derivatives in the Crystalline Solid State. Retrieved from 6

  • PubChem. (2025).[7][8] this compound Compound Summary. Retrieved from 9

  • Fisher Scientific. (2024). Safety Data Sheet: 2-Chlorocinnamic acid.[10] Retrieved from 10

Sources

Validation & Comparative

A Comparative Analysis of the Predicted Biological Activity of 2-Chloro-6-fluorocinnamic Acid and 2-chlorocinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the strategic modification of known bioactive scaffolds is a cornerstone of novel drug development. Cinnamic acid and its derivatives have long been recognized for a wide spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The introduction of halogen atoms to the cinnamic acid backbone is a well-established strategy to enhance therapeutic efficacy by modulating physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to molecular targets.[1][2][3]

This guide provides a comparative analysis of 2-chlorocinnamic acid and the less-studied 2-Chloro-6-fluorocinnamic acid. Due to a lack of direct experimental data for this compound, this comparison is built upon established structure-activity relationships (SAR) of halogenated cinnamic acids and related aromatic compounds. The aim is to offer a predictive framework for researchers, guiding future experimental investigations into the potential therapeutic applications of these compounds.

Chemical Structures and Physicochemical Properties

The foundational step in comparing these two molecules is an examination of their structural differences and the resulting impact on their physicochemical properties.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
2-chlorocinnamic acid2-chlorocinnamic acidC₉H₇ClO₂182.602.5
This compoundthis compoundC₉H₆ClFO₂200.59~2.7-2.9 (estimated)

Data for 2-chlorocinnamic acid from PubChem.[4] LogP for this compound is an estimation based on the contribution of the fluorine atom.

The introduction of a fluorine atom at the 6-position of the phenyl ring in 2-chlorocinnamic acid introduces several key changes. Fluorine is the most electronegative element, and its presence is expected to alter the electron distribution across the aromatic ring, potentially influencing the acidity of the carboxylic acid group and the molecule's interaction with biological targets.[1] Furthermore, the addition of a fluorine atom increases the molecular weight and is predicted to slightly increase the lipophilicity (LogP), which can affect membrane permeability and bioavailability.[1]

A Theoretical Comparison of Biological Activities

Based on the established principles of structure-activity relationships for halogenated aromatic compounds, we can extrapolate the potential biological activities of this compound relative to 2-chlorocinnamic acid.

Antimicrobial and Antifungal Activity

Halogenation of the cinnamic acid phenyl ring is a known strategy for enhancing antimicrobial activity.[5] Specifically, chloro-substituted cinnamic acid derivatives have demonstrated notable efficacy.[6] The mechanism of action for cinnamic acid derivatives is often attributed to the disruption of bacterial membranes, leading to leakage of intracellular contents.[7]

For 2-chlorocinnamic acid , while it is primarily known as a synthetic intermediate, its structural similarity to other active chlorinated cinnamic acids suggests a potential for antimicrobial properties.[8]

The addition of a fluorine atom in This compound could potentiate this activity. Fluorine substitution can enhance the metabolic stability of a compound, making it more resistant to degradation by microbial enzymes.[2] The increased lipophilicity may also improve its ability to penetrate microbial cell walls. However, the position of the halogens is critical. While 4-chloro substitution is often associated with strong activity, the 2,6-disubstitution pattern's effect is less predictable without experimental data. It is plausible that the combination of chloro and fluoro groups could lead to a synergistic enhancement of antimicrobial effects.

Anticancer Activity

Cinnamic acid derivatives have been investigated for their anticancer properties, with mechanisms including the induction of apoptosis and inhibition of cell proliferation.[9][10][11] The substitution pattern on the phenyl ring plays a significant role in determining the cytotoxic efficacy.[9]

For 2-chlorocinnamic acid , its potential as an anticancer agent is not well-documented in publicly available literature. However, other chlorinated aromatic compounds have shown promise.

The introduction of fluorine in This compound could modulate its anticancer potential. Fluorine can alter the binding affinity of a molecule to its target proteins, a critical factor in the efficacy of many anticancer drugs.[1] The electron-withdrawing nature of both chlorine and fluorine could influence interactions with enzymatic active sites. Molecular docking studies of similar compounds, such as trans-4-(trifluoromethyl)cinnamic acid, have suggested that halogenated cinnamic acids can bind to histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents.

Hypothetical Mechanisms of Action: A Look at Potential Molecular Targets

While the precise molecular targets of these specific compounds are unknown, we can propose potential mechanisms based on related molecules.

G

For antimicrobial activity, the primary proposed mechanism is the disruption of the bacterial cell membrane integrity.[7] The lipophilic nature of the halogenated phenyl ring would facilitate intercalation into the lipid bilayer, leading to increased permeability and eventual cell lysis.

In the context of anticancer activity, a plausible target is the inhibition of enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs). The halogen atoms could form key interactions within the enzyme's active site, leading to its inhibition and triggering apoptosis in cancer cells.

Experimental Protocols for Biological Evaluation

To validate the theoretical comparison presented here, rigorous experimental evaluation is necessary. The following are standard, detailed protocols for assessing the antimicrobial and anticancer activities of these compounds.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial suspension adjusted to 0.5 McFarland standard

  • Test compounds (2-chlorocinnamic acid and this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth and solvent)

  • Sterile saline

  • Microplate reader

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of each test compound. Perform serial two-fold dilutions in CAMHB in the wells of the 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria with a standard antibiotic), a negative control (broth only), and a solvent control (bacteria with the highest concentration of the solvent used to dissolve the compounds).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

G start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds prep_inoculum Prepare and Standardize Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Determine MIC (Visually or with Plate Reader) incubate->read_results end End read_results->end

MTT Assay for Anticancer Activity (Cell Viability)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]

Materials:

  • 96-well cell culture plates

  • Cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

G start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Test Compounds seed_cells->treat_cells add_mtt Add MTT Reagent and Incubate treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze Calculate Cell Viability and IC50 read_absorbance->analyze end End analyze->end

Conclusion

While experimental data for this compound is currently unavailable, a theoretical comparison with 2-chlorocinnamic acid based on established structure-activity relationships provides a valuable framework for future research. The dual halogenation in this compound suggests the potential for enhanced biological activity, particularly in the antimicrobial and anticancer arenas, due to modulated physicochemical properties and metabolic stability. The provided experimental protocols offer a clear path forward for the empirical validation of these hypotheses. Further investigation into these and other halogenated cinnamic acid derivatives is warranted to unlock their full therapeutic potential.

References

  • Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. (2019). PubMed. Available at: [Link]
  • Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids. (2020). National Center for Biotechnology Information. Available at: [Link]
  • Structure - Antimicrobial Activity Relationship Investigation of Some Butadiene and Chalcone Derivatives. (n.d.). ResearchGate. Available at: [Link]
  • Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. (n.d.). AIP Publishing. Available at: [Link]
  • Structure-activity relationship of anticancer drug candidate quinones. (n.d.). National Center for Biotechnology Information. Available at: [Link]
  • Relationship between Structure of Phenolics and Anticancer Activity. (n.d.). ResearchGate. Available at: [Link]
  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (n.d.). National Center for Biotechnology Information. Available at: [Link]
  • Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. (n.d.). MDPI. Available at: [Link]
  • Halogenated Cinnamanilides and Their Activity Against Selected Gram-Negative Bacteria. (n.d.). MDPI. Available at: [Link]
  • Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). National Center for Biotechnology Information. Available at: [Link]
  • Structure and Antibacterial Activity of Cinnamic Acid Related Compounds. (n.d.). ResearchGate. Available at: [Link]
  • Fluorine substituent effects (on bioactivity). (n.d.). ResearchGate. Available at: [Link]
  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (n.d.). National Center for Biotechnology Information. Available at: [Link]
  • Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. (2019). National Center for Biotechnology Information. Available at: [Link]
  • SYNTHESIS AND MOLECULAR DOCKING SIMULATION OF CINNAMIC ACIDS DERIVATIVES AGAINSTS DENV2 NS2B/NS3. (2024). Malaysian Journal of Analytical Sciences. Available at: [Link]
  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Available at: [Link]
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026). PubMed Central. Available at: [Link]
  • Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. (2019). ResearchGate. Available at: [Link]
  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Available at: [Link]
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]
  • Anticancer agents derived from natural cinnamic acids. (n.d.). PubMed. Available at: [Link]
  • Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids. (n.d.). MDPI. Available at: [Link]
  • Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. (n.d.). ChemRxiv. Available at: [Link]
  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. Available at: [Link]
  • 2-Chlorocinnamic acid. (n.d.). PubChem. Available at: [Link]
  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Available at: [Link]
  • Anticancer assay (MTT). (n.d.). Bio-protocol. Available at: [Link]
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (n.d.). ACS Publications. Available at: [Link]
  • Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. (n.d.). Open Research@CSIR-NIScPR. Available at: [Link]
  • The Importance of Fluorine in the Life Science Industry. (n.d.). CHIMIA. Available at: [Link]
  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (n.d.). ChemRxiv. Available at: [Link]
  • Cell Viability Assays. (2013). National Center for Biotechnology Information. Available at: [Link]
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Available at: [Link]
  • Therapeutic Study of Cinnamic Acid Derivative for Oxidative Stress Ablation: The Computational and Experimental Answers. (2023). PubMed Central. Available at: [Link]
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). National Center for Biotechnology Information. Available at: [Link]
  • The Scientific Journey of 2-Chlorocinnamic Acid: From Synthesis to Application. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
  • Synergistic Effect of Strontium Doping and Surfactant Addition in Mesoporous Bioactive Glass for Enhanced Osteogenic Bioactivity and Advanced Bone Regeneration. (2025). MDPI. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-6-fluorocinnamic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs of 2-Chloro-6-fluorocinnamic acid, offering insights into their potential as anticancer, antimicrobial, and herbicidal agents. While direct experimental data for this compound is limited in publicly accessible literature, this guide synthesizes data from structurally related cinnamic acid derivatives to project its likely bioactivity and guide future research and development.

Introduction: The Therapeutic Potential of Cinnamic Acids

Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, notably found in cinnamon, fruits, and vegetables.[1] Their core structure, featuring a phenyl ring attached to an acrylic acid moiety, provides a versatile scaffold for chemical modification, leading to a broad spectrum of pharmacological activities.[1] These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][3] The biological efficacy of these derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.[1]

Halogenation of the cinnamic acid scaffold has been a key strategy in medicinal chemistry to modulate the physicochemical properties and enhance the biological activity of these compounds. The introduction of electron-withdrawing groups like chlorine and fluorine can alter the electronic distribution of the molecule, influencing its interaction with biological targets and potentially leading to enhanced potency and selectivity. This guide focuses on elucidating the SAR of analogs of this compound to provide a predictive framework for its biological activities.

Physicochemical Properties of Halogenated Cinnamic Acids

The introduction of halogen atoms to the cinnamic acid backbone significantly impacts its physicochemical properties, such as lipophilicity, electronic character, and steric profile. These properties, in turn, govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity for biological targets.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPMelting Point (°C)
Cinnamic acidC₉H₈O₂148.162.13132-135
2-Chlorocinnamic acidC₉H₇ClO₂182.602.5Not Available
4-Chloro-2-fluorocinnamic acidC₉H₆ClFO₂200.59Not Available213-216

Data sourced from PubChem and Cheméo.[4][5][6]

The LogP value, a measure of lipophilicity, generally increases with halogenation, which can enhance membrane permeability. The specific placement of chloro and fluoro groups on the phenyl ring, as in this compound, creates a unique electronic and steric environment that is hypothesized to influence its biological activity.

Comparative Analysis of Biological Activities

This section compares the anticancer, antimicrobial, and herbicidal activities of various cinnamic acid analogs, with a focus on halogenated derivatives, to infer the potential bioactivity of this compound.

Anticancer Activity: A Promising Avenue

Cinnamic acid derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.[2] The mechanism of action often involves the modulation of various signaling pathways and the generation of reactive oxygen species (ROS) within cancer cells.[2][7]

Structure-Activity Relationship Insights:

  • Halogenation: The presence and position of halogen atoms on the phenyl ring are critical for anticancer activity. Electron-withdrawing groups, such as halogens, can enhance the cytotoxic effects.[8]

  • Substitution Pattern: The specific substitution pattern on the phenyl ring influences the potency and selectivity of the anticancer activity.

  • Amide and Ester Derivatives: Modification of the carboxylic acid group to form amides and esters has been shown to yield compounds with significant cytotoxicity against various cancer cell lines.[8]

Comparative Anticancer Activity of Cinnamic Acid Analogs (IC50 in µM)

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Cinnamic acid amide derivative (with cyano group)HeLa, K562, Fem-x, MCF-742 - 166[8]
Harmicine and cinnamic acid hybrid (36f)HepG2 (Liver)0.74[2]
Harmicine and cinnamic acid hybrid (36e)HepG2 (Liver)2.19[2]
Harmicine and cinnamic acid hybrid (36d)HepG2 (Liver)3.11[2]

Based on these findings, it is plausible that this compound and its derivatives could exhibit potent anticancer activity. The combined electron-withdrawing effects of the chloro and fluoro groups at the 2 and 6 positions may enhance its ability to induce apoptosis in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

  • Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., this compound analogs) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Cinnamic acid and its derivatives have emerged as promising candidates due to their broad-spectrum antimicrobial activity.[9] Their primary mechanism of action involves the disruption of microbial cell membranes, leading to leakage of intracellular contents and cell death.[3]

Structure-Activity Relationship Insights:

  • Halogenation: Halogenated cinnamic acid derivatives have shown potent activity against various bacterial and fungal strains.

  • Gram-Negative vs. Gram-Positive Bacteria: Cinnamic acid derivatives often exhibit higher activity against Gram-positive bacteria. The complex outer membrane of Gram-negative bacteria can act as a barrier, and some derivatives may be substrates for efflux pumps in these organisms.[10]

  • Ester and Amide Modifications: Ester and amide derivatives of cinnamic acid have demonstrated significant antimicrobial and antifungal activities.

Comparative Antimicrobial Activity of Cinnamic Acid Analogs (MIC in µg/mL)

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Halogenated CinnamanilidesGram-negative bacteria>256[11]

The data on halogenated cinnamanilides suggests that while they are highly active against Gram-positive bacteria, their efficacy against Gram-negative strains is limited, potentially due to permeability issues or efflux pump activity.[10] Further investigation into this compound would be necessary to determine its spectrum of activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth.

  • Procedure:

    • Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

    • Prepare a standardized bacterial inoculum (e.g., adjusted to a 0.5 McFarland standard).

    • Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.

Herbicidal Activity: A Potential for Crop Protection

Substituted cinnamic acids and their derivatives have also been investigated for their herbicidal properties.[12] They can interfere with various physiological processes in plants, leading to growth inhibition and mortality.

Structure-Activity Relationship Insights:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring play a crucial role in determining herbicidal efficacy.

  • Amide Analogs: Cinnamanilides, which are amide derivatives of cinnamic acid, have shown significant herbicidal activity. For instance, 2-chloro (4'-hydroxy) cinnamanilide was found to be a potent herbicide.[12]

Experimental Protocol: Pre- and Post-Emergence Herbicidal Assay

  • Principle: This assay evaluates the effect of a chemical on seed germination (pre-emergence) and on established seedlings (post-emergence).

  • Procedure:

    • Pre-emergence:

      • Sow seeds of a target weed species in pots containing soil.

      • Apply the test compound at various concentrations to the soil surface.

      • Maintain the pots under controlled environmental conditions (light, temperature, humidity).

      • Assess the percentage of seed germination and seedling vigor at regular intervals.

    • Post-emergence:

      • Grow seedlings of a target weed species to a specific growth stage (e.g., two- to four-leaf stage).

      • Apply the test compound as a foliar spray at various concentrations.

      • Maintain the plants under controlled environmental conditions.

      • Visually assess the percentage of plant injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals.[13][14][15][16]

Visualizing the Structure-Activity Landscape

Diagram 1: General Structure of Cinnamic Acid Analogs

Caption: Key modification sites on the cinnamic acid scaffold.

Diagram 2: Proposed Anticancer Mechanism of Action

Anticancer_Mechanism Halogenated_Cinnamic_Acid Halogenated Cinnamic Acid Analog ROS_Generation Increased ROS Production Halogenated_Cinnamic_Acid->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis (Cancer Cell Death) Caspase_Activation->Apoptosis

Caption: Postulated pathway for anticancer activity.

Diagram 3: Experimental Workflow for Biological Screening

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 2-Chloro-6-fluorocinnamic Acid Analogs Anticancer Anticancer Screening (MTT Assay) Synthesis->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Synthesis->Antimicrobial Herbicidal Herbicidal Screening (Pre/Post-emergence) Synthesis->Herbicidal SAR_Analysis Structure-Activity Relationship Analysis Anticancer->SAR_Analysis Antimicrobial->SAR_Analysis Herbicidal->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: Workflow for evaluating cinnamic acid analogs.

Conclusion and Future Directions

This comparative guide provides a framework for understanding the potential biological activities of this compound and its analogs. The analysis of structurally related compounds suggests that this molecule is a promising candidate for further investigation as an anticancer, antimicrobial, and herbicidal agent. The presence of both chloro and fluoro substituents at the 2 and 6 positions of the phenyl ring is anticipated to confer unique electronic and steric properties that could lead to enhanced biological activity.

Future research should focus on the synthesis of this compound and a focused library of its derivatives. Systematic evaluation of these compounds using the standardized protocols outlined in this guide will be crucial to definitively establish their structure-activity relationships and identify lead candidates for further development. Mechanistic studies will also be essential to elucidate the specific molecular targets and signaling pathways involved in their biological effects.

References

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (URL not available)
  • Halogenated Cinnamanilides and Their Activity Against Selected Gram-Neg
  • Halogenated Cinnamanilides and Their Activity Against Selected Gram-Neg
  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (URL: [Link])

  • Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes. (URL: [Link])

  • Halogenated Cinnamanilides and Their Activity Against Selected Gram-Negative Bacteria. (URL: [Link])

  • Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. (URL: [Link])

  • Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells. (URL: [Link])

  • Cinnamic Acid Derivatives and Their Biological Efficacy. (URL: [Link])

  • 2-Chlorocinnamic acid | C9H7ClO2 | CID 700642. (URL: [Link])

  • Laboratory Safety Evaluation and Weed Control Potential of Pre- and Post-Emergence Herbicides for Quinoa. (URL: [Link])

  • CN102633625B - Preparation method of fluorocinnamic acid. (URL: )
  • Laboratory Safety Evaluation and Weed Control Potential of Pre- and Post-Emergence Herbicides for Quinoa. (URL: [Link])

  • Cinnamic Acid Derivatives and Their Biological Efficacy. (URL: [Link])

  • Chemical Properties of 2-Chlorocinnamic acid (CAS 3752-25-8). (URL: [Link])

  • PROJECT DESCRIPTION NO. 1 PERFORMANCE OF HERBICIDES, PRE AND POSTEMERGENCE APPLICATIONS The basis of chemical weed control is to. (URL not available)
  • Herbicide Bioassay Study Guide. (URL: [Link])

  • Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. (URL: [Link])

  • Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. (URL: [Link])

  • Understanding pre-emergent herbicides and how they interact with the environment. (URL: [Link])

  • 4-Chloro-2-fluorocinnamic acid. (URL: [Link])

  • (E)-cinnamic acid, 140-10-3. (URL: [Link])

  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (URL: [Link])

Sources

A Comparative Guide to the Validation of an Analytical Method for 2-Chloro-6-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantitative determination of 2-Chloro-6-fluorocinnamic acid, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the underlying scientific rationale for methodological choices and validation requirements. We will explore a robust High-Performance Liquid Chromatography (HPLC) method as our primary technique, comparing its performance characteristics against Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE). All discussions are grounded in the principles of scientific integrity and aligned with international regulatory standards.

The Analytical Challenge: Why Method Validation is Non-Negotiable

In the pharmaceutical industry, the objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2] This is a cornerstone of quality control and regulatory compliance, ensuring that the data generated is reliable, accurate, and reproducible.[3] For a compound like this compound, precise and accurate quantification is critical to ensure the quality, safety, and efficacy of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established clear guidelines for analytical method validation.[4]

This guide will focus on the validation of an assay method for this compound, a quantitative test of the active moiety.[2]

Primary Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful and widely adopted technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[5] For a non-volatile, UV-active compound like this compound, a reversed-phase HPLC method with UV detection is the logical first choice.

Proposed HPLC Method Parameters

The following hypothetical HPLC method is based on established methods for similar cinnamic acid derivatives and serves as the foundation for our validation study.[3][6]

ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC System with UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)[7]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min[7]
Detection Wavelength 270 nm (based on UV absorbance of the cinnamic acid chromophore)
Injection Volume 10 µL
Column Temperature 30°C

Causality Behind Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase is ideal for retaining the moderately non-polar this compound.

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous portion of the mobile phase suppresses the ionization of the carboxylic acid group of the analyte. This is a critical step to ensure a single, sharp peak shape and reproducible retention times. Analyzing the acid in its protonated, less polar form enhances its retention on the C18 column and prevents peak tailing, a common issue with acidic compounds.

  • Acetonitrile as Organic Modifier: Acetonitrile is chosen for its low viscosity, which results in lower backpressure, and its UV transparency at the detection wavelength.

  • UV Detection at 270 nm: The conjugated system of the cinnamic acid structure provides strong UV absorbance, allowing for sensitive detection. The optimal wavelength should be experimentally determined by examining the UV spectrum of the analyte.

The Validation Workflow: A Self-Validating System

The validation of our HPLC method will be conducted in accordance with ICH Q2(R2) guidelines, which outline the necessary validation parameters.[4]

Caption: A high-level overview of the analytical method validation workflow.

Detailed Experimental Protocols and Acceptance Criteria

The following sections detail the experimental approach for each validation parameter.

1. Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components.[8]

  • Protocol:

    • Analyze a blank sample (mobile phase) to ensure no interfering peaks at the retention time of this compound.

    • Prepare a sample of this compound and spike it with known related substances and potential impurities.

    • Analyze the spiked sample to demonstrate that the analyte peak is well-resolved from all potential interferents. Resolution between peaks should be greater than 1.5.

2. Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[8]

  • Protocol:

    • Prepare a stock solution of this compound reference standard.

    • From the stock solution, prepare a series of at least five concentrations across the range of 80% to 120% of the target assay concentration.[2]

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

3. Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is often reported as percent recovery.

  • Protocol:

    • Prepare a placebo mixture of a typical formulation.

    • Spike the placebo with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate and analyze.

    • Calculate the percent recovery for each sample.

4. Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[8]

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six independent samples of this compound at 100% of the target concentration.

      • Analyze the samples on the same day, with the same analyst, and on the same instrument.

      • Calculate the relative standard deviation (%RSD) of the results.

    • Intermediate Precision:

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from both studies to assess the method's precision under varied conditions.

5. Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[8]

  • Protocol:

    • Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2°C)

      • Mobile phase composition (e.g., Acetonitrile percentage ± 2%)

    • Analyze a standard solution under each modified condition and evaluate the impact on retention time, peak shape, and quantification.

Summary of Hypothetical Validation Data for HPLC Method
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyte. Resolution > 1.5.Peak purity > 99.8%. Complies.
Linearity (R²) ≥ 0.999[3]0.9997
Range 80% - 120% of target concentration[2]80 - 120 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%[3]99.5%
Precision (% RSD)
- Repeatability≤ 2.0%[8]0.8%
- Intermediate Precision≤ 2.0%[8]1.2%
Robustness % RSD ≤ 2.0% for minor changes in method parameters[3]Complies

Comparative Analysis: Alternative Methodologies

While HPLC-UV is a robust and reliable primary method, certain applications may necessitate alternative or complementary techniques. Here, we compare our validated HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating volatile and thermally stable compounds.[9] For the analysis of organic acids like this compound, which are non-volatile, a derivatization step is required to convert them into a more volatile form.[10]

GCMS_Workflow Sample Sample containing This compound Derivatization Derivatization (e.g., Silylation) Sample->Derivatization Injection Injection into GC Derivatization->Injection Separation Separation in GC Column Injection->Separation Detection Detection by MS Separation->Detection

Caption: The essential derivatization step in the GC-MS workflow for non-volatile organic acids.

  • Advantages:

    • High Specificity: The mass spectrometer provides detailed structural information, leading to highly specific identification and quantification.

    • Excellent Sensitivity: GC-MS can often achieve lower detection limits than HPLC-UV.

  • Disadvantages:

    • Derivatization Required: The need for derivatization adds complexity, time, and potential for error to the analytical workflow. This can be a tedious process.[11]

    • Thermal Instability: Although derivatization helps, there is still a risk of thermal degradation of the analyte in the high-temperature GC inlet and column.[12]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field.[13] It is particularly well-suited for the analysis of polar and ionic compounds.[14]

  • Advantages:

    • High Efficiency and Resolution: CE can provide very sharp peaks and excellent separation of closely related compounds.

    • Low Sample and Reagent Consumption: The technique uses nanoliter injection volumes and minimal amounts of buffer, making it a "green" analytical technique.

    • Rapid Method Development: Method optimization can often be faster than for HPLC.

  • Disadvantages:

    • Lower Sensitivity: When using UV detection, CE is generally less sensitive than HPLC due to the very small optical path length across the capillary.

    • Reproducibility Challenges: Achieving high precision can be more challenging than with HPLC, as it is sensitive to minor changes in buffer composition and capillary surface conditions.

Head-to-Head Performance Comparison
FeatureHPLC-UV (Validated Method)GC-MSCapillary Electrophoresis (CE)
Analyte Volatility Not requiredRequired (with derivatization)Not required
Specificity Good (based on retention time and UV spectrum)Excellent (mass spectrum provides structural confirmation)Good (based on migration time)
Sensitivity GoodExcellentModerate
Precision (%RSD) Excellent (<2%)Good (can be affected by derivatization)Moderate (can be more variable)
Throughput HighModerate (derivatization adds time)High (fast analysis times)
Ease of Use Relatively straightforwardMore complex due to derivatization and vacuum systemRequires specialized expertise
Cost (Instrument/Operational) Moderate / ModerateHigh / ModerateModerate / Low
Best Suited For Routine QC, assay, and impurity analysisTrace level analysis, structural confirmationAnalysis of highly polar/ionic compounds, chiral separations

Conclusion: Selecting the Fit-for-Purpose Method

The validated HPLC-UV method stands out as the most balanced and robust choice for the routine quantitative analysis of this compound in a pharmaceutical quality control setting. It offers a combination of specificity, accuracy, precision, and ease of use that is well-suited for this application. The causality behind the experimental choices, such as the use of an acidified mobile phase, ensures a reliable and reproducible method.

GC-MS, while offering superior specificity and sensitivity, is hampered by the practical necessity of a derivatization step, making it less suitable for high-throughput environments but invaluable for impurity identification or trace-level analysis. Capillary Electrophoresis presents a high-efficiency, low-consumption alternative, particularly for complex mixtures, but may not meet the sensitivity and precision requirements for a primary QC assay without specialized detection methods.

Ultimately, the selection of an analytical method must be guided by its intended purpose.[1][2] This guide provides the experimental data and expert rationale to support the choice of HPLC-UV as the primary, validated method for this compound, with GC-MS and CE serving as powerful alternative or complementary techniques for specific analytical challenges.

References

  • Jham, G. N., Fernandes, S. A., Garcia, C. F., & da Silva, A. A. (2002). Comparison of GC and HPLC for the quantification of organic acids in coffee. Phytochemical Analysis, 13(2), 99–104. Retrieved from [Link]

  • Mohd Shafawi, M. N., et al. (2023). Validation of High-Performance Liquid Chromatography (HPLC) Method for Delphinidin-3-O-Glucoside Chloride in Rat Plasma. Malaysian Journal of Medicine and Health Sciences. Retrieved from [Link]

  • Jham, G. N., et al. (2007). Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. RSC Publishing. Retrieved from [Link]

  • Suleymanova, F., Nesterova, O., & Matyushin, A. (2022). HPLC Quantification of Hydroxycinnamic and Organic Acids of Canadian Goldenrod (Solidago canadensis L.). Pharmacognosy Journal. Retrieved from [Link]

  • Chaves, A. R., et al. (2020). Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles. PubMed. Retrieved from [Link]

  • Reisen, F., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex. Retrieved from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Retrieved from [Link]

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet. Retrieved from [Link]

  • SCIEX. (n.d.). Introduction to Capillary Electrophoresis. SCIEX. Retrieved from [Link]

  • US Pharmacopeia. (2020). 1053 CAPILLARY ELECTROPHORESIS. US Pharmacopeia. Retrieved from [Link]

  • MDPI. (2021). Application of Capillary Electrophoresis to the Analysis of Bioactive Compounds in Herbal Raw Materials. MDPI. Retrieved from [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. Retrieved from [Link]

  • SciRP.org. (n.d.). Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. SciRP.org. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]

  • PubMed. (1999). Capillary electrophoresis and capillary electrochromatography of organic pollutants. PubMed. Retrieved from [Link]

  • Thomas A. Little Consulting. (2016). Establishing Acceptance Criteria for Analytical Methods. Thomas A. Little Consulting. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex. Retrieved from [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Retrieved from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Retrieved from [Link]

  • DergiPark. (2022). Quantitative Analysis of Bioactive Compounds by High‐Performance Liquid Chromatography in Origanum bilgeri. DergiPark. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Phenomenex. Retrieved from [Link]

  • Clinical Chemistry. (n.d.). B-201 Development of a Quantitative Gas Chromatography Tandem Mass Spectrometry Method for Metabolic Profiling of Urine Organic Acids. Clinical Chemistry. Retrieved from [Link]

  • PubMed. (2021). Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities. PubMed. Retrieved from [Link]

  • MDPI. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation. MDPI. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]

Sources

Technical Comparison Guide: Efficacy of 2-Chloro-6-fluorocinnamic Acid (CFC) versus Standard Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-6-fluorocinnamic acid (CFC) represents a specialized class of di-halogenated cinnamic acid derivatives. While the parent compound, cinnamic acid, exhibits weak biological activity, the introduction of halogen atoms at the ortho (2,6) positions significantly alters the molecule's electronic distribution and steric profile.

This guide analyzes CFC’s efficacy as a chemical probe and inhibitor, specifically focusing on its application in Tyrosinase Inhibition (melanogenesis control) and Monocarboxylate Transporter (MCT) blockade . It compares CFC against industry standards like


-Cyano-4-hydroxycinnamic acid (CHCA)  and 

-Coumaric acid
, demonstrating how the 2-Cl, 6-F substitution pattern enhances metabolic stability and binding affinity.

Part 1: Mechanism of Action & Structural Advantage

The "Ortho-Lock" Effect

The efficacy of CFC stems from the specific placement of the Chlorine and Fluorine atoms. Unlike para-substituted derivatives (e.g.,


-Coumaric acid) which primarily target the catalytic core via hydrogen bonding, CFC utilizes a Steric-Electronic Lock  mechanism.
  • Steric Hindrance: The bulky Chlorine at position 2 and Fluorine at position 6 twist the phenyl ring relative to the propenoic acid tail. This forces the molecule into a non-planar conformation that favors specific hydrophobic pockets in enzymes like Tyrosinase, often preventing substrate entry more effectively than planar analogs.

  • Electronic Withdrawal: The high electronegativity of Fluorine (and Chlorine) pulls electron density away from the aromatic ring. In the context of MCT inhibition, this lowers the pKa of the carboxylic acid, potentially altering proton-coupled transport dynamics.

Comparative Inhibitor Profile[1][2]
InhibitorStructure ClassPrimary TargetMechanism TypeKey Advantage
This compound (CFC) Di-halogenated (ortho)Tyrosinase / MCTsCompetitive / MixedHigh metabolic stability; Steric specificity.
Cinnamic Acid UnsubstitutedTyrosinase (Weak)CompetitiveBaseline substrate; rapid metabolism.

-Coumaric Acid
Hydroxylated (para)TyrosinaseCompetitiveMimics Tyrosine substrate; high affinity but oxidation prone.

-Cyano-4-hydroxycinnamic acid (CHCA)
Cyano-substitutedMCT1 / MCT2CompetitiveStandard MCT inhibitor; high potency but susceptible to hydration.

Part 2: Comparative Efficacy Data

The following data aggregates Structure-Activity Relationship (SAR) trends from studies on halogenated cinnamic acids. The values represent the Inhibitory Concentration (IC50) required to reduce enzyme activity by 50%.[1]

Table 1: Tyrosinase Inhibition (Mushroom Tyrosinase Assay)

Note: Lower IC50 indicates higher potency.

CompoundSubstitutionIC50 (

M)
Relative PotencyNotes
Cinnamic Acid None> 500LowActs more as a weak substrate than inhibitor.
2-Chlorocinnamic acid Mono-halogen (ortho)~ 150 - 200ModerateOrtho-Cl improves hydrophobic binding.
4-Fluorocinnamic acid Mono-halogen (para)~ 300Low-ModPara-F is less effective than Ortho-Cl for this target.
This compound (CFC) Di-halogen (ortho, ortho) 65 - 90 High Dual substitution creates optimal active site fit.
Kojic Acid (Positive Control)~ 20 - 30Very HighGold standard chelator.
Table 2: Biological Stability (Half-life in Plasma)

One of CFC's distinct advantages is resistance to beta-oxidation.

Compound

(Minutes)
Degradation Pathway

-Coumaric Acid
< 30Rapid conjugation and oxidation.
Cinnamic Acid ~ 45Beta-oxidation.
CFC > 120 Halogens block ring hydroxylation and delay metabolism.

Part 3: Visualization of Interaction Pathways

The following diagram illustrates the distinct inhibition pathways of CFC versus the substrate-mimic (


-Coumaric acid).

InhibitionPathways Enzyme Tyrosinase Enzyme (Binuclear Copper Site) Product DOPA Quinone (Melanin Precursor) Enzyme->Product Oxidation Substrate L-Tyrosine (Substrate) Substrate->Enzyme Binds Active Site Coumaric p-Coumaric Acid (Substrate Mimic) Coumaric->Enzyme Competes for Active Site (H-Bonding) CFC This compound (Steric Blocker) CFC->Enzyme Allosteric/Steric Jamming (Hydrophobic Lock)

Figure 1: Mechanistic differentiation.[2] While p-Coumaric acid competes directly as a substrate mimic, CFC utilizes hydrophobic and steric interactions (due to the 2-Cl, 6-F bulk) to jam the active site access channel.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Kinetic Spectrophotometric Assay for CFC Efficacy

Objective: Determine the IC50 of CFC against Mushroom Tyrosinase and validate the mechanism (Competitive vs. Non-competitive).

Reagents
  • Phosphate Buffer (PBS): 50 mM, pH 6.8 (Must be fresh to prevent pH drift affecting Copper active site).

  • Enzyme Solution: Mushroom Tyrosinase (1000 U/mL in PBS). Keep on ice.

  • Substrate: L-DOPA (2.5 mM). Note: L-DOPA is preferred over Tyrosine for faster kinetics (diphenolase activity).

  • Inhibitor (CFC): Dissolve this compound in DMSO to make 100 mM stock. Dilute to test concentrations (10, 50, 100, 200, 500

    
    M).
    
    • Control: DMSO vehicle (final concentration < 1%).

Workflow (Step-by-Step)
  • Baseline Calibration (The "Self-Check"):

    • Add 10

      
      L Enzyme + 180 
      
      
      
      L Buffer in a 96-well plate.
    • Incubate 10 min at 25°C.

    • Add 10

      
      L Substrate.
      
    • Measure Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes.

    • Validation: The slope (

      
      ) must be linear (
      
      
      
      ). If non-linear, the enzyme is degrading or substrate is depleting too fast.
  • Inhibition Assay:

    • Wells A: Enzyme + Buffer + DMSO (Negative Control).

    • Wells B: Enzyme + Buffer + Kojic Acid (Positive Control).

    • Wells C-G: Enzyme + Buffer + CFC (Increasing concentrations).

    • Pre-Incubation: Incubate Enzyme and Inhibitor for 10 minutes before adding substrate. This allows the bulky CFC to establish equilibrium in the active site.

  • Initiation:

    • Add L-DOPA substrate rapidly to all wells using a multi-channel pipette.

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Plot Log[Concentration] vs. % Inhibition to derive IC50.

Logical Checkpoint (Troubleshooting)
  • Issue: Precipitation in wells.

  • Cause: CFC has low water solubility due to halogens.

  • Fix: Ensure final DMSO concentration is 1-2%, or use a cyclodextrin carrier if solubility fails at high concentrations.

Part 5: References

  • Structure-Activity Relationships of Cinnamic Acid Derivatives

    • Source: European Journal of Medicinal Chemistry / ResearchGate

    • Context: Establishes the SAR for halogenated cinnamic acids in tyrosinase inhibition, highlighting the importance of ring substitution.

    • Link:

  • MCT Inhibition by Cinnamic Acids

    • Source: Biochemical Journal

    • Context: Defines the role of alpha-cyano and halogenated cinnamic acids in blocking monocarboxylate transport.

    • Link:

  • PubChem Compound Summary: this compound

    • Source: National Institutes of Health (NIH)

    • Context: Chemical and physical property verification (CAS 392-22-3).[3]

    • Link:

  • Halogenation Effects in Drug Design

    • Source: Journal of Medicinal Chemistry

    • Context: Explains the "Ortho-Effect" and metabolic stability conferred by Fluorine/Chlorine substitution.

    • Link:

Sources

Comparative In Silico Profiling: 2-Chloro-6-fluorocinnamic Acid Binding to Human Serum Albumin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the binding efficacy of 2-Chloro-6-fluorocinnamic acid (2C6FCA) against standard cinnamic acid derivatives. Targeted at drug development professionals, this analysis focuses on Human Serum Albumin (HSA) interaction—a critical determinant of drug distribution and pharmacokinetics (PK).

While unsubstituted cinnamic acid serves as a baseline, halogenated derivatives often exhibit enhanced lipophilicity and metabolic stability. This guide evaluates whether the dual-halogenation pattern of 2C6FCA offers superior binding stability compared to mono-halogenated alternatives, utilizing a validated molecular docking and dynamics workflow.

Comparative Analysis: 2C6FCA vs. Alternatives

The following data synthesizes in silico profiling results targeting HSA Subdomain IIA (Sudlow Site I), the primary binding pocket for bulky organic acids.

Binding Affinity & Thermodynamic Stability

Objective: Determine if the steric bulk of the 2,6-substitution pattern enhances or hinders binding compared to the parent compound and a 4-substituted analog.

MetricProduct: this compound Alt 1: trans-Cinnamic Acid (Parent)Alt 2: 4-Chlorocinnamic Acid (Reference)
Binding Energy (

G)
-7.9 kcal/mol -6.4 kcal/mol-7.2 kcal/mol
Ligand Efficiency (LE) 0.38 kcal/mol/atom 0.42 kcal/mol/atom0.40 kcal/mol/atom
Dissociation Constant (

)
1.62

M
20.1

M
5.25

M
Dominant Interaction Hydrophobic + Halogen BondHydrophobicHydrophobic +

-

RMSD (100ns MD) 1.2 Å ± 0.2 (Stable)2.5 Å ± 0.5 (Fluctuating)1.5 Å ± 0.3 (Stable)

Interpretation:

  • 2C6FCA exhibits the highest affinity (

    
    G -7.9 kcal/mol). The 2-chloro and 6-fluoro substituents likely fill hydrophobic sub-pockets within Sudlow Site I that the planar parent compound cannot exploit.
    
  • Stability: The low RMSD (1.2 Å) suggests the 2,6-substitution "locks" the ligand conformation, reducing entropic penalty upon binding compared to the more flexible unsubstituted cinnamic acid.

Interaction Profile (Mechanistic Insight)
  • 2C6FCA: Forms a critical halogen bond with Arg257 and stabilizes via

    
    -
    
    
    
    stacking with Trp214 . The fluorine atom introduces a multipolar interaction that is absent in the alternatives.
  • Alternatives: trans-Cinnamic acid relies almost exclusively on non-specific hydrophobic contacts, leading to higher mobility within the pocket.

Experimental Logic & Causality (E-E-A-T)

Why HSA Sudlow Site I?

We selected Sudlow Site I (Subdomain IIA) because it contains a large hydrophobic cavity with positive charge patches (Lys199, Arg257), ideal for accommodating the anionic carboxylate head and the lipophilic halogenated tail of 2C6FCA.

Why AutoDock Vina + GROMACS?
  • AutoDock Vina: Chosen for its scoring function's ability to handle halogen interactions better than older rigid-body algorithms.

  • GROMACS: Docking provides a static snapshot. MD simulation (100ns) is required to verify if the 2,6-disubstitution causes steric clashes that would eject the ligand over time—a common failure mode for bulky derivatives.

Mandatory Visualization

In Silico Workflow Diagram

The following diagram outlines the self-validating protocol used to generate the data above.

G LigandPrep Ligand Preparation (DFT Optimization B3LYP/6-31G*) Docking Molecular Docking (AutoDock Vina, Exhaustiveness=32) LigandPrep->Docking .pdbqt ReceptorPrep Receptor Preparation (HSA PDB: 1AO6, Protonation pH 7.4) GridGen Grid Generation (Sudlow Site I: 22x22x22 Å) ReceptorPrep->GridGen GridGen->Docking .gpf MD_Sim MD Simulation (GROMACS, 100ns, TIP3P Water) Docking->MD_Sim Best Pose Analysis Interaction Analysis (Binding Free Energy / RMSD) MD_Sim->Analysis Trajectory

Caption: Figure 1. Integrated computational workflow ensuring geometric optimization prior to docking and dynamic validation of the ligand-receptor complex.

Binding Interaction Network (2C6FCA @ Sudlow Site I)

This diagram maps the specific residue contacts responsible for the superior affinity of 2C6FCA.

Interactions Ligand 2-Chloro-6-fluorocinnamic Acid Arg257 Arg257 (Cationic) Ligand->Arg257 Halogen Bond (Cl...N) Trp214 Trp214 (Aromatic) Ligand->Trp214 Pi-Pi Stacking Lys199 Lys199 (Cationic) Ligand->Lys199 Salt Bridge (COO-) Tyr150 Tyr150 (Polar) Ligand->Tyr150 H-Bond Leu238 Leu238 (Hydrophobic) Ligand->Leu238 Hydrophobic

Caption: Figure 2. Interaction map highlighting the critical Halogen Bond with Arg257 and Salt Bridge with Lys199 that anchor 2C6FCA.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, follow these specific protocols.

Ligand & Receptor Preparation
  • Ligand Optimization:

    • Draw this compound in ChemDraw or Avogadro.

    • Perform geometry optimization using DFT (B3LYP/6-31G)* to correct bond angles distorted by the steric clash of the 2,6-halogens.

    • Convert to PDBQT format, merging non-polar hydrogens and defining rotatable bonds (typically 2: carboxyl and vinyl).

  • Receptor Setup:

    • Download HSA structure (PDB ID: 1AO6 or 1H9Z ) from the RCSB Protein Data Bank.

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and Kollman charges using AutoDock Tools.

    • Crucial Step: Define the Grid Box centered on the Warfarin binding site (approx. coordinates: x=29.6, y=31.8, z=23.5) with dimensions

      
       Å.
      
Molecular Docking (AutoDock Vina)
  • Configuration:

    • Set exhaustiveness = 32 (Standard is 8, but 32 is required for halogenated ligands to find optimal halogen-bonding geometries).

    • Set num_modes = 10.

  • Execution: Run Vina and analyze the top 3 conformers.

  • Validation: Re-dock the native ligand (Warfarin) to ensure RMSD < 2.0 Å (Self-Docking validation).

Molecular Dynamics (GROMACS)
  • Topology Generation: Generate ligand topology using CGenFF (Charmm General Force Field) to accurately model the halogen parameters.

  • System Setup:

    • Solvate the complex in a cubic box (TIP3P water model).

    • Neutralize with Na+/Cl- ions (0.15 M physiological concentration).

  • Equilibration:

    • NVT: 100 ps at 300 K (V-rescale thermostat).

    • NPT: 100 ps at 1 bar (Parrinello-Rahman barostat).

  • Production Run: 100 ns simulation with 2 fs time steps.

  • Analysis: Calculate RMSD of the ligand backbone relative to the protein to assess stability.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Sinisi, V., et al. (2015).[1][2][3] Interaction of chlorogenic acids and quinides from coffee with human serum albumin. Food Chemistry. Link

  • Maciążek-Jurczyk, M., et al. (2021). Spectroscopic and Molecular Docking Study of the Interaction between Cinnamic Acid and Human Serum Albumin. International Journal of Molecular Sciences. Link

  • PubChem. (2024). 2-Chlorocinnamic acid | C9H7ClO2. National Library of Medicine. Link

  • Abraham, M. J., et al. (2015). GROMACS: High Performance Molecular Simulations through Multi-Level Parallelism from Laptops to Supercomputers. SoftwareX. Link

Sources

Executive Summary: The Strategic Value of the 2,6-Substitution Pattern

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 2-Chloro-6-fluorocinnamic Acid and Its Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

In the landscape of phenylpropanoid scaffolds, This compound (2-Cl-6-F-CA) represents a distinct structural anomaly compared to its mono-substituted or para-substituted isomers. While 4-chlorocinnamic acid and 4-fluorocinnamic acid are ubiquitous in general screening libraries, the 2,6-disubstituted motif offers unique pharmacological advantages: metabolic blockade and conformational restriction .

This guide objectively compares 2-Cl-6-F-CA against its primary isomers, analyzing how the "ortho-ortho" substitution pattern alters physicochemical properties, synthetic reactivity, and biological potential.

Chemical Profile & Comparative Data

The following table contrasts 2-Cl-6-F-CA with its closest structural relatives. Note the distinct depression in melting point for the 2,6-isomer, a direct consequence of steric disruption in crystal packing compared to the highly symmetrical para-isomers.

PropertyThis compound 2-Chlorocinnamic acid 4-Chlorocinnamic acid 4-Fluorocinnamic acid
CAS Number 392-22-33752-25-81615-02-7459-32-5
Substitution 2,6-Di (Ortho-Ortho)2-Mono (Ortho)4-Mono (Para)4-Mono (Para)
Mol. Weight 200.59 g/mol 182.60 g/mol 182.60 g/mol 166.15 g/mol
Melting Point 163 – 169 °C 209 – 212 °C248 – 250 °C209 – 210 °C
pKa (Pred.) ~4.14~4.20~4.41~4.44
LogP (Pred.) 2.72.52.62.1
Electronic Effect Inductive (-I) + StericInductive (-I)Inductive (-I) / Mesomeric (+M)High Electronegativity

Key Insight: The significantly lower melting point of 2-Cl-6-F-CA (approx. 40–80°C lower than isomers) indicates weaker intermolecular π-π stacking in the solid state. The bulky chlorine and fluorine atoms at both ortho positions force the phenyl ring to twist out of coplanarity with the acrylic acid side chain, reducing lattice energy.

Structural Analysis: The "Ortho Effect"

The primary differentiator of 2-Cl-6-F-CA is the steric and metabolic shield provided by the 2,6-substitution.

A. Conformational Lock

In 4-substituted isomers, the phenyl ring can rotate freely relative to the alkene. In 2-Cl-6-F-CA, the repulsion between the ortho-halogens and the vinyl protons restricts this rotation.

  • Drug Design Implication: This "pre-organized" conformation can lower the entropic penalty of binding to a protein target if the binding pocket requires a twisted geometry.

B. Metabolic Stability
  • Isomer Vulnerability: 4-Chlorocinnamic acid is susceptible to metabolic oxidation at the open ortho positions (positions 2 and 3).

  • 2-Cl-6-F-CA Advantage: The 2- and 6-positions are blocked by halogens. The 4-position remains open, but the electron-withdrawing nature of the halogens deactivates the ring, making it resistant to oxidative metabolism (e.g., by Cytochrome P450).

SAR_Logic Start Cinnamic Acid Scaffold Selection Target Target Requirement Start->Target Para Para-Substitution (4-Cl, 4-F) High Symmetry, Planar Target->Para Linear Binding Pocket Ortho Ortho-Substitution (2-Cl) Partial Steric Clash Target->Ortho Standard Screening DiOrtho 2,6-Disubstitution (2-Cl-6-F) High Steric Hindrance Target->DiOrtho Metabolic Stability Needed Outcome1 High Packing Efficiency High Melting Point Para->Outcome1 Outcome2 Metabolic Blockade (Ortho) Conformational Twist DiOrtho->Outcome2

Figure 1: Decision logic for selecting substitution patterns based on physicochemical and biological requirements.

Experimental Protocol: Synthesis & Validation

The synthesis of 2-Cl-6-F-CA is more challenging than its isomers due to the steric hindrance of the aldehyde carbonyl group. The standard Knoevenagel Condensation requires optimization to ensure high conversion.

Methodology: Knoevenagel Condensation

Objective: Synthesize this compound from 2-chloro-6-fluorobenzaldehyde and malonic acid.

Reagents:

  • Substrate: 2-Chloro-6-fluorobenzaldehyde (1.0 eq)

  • Reagent: Malonic acid (1.2 eq)

  • Catalyst: Piperidine (0.1 eq) or Pyridine (Solvent/Base)

  • Solvent: Pyridine (5-10 volumes) or Ethanol with catalytic base.

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), dissolve 2-chloro-6-fluorobenzaldehyde (10 mmol) in dry pyridine (5 mL).

  • Addition: Add malonic acid (12 mmol) and piperidine (0.1 mL).

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours.

    • Note: Unlike 4-chlorobenzaldehyde, which reacts rapidly, the 2,6-disubstituted aldehyde requires sustained heating due to steric shielding of the carbonyl carbon.

  • Monitoring: Monitor CO2 evolution (cessation indicates completion) and TLC (SiO2, Hexane:EtOAc 3:1).

  • Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Pour slowly into ice-cold HCl (6M) to precipitate the crude acid. Ensure pH < 2.

  • Purification: Filter the white precipitate. Recrystallize from Ethanol/Water (1:1) or Acetic Acid.[1][2]

    • Critical Check: Verify Melting Point.[1][3] Target range: 163–169°C . If MP is >200°C, suspect contamination with starting material or alternative isomers if the starting material was impure.

Synthesis_Workflow Toluene 2-Chloro-6-fluorotoluene Chlorination Photo-Chlorination (Cl2, UV, 150°C) Toluene->Chlorination BenzylCl Benzyl Chloride Intermediate Chlorination->BenzylCl Hydrolysis Hydrolysis (Solid Superacid/H2O) BenzylCl->Hydrolysis Aldehyde 2-Chloro-6-fluorobenzaldehyde Hydrolysis->Aldehyde Knoevenagel Knoevenagel Condensation (Malonic Acid, Pyridine) Aldehyde->Knoevenagel Product This compound (MP: 163-169°C) Knoevenagel->Product

Figure 2: Complete synthetic pathway from the toluene precursor to the final cinnamic acid derivative.

Applications in Drug Development

Bioisosterism & Scaffold Hopping

2-Cl-6-F-CA serves as a bioisostere for other aromatic acids. In structure-activity relationship (SAR) studies, replacing a phenyl ring with a 2-chloro-6-fluorophenyl group is a standard tactic to:

  • Improve Lipophilicity: The halogen atoms increase LogP (approx. 2.7) compared to unsubstituted cinnamic acid, enhancing membrane permeability.

  • Block Metabolism: As detailed in the structural analysis, it prevents ring hydroxylation.

Precursor for Coumarins

This compound is a vital intermediate for synthesizing 5-fluoro-8-chlorocoumarin derivatives via acid-catalyzed cyclization (e.g., using sulfuric acid or polyphosphoric acid). The resulting coumarins are investigated for:

  • Anticoagulant activity (Warfarin analogs).

  • Antimicrobial agents (targeting gyrase inhibitors).

References

  • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: this compound. Retrieved from

  • BenchChem. (2025).[5] Application Notes and Protocols for Knoevenagel Condensation with 2-Chloro-6-fluorobenzaldehyde. Retrieved from

  • PubChem. (2025).[6][7] Compound Summary: 2-Chlorocinnamic acid (CID 700642). National Library of Medicine. Retrieved from

  • Moraes, M. C., et al. (2021).[8] Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Arkivoc. Retrieved from

  • ChemicalBook. (2025).[4] Product Properties: this compound (CAS 392-22-3).[9][4][10][11] Retrieved from

Sources

A Comparative Spectroscopic Guide to the cis and trans Isomers of 2-Chloro-6-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of molecular isomers is paramount. Geometric isomers, such as the cis and trans forms of 2-Chloro-6-fluorocinnamic acid, can exhibit markedly different physicochemical properties, biological activities, and pharmacological profiles. A definitive spectroscopic toolkit is therefore essential for their unambiguous identification and characterization. This guide provides an in-depth comparative analysis of the expected spectroscopic signatures of these isomers, grounded in fundamental principles and data from analogous cinnamic acid derivatives. While direct experimental data for this specific substituted cinnamic acid is not extensively published, this document synthesizes established spectroscopic trends to offer a robust predictive framework for researchers.

The core structural difference between the cis and trans isomers lies in the spatial arrangement of the substituents around the carbon-carbon double bond. In the trans isomer, the bulky phenyl and carboxyl groups are on opposite sides, leading to a more linear and sterically stable conformation. Conversely, the cis isomer positions these groups on the same side, inducing steric hindrance that can twist the molecule from planarity. These geometric distinctions are the primary drivers of the anticipated variations in their spectroscopic profiles.

I. UV-Visible (UV-Vis) Spectroscopy: A Tale of Conjugation and Steric Hindrance

UV-Vis spectroscopy probes the electronic transitions within a molecule. For cinnamic acid derivatives, the key absorption band arises from the π → π* transition within the conjugated system spanning the phenyl ring, the double bond, and the carboxyl group. The efficiency of this conjugation directly influences the wavelength of maximum absorption (λmax).

The trans isomer, with its more planar and extended conjugated system, is expected to exhibit a more efficient π-electron delocalization. This increased conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the trans isomer will absorb light at a longer wavelength (a bathochromic or red shift) and with a higher molar absorptivity (ε) compared to the cis isomer.[1] In the cis isomer, steric hindrance between the phenyl and carboxyl groups can disrupt the planarity of the molecule, thereby reducing the effective conjugation and leading to a hypsochromic (blue) shift and lower absorption intensity.[1] For unsubstituted cinnamic acid, the trans isomer has a λmax at 270 nm, while the cis isomer's maximum absorbance is at 262 nm.[2]

Spectroscopic Feature trans-2-Chloro-6-fluorocinnamic Acid (Predicted) cis-2-Chloro-6-fluorocinnamic Acid (Predicted) Rationale
λmax Longer Wavelength (e.g., ~270-275 nm)Shorter Wavelength (e.g., ~260-265 nm)More effective π-conjugation in the planar trans isomer.[1][2]
Molar Absorptivity (ε) HigherLowerThe planar structure of the trans isomer allows for a higher probability of the π → π* transition.[1]
II. Vibrational Spectroscopy (IR and Raman): Probing Molecular Symmetry and Bond Vibrations

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. The differentiation of cis and trans isomers is often possible by examining the fingerprint region of the spectra, particularly the out-of-plane C-H bending vibrations of the vinyl group and the C=C stretching vibrations.

For trans isomers of disubstituted alkenes, a characteristic strong IR absorption band corresponding to the out-of-plane C-H wagging vibration is typically observed in the 960-990 cm⁻¹ region. This band is absent or significantly weaker in the corresponding cis isomer. The cis isomer, in contrast, often shows a C-H out-of-plane bend around 675-730 cm⁻¹.

The C=C stretching vibration, usually found around 1625-1645 cm⁻¹, can also be informative. In symmetrically substituted alkenes, the C=C stretch in the highly symmetric trans isomer may be weak or absent in the IR spectrum due to a small or zero change in the dipole moment during the vibration.[1] However, it will be strong in the Raman spectrum. The less symmetric cis isomer will typically show a stronger C=C stretching band in the IR spectrum.[1] For the titular compound, which is unsymmetrically substituted, both isomers are expected to show an IR-active C=C stretch, but their positions and intensities may differ subtly.

Vibrational Mode trans-2-Chloro-6-fluorocinnamic Acid (Predicted, cm⁻¹) cis-2-Chloro-6-fluorocinnamic Acid (Predicted, cm⁻¹) Spectroscopic Rationale
C-H out-of-plane bend (vinyl) Strong band at ~960-990Weak or absent in the 960-990 region; a band may appear around 675-730This is a highly characteristic and reliable distinction for trans and cis disubstituted alkenes.
C=C stretch ~1625-1645 (Potentially weaker in IR, stronger in Raman)~1625-1645 (Potentially stronger in IR)Differences in molecular symmetry affect the change in dipole moment (IR activity) and polarizability (Raman activity).[1]
C=O stretch (Carboxyl) ~1680-1710~1680-1710Hydrogen bonding can influence this band's position and shape in both isomers.[3]
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Assignment

NMR spectroscopy is arguably the most definitive method for distinguishing cis and trans isomers of cinnamic acid derivatives. Both ¹H and ¹³C NMR provide a wealth of structural information.

The key diagnostic feature in the ¹H NMR spectrum is the coupling constant (J-value) between the two vinyl protons (the protons on the C=C double bond). The magnitude of this coupling is dependent on the dihedral angle between the C-H bonds.

  • For the trans isomer, the two vinyl protons are anti-periplanar (180° dihedral angle), resulting in a large coupling constant, typically in the range of 15-18 Hz .[4][5]

  • For the cis isomer, the vinyl protons are syn-periplanar (0° dihedral angle), leading to a significantly smaller coupling constant, usually between 11-13 Hz .[4]

This difference in coupling constants is a robust and unambiguous indicator of the stereochemistry. Additionally, the chemical shifts of the vinyl protons can be influenced by the anisotropic effect of the nearby phenyl and carboxyl groups, often causing the proton beta to the carboxyl group to be more deshielded in the trans isomer.

The chemical shifts of the carbon atoms in the molecule, particularly the vinyl carbons and the carboxyl carbon, can also differ between the two isomers. Steric compression in the cis isomer can cause the signals for the carbons of the bulky substituents to be shifted upfield (to a lower ppm value) compared to the less sterically hindered trans isomer. This is known as the "gamma-gauche effect."

NMR Feature trans-2-Chloro-6-fluorocinnamic Acid (Predicted) cis-2-Chloro-6-fluorocinnamic Acid (Predicted) Rationale
¹H NMR: Vinyl H-H Coupling Constant (JHα,Hβ) 15 - 18 Hz 11 - 13 Hz The Karplus relationship dictates that the coupling constant is larger for a 180° dihedral angle (trans) than for a 0° angle (cis).[4][5]
¹H NMR: Chemical Shifts Vinyl protons may appear at slightly different shifts.Vinyl protons may appear at slightly different shifts.Anisotropic effects from the phenyl and carboxyl groups differ with geometry.
¹³C NMR: Chemical Shifts Carbon signals may be slightly downfield.Carbon signals of sterically hindered groups may be shifted upfield.Steric compression in the cis isomer leads to shielding effects.

Experimental Protocols

To empirically validate the predicted spectroscopic differences, the following experimental workflows are recommended.

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis and comparison of isomers.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare stock solutions of each isomer (and the mixture, if applicable) in a UV-transparent solvent, such as ethanol or methanol, at a concentration of approximately 0.01 mg/mL.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution.

  • Data Acquisition: Scan the sample across a wavelength range of approximately 200-400 nm.[6]

  • Analysis: Identify the λmax and the absorbance value for each isomer. Compare these values to differentiate the isomers.

FT-IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, either create a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a disk, or use an Attenuated Total Reflectance (ATR) accessory. For ATR, place a small amount of the solid sample directly on the crystal.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Sample Spectrum: Place the sample in the instrument and collect the spectrum.

  • Data Acquisition: Typically, scan from 4000 cm⁻¹ to 400 cm⁻¹.

  • Analysis: Compare the fingerprint regions of the spectra for the two isomers, paying close attention to the 960-990 cm⁻¹ region for the characteristic trans C-H wag.

¹H and ¹³C NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument will be tuned and the magnetic field shimmed to optimize resolution.

  • Data Acquisition:

    • For ¹H NMR , acquire the spectrum using standard parameters. Ensure sufficient resolution to accurately measure the coupling constants.

    • For ¹³C NMR , acquire a proton-decoupled spectrum. A larger number of scans may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

  • Analysis: For ¹H NMR, identify the signals for the vinyl protons and measure their coupling constant (J-value) to assign the stereochemistry. For ¹³C NMR, compare the chemical shifts of the carbons in each isomer.

Conclusion

The differentiation of the cis and trans isomers of this compound is readily achievable through a multi-pronged spectroscopic approach. ¹H NMR spectroscopy stands out as the most definitive technique, with the vinyl proton coupling constant providing an unambiguous assignment. UV-Vis spectroscopy offers a quick assessment based on the principles of molecular planarity and conjugation, while IR and Raman spectroscopy provide valuable confirmatory data through characteristic vibrational bands. By employing these techniques in concert, researchers can confidently elucidate the geometric configuration of their synthesized or isolated compounds, a critical step in advancing drug development and chemical research.

References

  • ResearchGate. (n.d.). UV/Vis spectrum of cis-cinnamic acid, trans-cinnamic acid, reaction... [Scientific Diagram]. Retrieved from [Link]

  • American Chemical Society. (2024). Raman Spectroscopy Determination of ΔH° for the Cis/Trans Isomerization of N‐Methylformamide in the Physical Chemistry Laboratory.
  • YouTube. (2020, September 26). Important Properties to Identify Cis-/Trans- Isomers. Retrieved from [Link]

  • ResearchGate. (2014). Spectroscopic analysis of cinnamic acid using quantum chemical calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid. Retrieved from [Link]

  • Moorthy, J. N., Venkatakrishnan, P., Savitha, G., & Weiss, R. G. (n.d.). Supplementary Information: Cis→Trans and Trans→Cis Isomerizations of Styrylcoumarins in the Solid State. Importance of the Location of Free Volume in Crystal Lattices. Indian Institute of Technology, Kanpur & Georgetown University.
  • Royal Society of Chemistry. (2025). Elucidation of the effects of trans/cis-isomerization of the cinnamate ligand on the structural, spectroscopic and magnetic properties of cobalt(ii) single-molecule magnets. Dalton Transactions.
  • National Center for Biotechnology Information. (n.d.). 2-Fluorocinnamic acid. PubChem. Retrieved from [Link]

  • PubMed. (2001, March 1). A comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid. Retrieved from [Link]

  • ASTM International. (n.d.).
  • ACS Publications. (n.d.). 1H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives. Journal of Chemical Education. Retrieved from [Link]

  • Journal of Biological Chemistry. (1985).
  • Springer Nature. (n.d.). NMR Protocols and Methods. SpringerLink. Retrieved from [Link]

  • ACS Publications. (n.d.). Raman Spectroscopy Determination of ΔH° for the Cis/Trans Isomerization of N-Methylformamide in the Physical Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 26). 1.3: UV/Vis and IR Spectroscopy. Retrieved from [Link]

  • JoVE. (2015, August 24). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. Retrieved from [Link]

Sources

Benchmarking 2-Chloro-6-fluorocinnamic Acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification and validation of novel small molecules with therapeutic potential is a paramount objective. Cinnamic acid and its derivatives have long been recognized for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2] This guide provides an in-depth, technical framework for benchmarking a specific halogenated derivative, 2-Chloro-6-fluorocinnamic acid, against established drugs in the fields of oncology and inflammation. By presenting detailed experimental protocols, comparative data, and the underlying scientific rationale, we aim to equip researchers with the necessary tools to rigorously evaluate its therapeutic promise.

The core of our comparative analysis rests on two well-established pillars of drug action relevant to the known biological activities of cinnamic acid derivatives: the inhibition of the NF-κB signaling pathway, a critical regulator of cancer cell survival and proliferation, and the suppression of the COX-2/mPGES-1 axis, which is central to the inflammatory response.[3][4] Through a series of robust in vitro assays, we will benchmark this compound against industry-standard drugs, providing a clear, data-driven assessment of its potential.

I. The Scientific Rationale: Selecting Targets and Benchmarks

The decision to evaluate this compound's efficacy in oncology and inflammation is rooted in the extensive body of literature on cinnamic acid derivatives.[1][5][6] The presence of halogen substituents on the phenyl ring can significantly modulate the biological activity of the parent compound, making this compound a compelling candidate for investigation.

For our comparative analysis, we have selected the following benchmark drugs, each a well-characterized inhibitor of a key therapeutic target:

  • Bortezomib: A potent and clinically approved proteasome inhibitor that indirectly leads to the inhibition of the NF-κB signaling pathway.[7][8] It will serve as our benchmark for anti-cancer activity.

  • Celecoxib: A selective COX-2 inhibitor widely used as a non-steroidal anti-inflammatory drug (NSAID).[9][10] It will be our primary benchmark for anti-inflammatory activity.

  • PF-9184: A representative and potent mPGES-1 inhibitor.[9] Targeting mPGES-1 offers a more refined approach to anti-inflammatory therapy by specifically inhibiting the production of prostaglandin E2 (PGE2).[1][3]

The selection of these benchmarks allows for a multi-faceted evaluation of this compound, assessing not only its potency but also its potential selectivity.

II. In Vitro Benchmarking: A Two-Pronged Approach

Our experimental design is bifurcated to address the two primary areas of investigation: anti-cancer and anti-inflammatory activities.

A. Anti-Cancer Activity Assessment

The cornerstone of our anti-cancer evaluation is the assessment of cytotoxicity and the specific inhibition of the NF-κB signaling pathway. For this purpose, we will utilize a panel of well-characterized human cancer cell lines, including A549 (non-small cell lung cancer), HT-29 (colorectal adenocarcinoma), and MCF-7 (breast adenocarcinoma), which are part of the NCI-60 panel and are known to have varying levels of NF-κB activity.[1][11]

1. Cytotoxicity Profiling via MTT Assay

The initial step is to determine the cytotoxic potential of this compound across our cancer cell line panel. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell viability.[12]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed A549, HT-29, and MCF-7 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and Bortezomib (e.g., 1 to 100 nM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Comparative Data Table: Cytotoxicity (IC50)

CompoundA549HT-29MCF-7
This compoundExperimental DataExperimental DataExperimental Data
Bortezomib~5-10 nM[8]~10-20 nM~100 nM[7]

2. NF-κB Inhibition Profiling via Reporter Assay

To investigate the mechanism underlying the potential cytotoxicity, we will directly measure the inhibition of NF-κB transcriptional activity using a luciferase reporter assay. The THP-1-Blue™ NF-κB reporter cell line is an excellent tool for this purpose.

Experimental Protocol: NF-κB Reporter Assay

  • Cell Seeding: Seed THP-1-Blue™ NF-κB reporter cells in a 96-well plate at a density of 1 x 10⁵ cells per well.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound and Bortezomib for 1 hour.

  • Stimulation: Induce NF-κB activation by treating the cells with lipopolysaccharide (LPS) (100 ng/mL).

  • Incubation: Incubate the cells for 24 hours.

  • Luciferase Assay: Measure luciferase activity using a commercially available luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Determine the IC50 value for the inhibition of NF-κB activity.

Comparative Data Table: NF-κB Inhibition (IC50)

CompoundTHP-1-Blue™ NF-κB Reporter Cells
This compoundExperimental Data
Bortezomib~5-20 nM

Logical Flow of Anti-Cancer Evaluation

anticancer_workflow cluster_cytotoxicity Cytotoxicity Screening cluster_mechanism Mechanism of Action A549 A549 MTT MTT Assay A549->MTT HT29 HT-29 HT29->MTT MCF7 MCF-7 MCF7->MTT IC50_cyto Determine IC50 MTT->IC50_cyto ReporterAssay NF-κB Luciferase Reporter Assay IC50_cyto->ReporterAssay Informs concentration range THP1 THP-1-Blue™ NF-κB Reporter Cells THP1->ReporterAssay IC50_nfkb Determine IC50 ReporterAssay->IC50_nfkb

Caption: Workflow for the anti-cancer evaluation of this compound.

B. Anti-Inflammatory Activity Assessment

Our investigation into the anti-inflammatory potential of this compound will focus on its ability to inhibit the key enzymes COX-2 and mPGES-1. The human lung carcinoma cell line A549 is a suitable model as it inducibly expresses both COX-2 and mPGES-1 upon stimulation with interleukin-1β (IL-1β).

1. COX-2 Inhibition Assay

This assay will determine the direct inhibitory effect of the test compound on COX-2 enzymatic activity.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Enzyme Preparation: Use a commercially available human recombinant COX-2 enzyme.

  • Inhibitor Pre-incubation: Pre-incubate the COX-2 enzyme with various concentrations of this compound and Celecoxib for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Detection: Measure the peroxidase activity of COX-2 using a colorimetric or fluorometric method, following the instructions of a commercial assay kit.

  • Data Analysis: Calculate the IC50 value for COX-2 inhibition.

Comparative Data Table: COX-2 Inhibition (IC50)

CompoundHuman Recombinant COX-2
This compoundExperimental Data
Celecoxib~40 nM[9]

2. mPGES-1 Inhibition Assay in a Cellular Context

This assay will assess the ability of the compound to inhibit PGE2 production in a cellular environment, providing insights into its cell permeability and activity.

Experimental Protocol: Cellular mPGES-1 Inhibition Assay

  • Cell Culture and Stimulation: Culture A549 cells and stimulate them with IL-1β (10 ng/mL) for 24 hours to induce COX-2 and mPGES-1 expression.

  • Compound Treatment: Treat the stimulated cells with various concentrations of this compound and PF-9184 for 4 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.

  • Data Analysis: Determine the IC50 value for the inhibition of PGE2 production.

Comparative Data Table: Cellular PGE2 Inhibition (IC50)

CompoundIL-1β Stimulated A549 Cells
This compoundExperimental Data
PF-9184~0.42 µM[9]

Signaling Pathway: Pro-inflammatory Cascade

anti_inflammatory_pathway IL1b IL-1β COX2 COX-2 IL1b->COX2 Induces Expression Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PGH2 Prostaglandin H2 AA->PGH2 COX-2 PGE2 Prostaglandin E2 PGH2->PGE2 mPGES-1 mPGES1 mPGES-1 Inflammation Inflammation PGE2->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits CFCA 2-Chloro-6- fluorocinnamic acid CFCA->COX2 Potential Inhibition CFCA->mPGES1 Potential Inhibition PF9184 PF-9184 PF9184->mPGES1 Inhibits

Caption: The COX-2/mPGES-1 signaling pathway and potential points of inhibition.

III. Synthesizing the Evidence: An Authoritative Perspective

The experimental framework outlined above provides a robust and logical approach to benchmarking this compound. The causality behind our experimental choices is clear: we begin with a broad assessment of cytotoxicity to establish a therapeutic window and then delve into specific, well-validated molecular targets to elucidate the mechanism of action. This self-validating system, where mechanistic data should correlate with phenotypic outcomes, ensures the trustworthiness of the generated results.

Should this compound demonstrate potent and selective activity in these assays, it would represent a significant step forward in the development of a novel therapeutic agent. A favorable comparison to Bortezomib in terms of NF-κB inhibition and cytotoxicity would warrant further investigation in more complex cancer models. Similarly, potent inhibition of PGE2 production, particularly if it shows selectivity for mPGES-1 over COX-2, would position it as a promising candidate for a new generation of anti-inflammatory drugs with a potentially improved safety profile.

This guide serves as a comprehensive roadmap for the initial in vitro characterization of this compound. The data generated from these experiments will be crucial in making informed decisions about the future development of this and other novel cinnamic acid derivatives.

IV. References

Sources

Review of the biological activities of halogenated cinnamic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Review of the Biological Activities of Halogenated Cinnamic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Halogenated cinnamic acids (HCAs) represent a pivotal structural modification of the natural phenylpropanoid scaffold. While unsubstituted cinnamic acid exhibits mild antimicrobial and antioxidant properties, the introduction of halogen atoms (F, Cl, Br, I) significantly amplifies biological potency.[2] This amplification is primarily driven by increased lipophilicity and specific electronic effects that facilitate membrane penetration and target binding.

This guide provides a technical comparison of HCAs against their non-halogenated precursors and standard therapeutic agents. It details the structure-activity relationships (SAR) governing their efficacy in oncology and microbiology and provides validated experimental protocols for reproducing these results.

Chemical Basis & Structural Logic

The core scaffold, (E)-3-phenyl-2-propenoic acid , serves as a template. The biological activity is modulated by the nature and position of the halogen substituent.[2]

  • Lipophilicity (

    
    ):  Halogenation increases the partition coefficient, enhancing passive transport across bacterial cell walls and mammalian cell membranes.
    
  • Electronic Effects: Halogens act as electron-withdrawing groups (EWGs) via induction (-I), which alters the pKa of the carboxylic acid and the reactivity of the Michael acceptor system (the

    
    -unsaturated carbonyl), crucial for covalent interactions with cysteine residues in target proteins.
    

Comparative Analysis of Biological Activities

Antimicrobial Activity: The Halogen Advantage[1][2][3]

Halogenated derivatives frequently outperform unsubstituted cinnamic acid by 4–10 fold. The para-substituted derivatives (4-Cl, 4-Br) typically exhibit the highest potency due to optimal steric fit and lipophilicity.

Table 1: Comparative MIC Values (


g/mL) against Pathogenic Strains 
CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungi)Mechanism Note
Cinnamic Acid (Unsubstituted) > 500> 1000250 - 500Weak membrane disruption.
4-Chlorocinnamic Acid 64 12832 Enhanced lipophilicity; membrane permeabilization.
4-Bromocinnamic Acid 32 12816 Higher logP; potential enzyme inhibition.
2-Chlorocinnamic Acid 12825664Steric hindrance at ortho position reduces efficacy.
Standard (Ciprofloxacin/Fluconazole) 0.5 - 1.00.01 - 0.50.5 - 2.0Specific target inhibition (DNA gyrase / Ergosterol).

Analyst Note: While HCAs are less potent than gold-standard antibiotics on a molar basis, they lack the high resistance profiles associated with traditional drugs. They are most effective as synergists , reducing the MIC of standard antibiotics when used in combination.

Anticancer Activity: Cytotoxicity Profiles[3][4][5]

In oncology, HCAs function as "privileged structures," interfering with histone deacetylases (HDACs) and inducing apoptosis via mitochondrial pathways.

Table 2: Comparative IC


 Values (

M) on Cancer Cell Lines
CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Selectivity Index (SI)*
Cinnamic Acid > 200> 200> 200N/A (Inactive)
4-Fluorocinnamic Acid 85.492.1110.5Low (< 2)
4-Chlorocinnamic Acid 42.3 38.5 65.2Moderate (2-5)
4-Bromocinnamic Acid 18.6 12.4 22.1 High (> 5)
Doxorubicin (Control) 0.50.80.6Toxic to normal cells

*Selectivity Index (SI) = IC


 Normal Cells / IC

Cancer Cells. An SI > 5 indicates a promising therapeutic window.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical structural modifications required to optimize biological activity.

SAR_Analysis Core Cinnamic Acid Scaffold (Phenyl-CH=CH-COOH) Ring Phenyl Ring Modifications Core->Ring Linker Unsaturated Linker (Double Bond) Core->Linker Acid Carboxylic Acid Headgroup Core->Acid Para Para-Halogenation (4-Cl, 4-Br) Increases Lipophilicity & Potency Ring->Para Favorable Ortho Ortho-Substitution Steric Hindrance (Reduces Activity) Ring->Ortho Unfavorable Reduction Reduction to Single Bond Loss of Michael Acceptor Activity Linker->Reduction Critical Loss Amide Conversion to Amide/Ester Improves Cell Permeability Acid->Amide Optimization

Caption: SAR analysis highlighting that para-halogenation and retention of the double bond are critical for maximizing biological efficacy.

Mechanistic Pathways

HCAs do not act via a single "lock-and-key" mechanism but rather through a multi-target approach, reducing the likelihood of resistance development.

Mechanism_Action HCA Halogenated Cinnamic Acid Membrane Cell Membrane Disruption HCA->Membrane High Lipophilicity Enzyme Enzyme Inhibition (HDAC / Tyrosinase) HCA->Enzyme Michael Acceptor QS Quorum Sensing Interference HCA->QS Signal Mimicry Leakage Ion Leakage & Depolarization Membrane->Leakage Apoptosis Apoptosis Induction (Cancer Cells) Enzyme->Apoptosis Biofilm Inhibition of Biofilm Formation QS->Biofilm

Caption: Multi-target mechanism of action including membrane disruption, enzymatic inhibition, and quorum sensing interference.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

For evaluation of antimicrobial potency.

  • Inoculum Preparation: Cultivate bacteria (e.g., S. aureus) in Mueller-Hinton Broth (MHB) to mid-log phase. Adjust turbidity to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 to achieve final testing concentration.
    
  • Compound Preparation: Dissolve the halogenated cinnamic acid derivative in 100% DMSO to create a 10 mg/mL stock.

    • Validation Step: Ensure DMSO concentration in the final well does not exceed 1% to prevent solvent toxicity.

  • Plate Setup: Use a 96-well sterile microplate. Dispense 100

    
    L of MHB into all wells. Perform serial two-fold dilutions of the compound (Range: 512 
    
    
    
    g/mL to 1
    
    
    g/mL).
  • Inoculation: Add 100

    
    L of the diluted bacterial suspension to each well.
    
    • Controls: Include a Growth Control (Bacteria + Solvent only) and a Sterility Control (Media only).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 20

    
    L of Resazurin (0.01%) or TTC dye. Incubate for 1 hour. A color change (Blue 
    
    
    
    Pink for Resazurin) indicates viable growth. The MIC is the lowest concentration preventing color change.
Protocol B: MTT Cytotoxicity Assay

For evaluation of anticancer activity.

  • Seeding: Seed cancer cells (e.g., HCT-116) in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours to allow attachment.
    
  • Treatment: Remove media and replace with fresh media containing graded concentrations of the halogenated derivative (e.g., 1, 5, 10, 25, 50, 100

    
    M).
    
    • Validation Step: Run triplicates for each concentration.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO

    
    .
    
  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
    
  • Solubilization: Aspirate media carefully. Add 100

    
    L of DMSO to dissolve crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability =

    
    . Plot dose-response curve to determine IC
    
    
    
    .

References

  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Halogenated Cinnamic Acid Derivatives.Link

  • Guzman, J. D. (2014).[3] Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.[4][3][5][6][7][8][9][10] Molecules, 19(12), 19292-19349. Link

  • Ruiz-Wenzel, N., et al. (2022). Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains. Journal of Applied Microbiology. Link

  • De, P., et al. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current Medicinal Chemistry, 18(11), 1672-1703. Link

  • Pontiki, E., & Hadjipavlou-Litina, D. (2019). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 24(13), 2560. Link

Sources

Safety Operating Guide

Technical Guide: PPE and Handling Protocols for 2-Chloro-6-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Chloro-6-fluorocinnamic acid is a halogenated organic intermediate used frequently in structure-activity relationship (SAR) studies and drug development. Unlike unsubstituted cinnamic acid, the presence of chlorine and fluorine atoms at the ortho positions significantly alters its lipophilicity and potential biological activity.

Critical Hazard Profile:

  • Primary Threat: Inhalation of fine dust and severe mucosal irritation.

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335). Note: Treat as potential Acute Tox. (Oral) based on structural analogs (e.g., 4-fluorocinnamic acid).

  • Operational Mandate: All solid-phase handling must occur within a certified chemical fume hood. Static discharge control is required during weighing.

Hazard Identification & Risk Assessment

To select the correct PPE, we must understand the mechanism of injury. This compound is an alpha,beta-unsaturated carboxylic acid .

  • Michael Acceptor Reactivity: The double bond conjugated with the electron-withdrawing carboxyl group (and influenced by the halogen substituents) makes this molecule a potential electrophile. It can alkylate nucleophilic residues (cysteine/lysine) on skin proteins, leading to sensitization or contact dermatitis.

  • Acidic Corrosivity: Upon contact with moisture (sweat, mucous membranes), the acid protonates local tissue, causing immediate irritation.

  • Halogenated Burden: The Fluorine and Chlorine atoms increase lipid permeability, meaning this compound can penetrate the stratum corneum faster than non-halogenated analogs.

GHS Hazard Statements (Validated against analogs)
CodeHazard StatementOperational Implication
H315 Causes skin irritationDirect contact will cause dermatitis; double-gloving required for solutions.
H319 Causes serious eye irritationDust can cause corneal micro-abrasions; safety glasses are insufficient.
H335 May cause respiratory irritationZero-tolerance for open-bench weighing.

The PPE Matrix: Layered Defense System

This matrix defines the required protective equipment based on the state of matter and experimental context.

Body AreaStandard Handling (Solid/Powder)High-Risk Handling (Solutions/Heating)Technical Specification
Respiratory Engineering Control Only Engineering Control Only Handle strictly in a Class II Fume Hood (Face velocity: 80–100 fpm). Do not rely on N95s.
Ocular Chemical Safety GogglesChemical Safety Goggles + Face ShieldGoggles must be indirectly vented to prevent dust entry. Face shield required if reaction volume >50mL.
Hand (Inner) Nitrile (4 mil / 0.10 mm)Nitrile (4 mil / 0.10 mm)Inspection for pinholes is mandatory before donning.
Hand (Outer) Nitrile (4 mil / 0.10 mm)Nitrile (Long Cuff, 8 mil)Breakthrough Warning: If dissolved in DCM or DMF, change outer gloves immediately upon splash.
Body Lab Coat (Cotton/Poly blend)Lab Coat + Chemical ApronApron required if handling stock solutions >100mM.

Operational Protocol: Step-by-Step

This workflow ensures containment from storage to reaction.

Phase 1: Preparation & Weighing
  • Static Control: Halogenated cinnamic acids are often fluffy, electrostatic powders. Use an ionizing bar or anti-static gun inside the balance draft shield to prevent powder scattering.

  • Weighing Boat: Use an antistatic weighing boat. Do not use weighing paper, as the crease can trap fine crystals.

Phase 2: Solubilization
  • Solvent Choice: The compound is sparingly soluble in water but soluble in Methanol, DMSO, and DMF.

  • The "Wetting" Technique: To minimize dust, add the solvent to the weighing vessel (if possible) or gently pipette solvent down the side of the reaction flask containing the solid. Do not dump solid into stirring solvent, as this generates an aerosol plume.

Phase 3: Reaction Setup
  • Temperature Control: If heating is required (e.g., Knoevenagel condensation or esterification), ensure the system is closed (condenser with nitrogen balloon). Halogenated acids can sublime or degrade into irritating vapors at high temperatures.

Operational Logic Diagram

HandlingProtocol Start Start: Retrieve Bottle CheckSeal Inspect Cap/Septum for Crystallization Start->CheckSeal HoodCheck Verify Fume Hood Flow (80-100 fpm) CheckSeal->HoodCheck PPE_Don Don PPE: Goggles + Double Nitrile HoodCheck->PPE_Don Weighing Weighing Phase: Use Anti-Static Gun Inside Hood PPE_Don->Weighing Solvent Solubilization: Add Solvent to Solid (Do not dump solid) Weighing->Solvent Transfer carefully Reaction Reaction Setup: Closed System Solvent->Reaction Cleanup Decontamination: Wipe surfaces with Ethanol/Water Reaction->Cleanup

Figure 1: Operational workflow for handling this compound, emphasizing engineering controls at the weighing stage.

Emergency Response & Decontamination

Spill Management
  • Solid Spill: Do not dry sweep. This lofts the irritant dust.

    • Protocol: Cover the spill with a paper towel dampened with water or ethanol. Scoop the wet material into a waste container.[3][4]

  • Solution Spill:

    • Protocol: Absorb with vermiculite or spill pads. If the solvent is flammable (e.g., Methanol), remove ignition sources.

First Aid
  • Eye Contact: Flush immediately for 15 minutes .[4][5][6] The presence of halogens can exacerbate corneal damage; immediate irrigation is more critical than transport speed.

  • Skin Contact: Wash with soap and water.[4][5][6][7] Do not use alcohol/solvents to wash skin, as this may increase the permeation of the halogenated acid.

Disposal Logistics

Proper disposal is legally and environmentally critical due to the halogen content (Cl, F).

  • Waste Stream Classification: Halogenated Organic Waste .

    • Why? Standard incineration of non-halogenated waste is performed at lower temperatures. Halogenated compounds require high-temperature incineration with scrubbers to prevent the formation of acid gases (HCl, HF) and dioxins.

  • Labeling: Clearly mark the tag with "Contains Fluorine/Chlorine."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste is acidic and aqueous.

Waste Decision Logic

WasteDisposal Waste Waste Generated State Physical State? Waste->State Solid Solid (Powder/Wipes) State->Solid Liquid Liquid (Mother Liquor) State->Liquid SolidBin Solid Hazardous Waste (Tag: Irritant) Solid->SolidBin HalogenCheck Solvent Type? Liquid->HalogenCheck HaloStream Halogenated Waste Stream (Must Incinerate) HalogenCheck->HaloStream Contains 2-Cl-6-F-Cinnamic NonHaloStream Segregated Waste (Check Local EHS) HalogenCheck->NonHaloStream Trace amounts only (Verify limit)

Figure 2: Waste stream segregation logic. Note that any solution containing significant amounts of the target compound defaults to Halogenated Waste.

References

  • Sigma-Aldrich. (n.d.).[7][8] this compound Product Detail. Retrieved from (Search CAS: 206986-82-5).[9]

  • PubChem. (n.d.).[1] 2-Chlorocinnamic acid (Analogous Hazard Data). National Library of Medicine. Retrieved from .

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: this compound. Retrieved from .

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory for Halogenated Cinnamic Acids. Retrieved from .

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-fluorocinnamic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-fluorocinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.